(4-Amino-2-nitrophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFKDORDJDVFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177536 | |
| Record name | Benzyl alcohol, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-17-4 | |
| Record name | Benzyl alcohol, 4-amino-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Amino-2-nitrophenyl)methanol (CAS: 22996-17-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Amino-2-nitrophenyl)methanol, also known as 4-amino-2-nitrobenzyl alcohol, is a substituted aromatic compound with potential applications as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a nitro group, and a primary alcohol on a benzene ring, offers a rich scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known chemical and physical properties, safety and handling protocols, and a discussion of its potential reactivity and applications based on the available data and the chemistry of analogous structures. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates information from chemical suppliers and provides expert insights into its predicted behavior and utility.
Chemical and Physical Properties
(4-Amino-2-nitrophenyl)methanol is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with three functional groups: an amino group (-NH2) at position 4, a nitro group (-NO2) at position 2, and a hydroxymethyl group (-CH2OH) at position 1. This substitution pattern gives rise to its specific chemical and physical characteristics.
Identification and Structure
| Property | Value | Source |
| CAS Number | 22996-17-4 | |
| IUPAC Name | (4-amino-2-nitrophenyl)methanol | |
| Synonyms | 4-Amino-2-nitrobenzyl alcohol, Benzenemethanol, 4-amino-2-nitro- | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| InChI Key | LYFKDORDJDVFOZ-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1N)[O-])CO |
Predicted Physical Properties
While experimentally determined physical properties such as melting point and boiling point are not consistently reported in publicly available literature, some data is available from supplier information.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 386.4 °C at 760 mmHg | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | |
| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the methanol group, and the protons of the amino group. The electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups will influence the chemical shifts of the aromatic protons, leading to a complex splitting pattern.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbons bearing the nitro, amino, and hydroxyl groups showing characteristic downfield shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and C-H and C=C vibrations of the aromatic ring.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of water from the alcohol, and cleavage of the benzylic C-C bond.
Synthesis and Reactivity
Synthesis
Hypothetical Synthetic Workflow
Caption: A plausible synthetic route to (4-Amino-2-nitrophenyl)methanol.
Reactivity Profile
The reactivity of (4-Amino-2-nitrophenyl)methanol is dictated by its three functional groups:
-
Amino Group: The primary aromatic amine can undergo typical reactions such as diazotization, acylation, and alkylation. It is a nucleophilic site and can participate in the formation of amides, sulfonamides, and other derivatives.
-
Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation, metal/acid reduction), which would yield (2,4-diaminophenyl)methanol. This transformation can be a key step in the synthesis of more complex molecules.
-
Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification and etherification reactions.
The interplay of these functional groups allows for a wide range of chemical transformations, making this compound a potentially valuable synthetic intermediate.
Potential Applications in Research and Drug Development
While specific applications of (4-Amino-2-nitrophenyl)methanol are not well-documented, its structure suggests several potential uses in research and development:
-
Medicinal Chemistry Scaffold: The trifunctional nature of the molecule provides a versatile platform for the synthesis of compound libraries for drug discovery. The amino and alcohol groups can be functionalized to introduce a variety of substituents, while the nitro group can be used as a handle for further transformations or as a key pharmacophore in certain drug classes.
-
Intermediate in Organic Synthesis: It can serve as a starting material for the synthesis of various heterocyclic compounds, dyes, and other complex organic molecules. The differential reactivity of its functional groups allows for selective chemical modifications.
-
Linker Chemistry: The amino and hydroxyl functionalities could be utilized in the development of linkers for bioconjugation or in the synthesis of polymers and materials with specific properties.
Safety, Handling, and Disposal
As with any chemical, (4-Amino-2-nitrophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
Hazard Identification
Based on supplier safety data, the compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
Recommended Handling Procedures
Standard Operating Procedure Workflow
Caption: A workflow for the safe handling of (4-Amino-2-nitrophenyl)methanol.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Skin Contact: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
(4-Amino-2-nitrophenyl)methanol is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive body of experimental data is not yet publicly available, its structural features suggest a wide range of possible applications. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and would benefit from thorough in-house characterization. Further research into the synthesis, reactivity, and applications of this molecule is warranted to fully unlock its potential.
References
-
Benzyl alcohol, 4-amino-2-nitro-. PubChem. (n.d.). Retrieved from [Link]
physical and chemical properties of 4-Amino-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Amino-2-nitrobenzyl alcohol. This document is designed to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug development. The unique structural attributes of this molecule, featuring an amino group, a nitro group, and a benzyl alcohol moiety, position it as a versatile intermediate with significant potential. This guide moves beyond a simple recitation of facts, offering instead a synthesized narrative grounded in established scientific principles and practical, field-proven insights. Every piece of information, from physical constants to detailed experimental protocols, has been meticulously compiled and is supported by authoritative references to ensure the highest degree of accuracy and trustworthiness. It is our hope that this guide will not only inform but also inspire innovative applications of 4-Amino-2-nitrobenzyl alcohol in your research endeavors.
Molecular Identity and Physicochemical Properties
4-Amino-2-nitrobenzyl alcohol, identified by the CAS number 22996-17-4 , is an aromatic organic compound with the molecular formula C₇H₈N₂O₃.[1][2] Its structure is characterized by a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH) group at positions 4, 2, and 1, respectively.
Structural Representation
The chemical structure of 4-Amino-2-nitrobenzyl alcohol is fundamental to understanding its reactivity and potential applications.
Figure 1: 2D Chemical Structure of 4-Amino-2-nitrobenzyl alcohol.
Physicochemical Data
A summary of the key physical and chemical properties of 4-Amino-2-nitrobenzyl alcohol is presented in the table below. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as such.
| Property | Value | Source |
| CAS Number | 22996-17-4 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| IUPAC Name | (4-amino-2-nitrophenyl)methanol | [2] |
| Boiling Point | 386.4°C at 760 mmHg | |
| Melting Point | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
| XLogP3 (Computed) | 0.2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Appearance | Solid (predicted) | |
| Stability | Light sensitive |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, amino, and hydroxyl protons.
-
Aromatic Protons (3H): The three protons on the benzene ring will likely appear as a complex multiplet system in the range of δ 6.5-8.0 ppm. The electron-donating amino group and the electron-withdrawing nitro group will significantly influence their chemical shifts.
-
Benzylic Protons (2H): A singlet or a narrow multiplet is expected around δ 4.5-4.8 ppm for the -CH₂OH protons.
-
Amino Protons (2H): A broad singlet is anticipated for the -NH₂ protons, the chemical shift of which will be concentration and solvent-dependent, likely appearing between δ 3.5-5.0 ppm.
-
Hydroxyl Proton (1H): A broad singlet corresponding to the -OH proton is expected, with its chemical shift being highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the amino and nitro groups will show significant shifts.
-
Benzylic Carbon (1C): The carbon of the -CH₂OH group is expected to resonate around δ 60-65 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will display characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
Synthesis and Purification
While a specific, optimized synthesis protocol for 4-Amino-2-nitrobenzyl alcohol is not widely published, a reliable synthetic strategy can be extrapolated from established methods for the synthesis of related aminobenzyl alcohols. The most logical approach involves the selective reduction of a suitable nitro-substituted precursor.
Proposed Synthetic Pathway: Reduction of 4-Amino-2-nitrobenzaldehyde
A plausible and efficient route to 4-Amino-2-nitrobenzyl alcohol is the selective reduction of the aldehyde functionality of 4-amino-2-nitrobenzaldehyde. This precursor can be synthesized through various established nitration and formylation reactions of substituted anilines. The selective reduction of the aldehyde in the presence of a nitro group can be achieved using mild reducing agents.
Figure 2: Proposed synthetic pathway for 4-Amino-2-nitrobenzyl alcohol.
Experimental Protocol: Selective Aldehyde Reduction
This protocol is adapted from established procedures for the reduction of aromatic aldehydes.
Materials:
-
4-Amino-2-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-nitrobenzaldehyde (1.0 equivalent) in anhydrous ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0°C.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Chemical Reactivity and Stability
The chemical behavior of 4-Amino-2-nitrobenzyl alcohol is governed by the interplay of its three functional groups.
Reactivity of the Functional Groups
-
Amino Group (-NH₂): The primary aromatic amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. Its basicity is reduced by the presence of the electron-withdrawing nitro group.
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation), offering a pathway to diaminobenzyl alcohol derivatives.
-
Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification and etherification reactions.
Stability and Storage
4-Amino-2-nitrobenzyl alcohol is noted to be light-sensitive. Aromatic amines are also susceptible to oxidation, which can lead to discoloration. Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Potential Applications in Drug Development and Research
The multifunctional nature of 4-Amino-2-nitrobenzyl alcohol makes it a valuable building block in medicinal chemistry and organic synthesis.
-
Scaffold for Heterocyclic Synthesis: Aminobenzyl alcohols are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules.
-
Linker Moiety: The presence of both an amino and a hydroxyl group allows for its use as a linker in the construction of more complex molecules, including bioconjugates and prodrugs.
-
Photolabile Protecting Groups: Nitrobenzyl derivatives are known for their use as photolabile protecting groups in organic synthesis, allowing for the controlled release of a protected functional group upon irradiation with UV light. This property is particularly useful in the synthesis of complex biomolecules and in "caged" compound applications for studying biological processes.
Safety and Handling
GHS Hazard Statements for 2-Amino-4-nitrobenzyl alcohol: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-2-nitrobenzyl alcohol is a compound of significant interest due to its unique combination of functional groups. While a complete experimental dataset is not yet publicly available, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and an assessment of its potential applications and handling considerations. As research in medicinal chemistry and materials science continues to evolve, the utility of such versatile building blocks is likely to expand, and it is hoped that this guide will serve as a valuable starting point for further investigation and innovation.
References
-
PubChem. (n.d.). 4-Amino-2-nitrophenol. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4-nitrobenzyl alcohol. Retrieved January 23, 2026, from [Link]
-
(4-Amino-2-nitrophenyl)methanol. (n.d.). Chembk.com. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Benzyl alcohol, 4-amino-2-nitro-. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2024, February 9). Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles. Retrieved January 23, 2026, from [Link]
-
Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
Sources
An In-Depth Technical Guide to (4-Amino-2-nitrophenyl)methanol: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Amino-2-nitrophenyl)methanol is a substituted aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed exploration of its synthetic pathways. The strategic placement of the amino, nitro, and hydroxymethyl functional groups offers a unique platform for a variety of chemical transformations, making it a molecule of significant interest to the medicinal and process chemist. This document aims to serve as a foundational resource, consolidating key technical data and providing expert insights into the handling and utilization of this compound.
Molecular Structure and Physicochemical Properties
(4-Amino-2-nitrophenyl)methanol, with the chemical formula C₇H₈N₂O₃, possesses a distinct molecular architecture that dictates its reactivity and potential applications.[1] The molecule consists of a benzene ring substituted with an amino group at the 4-position, a nitro group at the 2-position, and a hydroxymethyl group at the 1-position.
The interplay of these functional groups is critical to the molecule's chemical behavior. The electron-donating amino group and the electron-withdrawing nitro group create a polarized aromatic system, influencing the reactivity of the ring and the acidity of the benzylic proton. The primary alcohol functionality of the hydroxymethyl group provides a key site for esterification, etherification, and oxidation reactions.
A summary of the key physicochemical properties of (4-Amino-2-nitrophenyl)methanol is presented in Table 1.
Table 1: Physicochemical Properties of (4-Amino-2-nitrophenyl)methanol
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| CAS Number | 22996-17-4 | [1] |
| IUPAC Name | (4-amino-2-nitrophenyl)methanol | |
| Physical Form | Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [1] |
Molecular Structure Visualization:
Figure 1: 2D structure of (4-Amino-2-nitrophenyl)methanol.
Synthesis and Manufacturing
The synthesis of (4-Amino-2-nitrophenyl)methanol can be approached through several strategic routes, primarily involving the reduction of a nitro group or the modification of a pre-existing aromatic scaffold. The choice of synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability.
Synthetic Pathway: Reduction of a Nitro-Substituted Benzyl Alcohol
A plausible and commonly employed strategy for the synthesis of aromatic amines is the selective reduction of a corresponding nitro compound. In the context of (4-Amino-2-nitrophenyl)methanol, this would involve the reduction of a suitable dinitro- or nitro-substituted benzyl alcohol precursor.
Conceptual Synthetic Workflow:
Figure 2: Conceptual workflow for the synthesis of (4-Amino-2-nitrophenyl)methanol via reduction.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a general method for the reduction of a nitro group to an amine using a catalyst and a hydrogen source, which can be adapted for the synthesis of (4-Amino-2-nitrophenyl)methanol from a suitable precursor like 4-nitro-2-nitrobenzyl alcohol.
Materials:
-
Nitro-substituted precursor
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: A hydrogenation vessel is rendered inert by purging with nitrogen or argon.
-
Catalyst Charging: A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the vessel under an inert atmosphere.
-
Solvent and Substrate Addition: The nitro-substituted precursor is dissolved in a suitable solvent (e.g., methanol or ethanol) and transferred to the hydrogenation vessel.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is stirred vigorously at room temperature or with gentle heating under a positive pressure of hydrogen (typically 1-4 atm).
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude (4-Amino-2-nitrophenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.
-
Solvent: Methanol and ethanol are common solvents for hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.
-
Hydrogen Source: Pressurized hydrogen gas is the most direct and efficient source of hydrogen for catalytic hydrogenation.
-
Inert Atmosphere: Handling the catalyst and the reaction under an inert atmosphere is crucial to prevent deactivation of the catalyst by oxygen.
Applications in Drug Discovery and Development
The trifunctional nature of (4-Amino-2-nitrophenyl)methanol makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
-
Scaffold for Library Synthesis: The distinct reactivity of the amino, nitro, and hydroxymethyl groups allows for sequential and site-selective modifications, making it an ideal scaffold for the generation of compound libraries for high-throughput screening.
-
Pharmacophore Introduction: The aminonitrophenyl moiety can be found in various classes of compounds with reported biological activities. The nitro group, for instance, is a key feature in several antimicrobial and antiparasitic drugs.[2][3] The amino group provides a handle for amide bond formation, a common linkage in many pharmaceuticals.
-
Building Block for Heterocyclic Synthesis: The functional groups on (4-Amino-2-nitrophenyl)methanol can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in medicinal chemistry.
Characterization and Analytical Protocols
Rigorous characterization is essential to confirm the identity and purity of (4-Amino-2-nitrophenyl)methanol. A combination of spectroscopic techniques should be employed.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Signals:
-
Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 6.0-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents.
-
Hydroxymethyl Protons (CH₂): A singlet or a multiplet corresponding to the two benzylic protons.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Amino Protons (NH₂): A broad singlet, also with a variable chemical shift.
Expected ¹³C NMR Signals:
-
Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbons attached to the nitro, amino, and hydroxymethyl groups will show characteristic chemical shifts.
-
Hydroxymethyl Carbon (CH₂): A signal in the aliphatic region.
4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Expected IR Absorption Bands:
-
O-H Stretch (alcohol): A broad band around 3200-3600 cm⁻¹.
-
N-H Stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
NO₂ Stretch (nitro): Two strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-O Stretch (alcohol): A band in the region of 1000-1260 cm⁻¹.
4.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (168.15 g/mol ).
-
Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups such as -OH, -CH₂OH, and -NO₂.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling (4-Amino-2-nitrophenyl)methanol. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.
References
-
Císařová, I., & Štěpnička, P. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2012. [Link]
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
-
Gornik, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. [Link]
- Hartmann, R., et al. (2014). From in vitro to in cellulo: Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)
-
Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved January 23, 2026, from [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Pharmaceuticals, 11(2), 54. [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of antioxidant and enzyme inhibition potential of various extracts of mushroom species.
-
ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. [Link]
-
MDPI. (n.d.). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. [Link]
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An In-depth Technical Guide to the Solubility of (4-Amino-2-nitrophenyl)methanol
Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate
To the researchers, scientists, and drug development professionals delving into the applications of (4-Amino-2-nitrophenyl)methanol, this guide serves as a comprehensive resource for understanding and determining its solubility. As a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough grasp of its behavior in various solvent systems is paramount for successful reaction design, purification, and formulation.[1]
Physicochemical Properties of (4-Amino-2-nitrophenyl)methanol
Understanding the inherent properties of (4-Amino-2-nitrophenyl)methanol is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| IUPAC Name | (4-amino-2-nitrophenyl)methanol | |
| Physical Form | Solid | |
| Storage | Keep in dark place, inert atmosphere, room temperature | [2][3] |
The presence of a primary amino group (-NH₂), a nitro group (-NO₂), a hydroxyl group (-OH), and an aromatic ring gives this molecule a distinct polarity profile that dictates its interaction with different solvents. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor.
Predicted Solubility Profile
Based on the functional groups present in (4-Amino-2-nitrophenyl)methanol, we can predict its general solubility behavior in various classes of solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Low to Moderate | The amino and hydroxyl groups can form hydrogen bonds with protic solvents. However, the aromatic ring and the nitro group contribute to some nonpolar character, which may limit high solubility in water. For the related compound 4-amino-2-nitrophenol, it is soluble in water and ethanol.[4] The water solubility of another analogue, 4-nitrobenzyl alcohol, is reported as 2 mg/mL.[5][6] |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Moderate to High | These solvents can accept hydrogen bonds from the amino and hydroxyl groups of the solute and can engage in dipole-dipole interactions. A related compound, 4-amino-2-nitrophenol, is slightly soluble in dimethylsulfoxide.[4] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low | The high polarity of (4-Amino-2-nitrophenyl)methanol makes it unlikely to dissolve in nonpolar solvents where the primary intermolecular forces are van der Waals interactions. |
| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | Ethers have some polar character and can act as hydrogen bond acceptors. 4-amino-2-nitrophenol is reported to be soluble in diethyl ether.[4] |
It is also important to consider the pH of aqueous solutions. The amino group can be protonated at low pH, increasing the molecule's polarity and likely its aqueous solubility. Conversely, at high pH, the hydroxyl group could be deprotonated, also affecting solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[7][8] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.
Principle
An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that the solution reaches saturation. The concentration of the dissolved compound is then measured in the filtered supernatant.
Experimental Workflow
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Detailed Protocol
-
Preparation:
-
Add an excess amount of solid (4-Amino-2-nitrophenyl)methanol to a series of vials. The excess should be visually apparent throughout the experiment.
-
Pipette a precise volume of the desired solvent into each vial.
-
Seal the vials securely.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable, thus verifying that equilibrium has been achieved.[8]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of (4-Amino-2-nitrophenyl)methanol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analytical Quantification
A robust and validated analytical method is crucial for accurate solubility determination. HPLC-UV is a common and reliable technique for this purpose.
HPLC-UV Method Development Outline
Caption: Logical Flow for HPLC-UV Method Development and Validation.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is typically effective. The use of a buffer (e.g., phosphate or acetate) may be necessary to ensure consistent peak shape and retention time, especially given the ionizable amino group.
-
Detection: The wavelength of maximum absorbance (λmax) for (4-Amino-2-nitrophenyl)methanol should be determined using a UV-Vis spectrophotometer to ensure maximum sensitivity. For the related compound 4-amino-2-nitrophenol, a maximum absorption in methanol is observed at 234 nm.[4]
-
Calibration: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification of the samples.
Applications in Drug Development
The solubility of (4-Amino-2-nitrophenyl)methanol is a critical parameter in its application as a synthetic intermediate.
-
Reaction Kinetics: In solution-phase synthesis, the concentration of reactants directly influences the reaction rate. Poor solubility can lead to slow and incomplete reactions.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.
-
Formulation: For any compound intended for biological testing, understanding its solubility in aqueous and organic media is a prerequisite for developing suitable formulations for in vitro and in vivo studies.
Conclusion
While a comprehensive public database on the solubility of (4-Amino-2-nitrophenyl)methanol is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine its solubility in various solvent systems. By understanding its physicochemical properties and applying robust experimental techniques like the shake-flask method coupled with reliable analytical quantification, scientists can generate the critical data needed to advance their research and development efforts.
References
-
PubChem. (4-Amino-2-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isomers. Retrieved from a relevant technical document source.
-
PubChem. 4-Amino-2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- ChemicalBook. 4-Nitrobenzyl alcohol. Retrieved from a relevant chemical supplier website.
- BLD Pharm. (4-Amino-2-nitrophenyl)methanol. Retrieved from a relevant chemical supplier website.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-12.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Retrieved from a relevant technical document source.
- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio : Indonesia Journal of Food and Drug Safety, 5(1).
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2008). Retrieved from a relevant scientific article source.
- Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide. (2025). Benchchem. Retrieved from a relevant technical document source.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2013). Brazilian Journal of Pharmaceutical Sciences, 49(1), 115-124.
- NIOSH. (1998). METHANOL: METHOD 2000, Issue 3.
- Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. (2021). Metabolites, 11(11), 754.
- Process for the preparation of 2-amino-4-nitrophenol. (1982). U.S.
- Preparation method of 2-methyl-4-nitrophenylamine. (2010).
- General procedure for the synthesis of (2-amino-4-nitrophenyl)methanol from 2-amino-4-nitrobenzoic acid. (n.d.).
- Substituted nitrophenylmethanols are a critical class of chemical intermediates, particularly in the fields of medicinal chemistry and materials science. (2025).
Sources
- 1. CAS#:10228-09-8 | 2-[(4-amino-3-nitrophenyl)methylamino]ethanol | Chemsrc [chemsrc.com]
- 2. (4-Amino-3-nitrophenyl)methanol | C7H8N2O3 | CID 12902831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 22996-17-4|(4-Amino-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]
- 6. 4-Nitrobenzyl alcohol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Spectroscopic Characterization of (4-Amino-2-nitrophenyl)methanol: A Technical Guide for Researchers
Introduction
(4-Amino-2-nitrophenyl)methanol, a key organic intermediate, holds significant potential in the synthesis of various pharmaceutical and chromophoric agents. Its unique trifunctionalized aromatic structure, featuring an amino group, a nitro group, and a hydroxymethyl group, imparts a distinct reactivity profile that is of considerable interest to drug development professionals and organic chemists. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Molecular Structure and Predicted Spectroscopic Correlations
The molecular structure of (4-Amino-2-nitrophenyl)methanol is the foundation of its spectroscopic properties. The interplay of the electron-donating amino group and the electron-withdrawing nitro group, along with the hydroxymethyl substituent, creates a unique electronic environment that governs its interaction with electromagnetic radiation.
Figure 1: Chemical structure of (4-Amino-2-nitrophenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (4-Amino-2-nitrophenyl)methanol, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The proton NMR spectrum of (4-Amino-2-nitrophenyl)methanol is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the amino protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data for (4-Amino-2-nitrophenyl)methanol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 | d | 1H | H-3 | deshielded by the adjacent nitro group |
| ~ 6.8 | dd | 1H | H-5 | influenced by both the amino and nitro groups |
| ~ 6.6 | d | 1H | H-6 | shielded by the amino group |
| ~ 4.5 | s | 2H | -CH₂OH | benzylic protons adjacent to an oxygen |
| ~ 5.0 - 6.0 | br s | 2H | -NH₂ | exchangeable protons, chemical shift is concentration and solvent dependent |
| ~ 4.5 - 5.5 | br s | 1H | -OH | exchangeable proton, chemical shift is concentration and solvent dependent |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will show seven distinct signals corresponding to the six aromatic carbons and the one benzylic carbon. The chemical shifts will be influenced by the nature of the attached substituents.
Table 2: Predicted ¹³C NMR Data for (4-Amino-2-nitrophenyl)methanol
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C-4 | attached to the electron-donating amino group |
| ~ 140 | C-2 | attached to the electron-withdrawing nitro group |
| ~ 130 | C-1 | attached to the hydroxymethyl group |
| ~ 125 | C-6 | influenced by the adjacent amino group |
| ~ 115 | C-5 | influenced by both the amino and nitro groups |
| ~ 110 | C-3 | adjacent to the nitro group |
| ~ 63 | -CH₂OH | benzylic carbon |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (4-Amino-2-nitrophenyl)methanol.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Identify the chemical shifts of all signals in the ¹³C NMR spectrum.
-
Figure 2: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Amino-2-nitrophenyl)methanol will be characterized by absorption bands corresponding to the O-H, N-H, C-H, C=C, C-N, N-O, and C-O bonds.
Table 3: Predicted IR Absorption Bands for (4-Amino-2-nitrophenyl)methanol
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500-3300 | Strong, Broad | O-H (alcohol) | Stretching |
| 3400-3200 | Medium, Sharp | N-H (amine) | Stretching (two bands for primary amine) |
| 3100-3000 | Medium | Aromatic C-H | Stretching |
| 2950-2850 | Medium | Aliphatic C-H (-CH₂) | Stretching |
| 1620-1580 | Strong | Aromatic C=C | Stretching |
| 1550-1500 | Strong | N-O (nitro) | Asymmetric Stretching |
| 1350-1300 | Strong | N-O (nitro) | Symmetric Stretching |
| 1300-1200 | Medium | Aromatic C-N | Stretching |
| 1050-1000 | Strong | C-O (primary alcohol) | Stretching |
Experimental Protocol for IR Spectroscopy (ATR)
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid (4-Amino-2-nitrophenyl)methanol.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Identify and label the key absorption bands.
-
Figure 3: Workflow for acquiring an ATR-FTIR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the aromatic ring of (4-Amino-2-nitrophenyl)methanol, influenced by the amino and nitro groups, is expected to give rise to characteristic absorption bands in the UV-Vis region.
Table 4: Predicted UV-Vis Absorption Maxima for (4-Amino-2-nitrophenyl)methanol
| Wavelength (λmax, nm) | Electronic Transition | Rationale |
| ~ 230-250 | π → π | Associated with the benzene ring |
| ~ 350-400 | n → π or intramolecular charge transfer | Due to the presence of the nitro and amino groups, which can lead to a charge-transfer band |
The position and intensity of these bands can be sensitive to the solvent polarity (solvatochromism).
Experimental Protocol for UV-Vis Spectroscopy
Objective: To obtain the UV-Visible absorption spectrum of (4-Amino-2-nitrophenyl)methanol in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the optimal range of 0.1 to 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched cuvette with the sample solution.
-
-
Data Acquisition:
-
Record the baseline with the solvent-filled cuvette in both the sample and reference beams.
-
Place the sample cuvette in the sample beam and acquire the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of (4-Amino-2-nitrophenyl)methanol. The detailed protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. By following the outlined methodologies, scientists can confidently characterize this important molecule and ensure the quality and integrity of their research. The provided frameworks for NMR, IR, and UV-Vis spectroscopy are designed to be adaptable to various laboratory settings and instrumentation, promoting reproducible and reliable results.
References
- This guide has been compiled based on fundamental principles of spectroscopic interpretation and by drawing parallels with the known spectral data of structurally related compounds.
An In-Depth Technical Guide to the Stability and Degradation Profile of (4-Amino-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and degradation profile of (4-Amino-2-nitrophenyl)methanol (CAS No. 22996-17-4). In the absence of extensive direct studies on this specific molecule, this document synthesizes information from structurally related compounds, including 4-amino-2-nitrophenol, nitrobenzyl alcohols, and aminophenols, to project a scientifically grounded stability profile. This approach, rooted in established chemical principles, offers a robust framework for researchers and drug development professionals to design and execute effective stability studies.
Physicochemical Properties and Intrinsic Stability
(4-Amino-2-nitrophenyl)methanol is a multifaceted molecule with functional groups that dictate its reactivity and stability. Understanding its fundamental properties is the first step in predicting its degradation pathways.
| Property | Value/Information | Source |
| Molecular Formula | C7H8N2O3 | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 22996-17-4 | [1][2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |
| Sensitivity | Light sensitive. | [3] |
The presence of an amino group, a nitro group, and a benzylic alcohol functionality on the same aromatic ring suggests a complex reactivity profile. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule. The amino group is susceptible to oxidation, while the benzylic alcohol can undergo oxidation and other reactions. Its noted light sensitivity is a critical factor for handling and storage.[3]
Predicted Degradation Pathways
Based on the functional groups present in (4-Amino-2-nitrophenyl)methanol and the known degradation patterns of similar compounds, several degradation pathways can be anticipated under forced degradation conditions.
Oxidative Degradation
The primary sites for oxidation are the amino group and the benzylic alcohol. The aromatic amino group can be oxidized to form various products, including nitroso, nitro, and dimeric/polymeric species. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (4-amino-2-nitrobenzaldehyde) and further to the carboxylic acid (4-amino-2-nitrobenzoic acid). Strong oxidizing agents may lead to more extensive degradation of the aromatic ring. The structurally similar 4-amino-2-nitrophenol is known to be sensitive to oxidation upon prolonged exposure to air.[4]
Caption: Predicted oxidative degradation pathway of (4-Amino-2-nitrophenyl)methanol.
Photodegradation
Given that the compound is listed as "light sensitive," photolytic degradation is a significant concern.[3] Nitroaromatic compounds are known to be photosensitive.[5] The nitro group can undergo photoreduction to a nitroso group, which can then participate in further reactions. The aromatic ring system itself can also be susceptible to photochemical reactions, potentially leading to ring opening or the formation of phenolic compounds. The presence of the amino group can also contribute to photolytic instability.
Caption: Predicted photodegradation pathways of (4-Amino-2-nitrophenyl)methanol.
Hydrolytic Degradation
The benzylic alcohol group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, ether formation (self-condensation) or other reactions may be possible, although likely to be minor degradation pathways. The esterification of benzyl alcohol derivatives is a known reaction, suggesting the hydroxyl group can be reactive under certain conditions.[6]
Thermal Degradation
At elevated temperatures, nitroaromatic compounds can be unstable. The structurally related 4-amino-2-nitrophenol, when heated to decomposition, emits toxic fumes of nitrogen oxides.[4] Thermal stress on (4-Amino-2-nitrophenyl)methanol could potentially lead to decarboxylation if the alcohol is oxidized to a carboxylic acid, or other complex decomposition reactions. Studies on nitrobenzyl halides have shown that they decompose exothermally.[7]
Design of a Forced Degradation Study
A forced degradation study is essential to elucidate the degradation profile of (4-Amino-2-nitrophenyl)methanol. The objective is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[8][9]
General Experimental Workflow
Caption: A typical experimental workflow for a forced degradation study.
Detailed Protocols for Stress Conditions
3.2.1. Acidic and Basic Hydrolysis
-
Rationale: To evaluate the stability of the compound in acidic and basic environments.
-
Protocol:
-
Prepare a solution of (4-Amino-2-nitrophenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, mix the stock solution with 0.1 N and 1 N hydrochloric acid.
-
For basic hydrolysis, mix the stock solution with 0.1 N and 1 N sodium hydroxide.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze by a stability-indicating HPLC method.
-
3.2.2. Oxidative Degradation
-
Rationale: To assess the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of (4-Amino-2-nitrophenyl)methanol.
-
Add hydrogen peroxide to the solution to achieve a final concentration of 3-30%.
-
Incubate the solution at room temperature, protected from light.
-
Monitor the reaction at various time intervals.
-
Analyze the samples by HPLC.
-
3.2.3. Photostability
-
Rationale: To determine the effect of light on the stability of the compound, as it is known to be light-sensitive.[3]
-
Protocol:
-
Expose a solution of (4-Amino-2-nitrophenyl)methanol (e.g., 1 mg/mL) and the solid compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Expose the samples for a specified duration or until significant degradation is observed.
-
Analyze the samples by HPLC.
-
3.2.4. Thermal Degradation
-
Rationale: To evaluate the stability of the compound at elevated temperatures.
-
Protocol:
-
Place the solid compound in a thermostatically controlled oven at various temperatures (e.g., 60°C, 80°C, 105°C).
-
Expose the sample for a predetermined period.
-
Dissolve the heat-stressed solid in a suitable solvent.
-
Analyze by HPLC.
-
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of (4-Amino-2-nitrophenyl)methanol and quantifying its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common technique for stability studies.
-
Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to separate the parent compound from its more polar or less polar degradation products.
-
Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity. The maximum absorbance for the related 4-amino-2-nitrophenol in methanol is 234 nm.[4]
-
Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to an appropriate concentration. Acidic and basic samples must be neutralized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and characterization of degradation products.
-
Application:
-
To determine the molecular weights of the degradation products.
-
To obtain fragmentation patterns that can help in structure elucidation.
-
LC-MS/MS can provide even more detailed structural information.
-
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
While direct stability data for (4-Amino-2-nitrophenyl)methanol is scarce, a comprehensive understanding of its potential degradation profile can be constructed by examining the chemistry of its constituent functional groups and related molecules. This guide provides a framework for initiating stability studies, including predicted degradation pathways, detailed protocols for forced degradation, and recommendations for analytical method development. By employing a systematic and scientifically rigorous approach, researchers and drug development professionals can effectively characterize the stability of (4-Amino-2-nitrophenyl)methanol and ensure the quality and safety of products containing this molecule.
References
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(4-Amino-2-nitrophenyl)methanol. (n.d.). Retrieved January 23, 2026, from [Link]
- Patel, Y., & Shah, N. (2016). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 9(7), 336.
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4-Amino-2-Nitrophenol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Kinetic analysis and reaction mechanism of p-alkoxybenzyl alcohol ([4-(hydroxymethyl)phenoxymethyl]polystyrene) resin pyrolysis: Revealing new information on thermal stability. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- (4-Nitrophenyl)methanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
- Process for the preparation of 2-amino-4-nitrophenol. (1982). U.S.
- Klán, P., & Wirz, J. (2009). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 131(39), 14214–14227.
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Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. (n.d.). Retrieved January 23, 2026, from [Link]
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Selective oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde with 10% Ni silica with 30% H2O2 in acetonitrile solvent. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. (n.d.). Retrieved January 23, 2026, from [Link]
- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2020). Polymers, 12(12), 2896.
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- Thermal stability of nitrobenzyl halogenides. (2000).
- Preparation method of 2-methyl-4-nitrophenylamine. (2010).
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forced degradation products: Topics by Science.gov. (n.d.). Retrieved January 23, 2026, from [Link]
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- NMAM METHOD 2005. (2016). CDC.
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Electrochemical reduction pathway of the nitro group (NO2) to an amino... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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(4-Amino-2-nitrophenyl)methanol. (n.d.). Lead Sciences. Retrieved January 23, 2026, from [Link]
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4-Nitroaniline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase Adapted from[1]. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Amino-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary and Chemical Identity
4-Amino-2-nitrobenzyl alcohol is a substituted aromatic compound of increasing interest in synthetic organic chemistry and drug discovery. Its unique trifunctional structure, featuring an amino group, a nitro group, and a benzyl alcohol moiety, makes it a versatile building block. However, this same functionality necessitates a thorough understanding of its potential hazards. This guide provides a detailed examination of its safety profile, handling procedures, and toxicological properties, moving beyond a standard MSDS to offer practical insights for laboratory professionals.
Chemical Identification:
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | (4-amino-2-nitrophenyl)methanol | [1] |
| CAS Number | 22996-17-4 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Synonyms | Benzyl alcohol, 4-amino-2-nitro- |[1] |
Section 2: Hazard Identification and GHS Classification
The primary hazards associated with 4-Amino-2-nitrobenzyl alcohol are derived from supplier safety information. The Globally Harmonized System (GHS) classification indicates a moderate acute toxicity profile.
-
GHS Pictogram:
-
Signal Word: Warning [2]
-
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
In-Depth Analysis of Hazards:
While specific toxicological studies on 4-Amino-2-nitrobenzyl alcohol are limited, an analysis of its structural isomer, 2-Amino-4-nitrobenzyl alcohol, provides further insight into potential hazards. The safety data for this isomer includes classifications for skin and eye irritation, as well as respiratory irritation[3][4]. It is prudent to assume a similar profile for 4-Amino-2-nitrobenzyl alcohol.
-
Dermal and Eye Irritation: Aromatic nitro and amino compounds are frequently associated with skin and eye irritation. The presence of these functional groups suggests that direct contact should be avoided.
-
Respiratory Irritation: As a solid, airborne dust presents an inhalation hazard. The compound may cause irritation to the respiratory tract[3][4].
-
Methemoglobinemia Potential: Aromatic nitro compounds, as a class, are known to have the potential to cause methemoglobinemia upon absorption into the bloodstream. This condition impairs the oxygen-carrying capacity of red blood cells[5]. Although not explicitly documented for this specific molecule, it is a critical consideration based on its chemical structure.
Section 3: Physical and Chemical Properties
Quantitative data for 4-Amino-2-nitrobenzyl alcohol is sparse and largely based on predictive models.
| Property | Value | Notes |
| Physical Form | Solid | |
| Boiling Point | 386.4 ± 27.0 °C | Predicted |
| Density | 1.432 ± 0.06 g/cm³ | Predicted |
| Storage Temperature | 2-8°C, protect from light | [6] |
Section 4: Handling, Storage, and Exposure Control
Given the hazard profile, a stringent set of handling and storage protocols is required. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls
Effective engineering controls are the primary line of defense.
-
Ventilation: All handling of solid 4-Amino-2-nitrobenzyl alcohol should be conducted in a certified chemical fume hood to control airborne dust and potential vapors.
-
Containment: For procedures with a high risk of dust generation (e.g., weighing, transferring), a glove box or a ventilated balance enclosure is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes[7].
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use[7].
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is advised[7].
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with a particulate filter is necessary[3].
Storage Protocols
The stability of 4-Amino-2-nitrobenzyl alcohol is contingent on proper storage.
-
Container: Store in a tightly sealed, clearly labeled container[3].
-
Environment: The storage area should be cool, dry, and well-ventilated. It should be kept in a dark place, under an inert atmosphere, at room temperature[2].
-
Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous or explosive reactions[7].
Experimental Workflow: Safe Weighing and Solution Preparation
The following diagram and protocol outline a self-validating system for the safe handling of 4-Amino-2-nitrobenzyl alcohol.
Caption: Workflow for Safe Handling of 4-Amino-2-nitrobenzyl alcohol.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in Section 4.2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface before starting.
-
-
Handling:
-
Carefully transfer the required amount of 4-Amino-2-nitrobenzyl alcohol to a tared weigh boat inside a ventilated balance enclosure or fume hood.
-
Use a spatula to transfer the solid to the designated reaction vessel inside the fume hood. Avoid generating dust.
-
Slowly add the desired solvent to the vessel, ensuring the solid is wetted to prevent dust from becoming airborne.
-
-
Cleanup:
-
Wipe down all surfaces, including the spatula and weigh boat, with a suitable solvent (e.g., ethanol) and dispose of the wipes in a designated hazardous waste container.
-
Segregate and dispose of all contaminated materials according to institutional and local regulations.
-
Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly after handling.
-
Section 5: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[3]. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention[3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention[3]. |
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazards: The compound is not considered a significant fire risk; however, containers may burn. Combustion may produce toxic fumes, including nitrogen oxides[3].
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear[8].
Section 6: Toxicological and Ecological Information
-
Acute Toxicity: Classified as harmful if swallowed, in contact with skin, or if inhaled[2].
-
Carcinogenicity & Mutagenicity: There is no specific data available for 4-Amino-2-nitrobenzyl alcohol.
-
Ecological Information: Data is not available. It is recommended to prevent the release of this compound into the environment.
Section 7: Synthesis and Reactivity
4-Amino-2-nitrobenzyl alcohol is typically synthesized via the reduction of a corresponding dinitro or nitro-aldehyde precursor. Understanding its synthesis is key to anticipating potential impurities and reactivity.
Reactivity Profile:
-
Stability: The compound is stable under recommended storage conditions[7].
-
Incompatible Materials: Strong oxidizing agents[7].
-
Hazardous Decomposition Products: Combustion can lead to the formation of carbon monoxide, carbon dioxide, and nitrogen oxides[8].
The following diagram illustrates a plausible synthetic relationship, which informs the potential reactivity of the molecule.
Caption: Plausible Synthetic Pathway and Further Reactions.
This pathway highlights the presence of a reducible nitro group, reinforcing the need to avoid strong reducing agents unless a specific reaction is intended. The amino group can act as a nucleophile, and the alcohol moiety can undergo esterification or oxidation.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzylalcohol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-nitrobenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl alcohol, 4-amino-2-nitro-. Retrieved from [Link]
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
-
Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]
-
ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]
-
化学慧. (n.d.). 4-amino-2-nitrobenzyl alcohol_CAS:22996-17-4. Retrieved from [Link]
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The Versatile Scaffolding of (4-Amino-2-nitrophenyl)methanol: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-Amino-2-nitrophenyl)methanol, a seemingly unassuming molecule, holds significant potential as a versatile building block in the synthesis of a wide array of complex chemical entities. Its unique trifunctional nature, featuring an amino group, a nitro group, and a hydroxymethyl group strategically positioned on a phenyl ring, offers a rich platform for chemical modifications. This guide, intended for researchers, scientists, and drug development professionals, will delve into the core chemical properties, synthesis, and, most importantly, the latent research applications of this compound, providing a roadmap for its utilization in the quest for novel therapeutics and functional materials.
Core Chemical Characteristics: A Triumvirate of Reactive Sites
The reactivity of (4-Amino-2-nitrophenyl)methanol is dictated by the interplay of its three primary functional groups. The aromatic amine provides a nucleophilic center, readily participating in reactions such as acylation, alkylation, and diazotization. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but also opens avenues for its reduction to a second amino group, paving the way for the synthesis of ortho-diamino aromatics. Finally, the benzylic alcohol function allows for esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. This multiplicity of reactive sites allows for a stepwise and controlled functionalization, making it a highly valuable intermediate in multi-step organic synthesis.
| Property | Value | Reference |
| CAS Number | 22996-17-4 | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Synthesis of the Core Moiety
While (4-Amino-2-nitrophenyl)methanol is commercially available, understanding its synthesis provides valuable insights into its chemical pedigree. A common synthetic route involves the selective reduction of a dinitro precursor. For instance, the partial reduction of 2,4-dinitrobenzyl alcohol can yield the target compound. This selective reduction is a critical step, often employing reagents that can preferentially reduce one nitro group in the presence of another.
Alternatively, functional group transformations on a pre-existing aminonitrobenzene scaffold can be employed. For example, the reduction of 4-amino-2-nitrobenzoic acid or its corresponding ester would yield (4-Amino-2-nitrophenyl)methanol. The choice of reducing agent is paramount to prevent the reduction of the nitro group.
Potential Research Applications: A Launchpad for Discovery
The true value of (4-Amino-2-nitrophenyl)methanol lies in its potential as a starting material for the synthesis of diverse and complex molecules with a wide range of applications. The following sections will explore some of the most promising research avenues.
Synthesis of Heterocyclic Compounds: Scaffolds for Medicinal Chemistry
The ortho-positioning of the amino and nitro groups makes (4-Amino-2-nitrophenyl)methanol an ideal precursor for the synthesis of various heterocyclic systems, particularly benzimidazoles, which are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.
Caption: A general workflow for the synthesis of benzimidazole derivatives.
Experimental Protocol: Synthesis of 2-Substituted-1H-benzo[d]imidazol-5-yl)methanol
-
Reduction of the Nitro Group: To a solution of (4-Amino-2-nitrophenyl)methanol (1 mmol) in ethanol, add a reducing agent such as sodium dithionite (Na₂S₂O₅) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (3,4-Diaminophenyl)methanol.
-
Cyclization: The resulting diamine (1 mmol) is then reacted with a variety of reagents to form the imidazole ring.
-
With Aldehydes: Refluxing the diamine with an aldehyde (1 mmol) in ethanol in the presence of an oxidizing agent like sodium metabisulfite can yield the corresponding 2-substituted benzimidazole.
-
With Carboxylic Acids: Condensation with a carboxylic acid (1 mmol) at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), will yield the 2-substituted benzimidazole.
-
With Esters: Reaction with an ester in the presence of an acid catalyst can also lead to the formation of the benzimidazole ring.
-
The resulting benzimidazole derivatives can then be screened for a variety of biological activities, including as potential kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds.
Kinase Inhibitors: Targeting Cellular Signaling Pathways
Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of (4-Amino-2-nitrophenyl)methanol make it an attractive starting point for the synthesis of kinase inhibitors. The amino group can serve as an anchor for building pharmacophores that interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design.
Caption: A conceptual pathway for designing kinase inhibitors.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor
-
N-Acylation: The amino group of (4-Amino-2-nitrophenyl)methanol (1 mmol) can be acylated using an appropriate acid chloride or anhydride in the presence of a base like triethylamine or pyridine. This step introduces a key pharmacophoric element.
-
Functionalization of the Hydroxymethyl Group: The alcohol can be converted to a leaving group (e.g., by tosylation) or used in an etherification reaction to introduce further diversity.
-
Reduction and Cyclization: Subsequent reduction of the nitro group followed by an intramolecular or intermolecular cyclization reaction can lead to the formation of a heterocyclic core, a common feature in many kinase inhibitors.
The synthesized compounds can then be evaluated in kinase activity assays to determine their inhibitory potency and selectivity against a panel of kinases.
Azo Dyes: Crafting Chromophores for Materials Science
The amino group of (4-Amino-2-nitrophenyl)methanol can be readily diazotized and coupled with various aromatic compounds to generate a diverse library of azo dyes. These dyes have potential applications in textiles, printing, and as functional materials with interesting optical properties.
Caption: General scheme for the synthesis of azo dyes.
Experimental Protocol: Synthesis of a Novel Azo Dye
-
Diazotization: A solution of (4-Amino-2-nitrophenyl)methanol (1 mmol) in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1 mmol) is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is often indicated by a color change.
-
Coupling Reaction: The freshly prepared diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling component (e.g., a phenol or an aniline derivative) (1 mmol). The azo dye typically precipitates out of the solution and can be collected by filtration, washed, and dried.
The synthesized dyes can be characterized by their spectroscopic properties (UV-Vis, NMR) and their dyeing characteristics on various substrates can be evaluated.
Conclusion: A Molecule of Untapped Potential
(4-Amino-2-nitrophenyl)methanol represents a powerful and versatile platform for the synthesis of a multitude of valuable chemical compounds. Its inherent trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of complex molecular architectures. From the development of novel kinase inhibitors for targeted cancer therapy to the creation of new azo dyes with unique optical properties, the potential research applications of this compound are vast and largely unexplored. This guide has provided a foundational understanding and practical starting points for researchers to unlock the full potential of this promising chemical intermediate. The judicious application of the synthetic strategies outlined herein will undoubtedly lead to the discovery of novel molecules with significant scientific and commercial value.
References
-
MDPI. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. Available from: [Link].
-
Císařová, I., & Štěpnička, P. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2012. Available from: [Link].
-
American Chemical Society. Polymer Concentration-Controlled Substrate Specificity in Solvolysis of p-Nitrophenyl Alkanoates Catalyzed by 4-(Dialkylamino)pyridine-Functionalized Polymer in Aqueous Methanol Solution. Available from: [Link].
-
National Center for Biotechnology Information. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Available from: [Link].
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. Experiment
The Strategic Utility of (4-Amino-2-nitrophenyl)methanol in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block with Tri-functional Reactivity
(4-Amino-2-nitrophenyl)methanol is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique molecular architecture, featuring an amino group, a nitro group, and a hydroxymethyl group strategically positioned on a benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of (4-Amino-2-nitrophenyl)methanol, with a particular focus on its role in the construction of complex heterocyclic scaffolds and its potential in medicinal chemistry. We will delve into the nuanced reactivity of its functional groups, providing detailed experimental protocols and mechanistic insights to empower researchers in leveraging this potent synthetic tool.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of (4-Amino-2-nitrophenyl)methanol are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (4-amino-2-nitrophenyl)methanol | [1] |
| CAS Number | 22996-17-4 | |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Safety Considerations: (4-Amino-2-nitrophenyl)methanol should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of (4-Amino-2-nitrophenyl)methanol: A Practical Approach
The synthesis of (4-Amino-2-nitrophenyl)methanol can be efficiently achieved through the selective reduction of the aldehyde functionality of a suitable precursor, such as 4-amino-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this transformation, leaving the nitro and amino groups intact.[2]
Experimental Protocol: Synthesis via Reduction
Materials:
-
4-Amino-2-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-nitrobenzaldehyde (1.0 eq.) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq.) portion-wise to the cooled solution, maintaining the temperature below 5 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (4-Amino-2-nitrophenyl)methanol as a solid.
The Strategic Role in Heterocycle Synthesis
The trifunctional nature of (4-Amino-2-nitrophenyl)methanol makes it a powerful synthon for the construction of a variety of heterocyclic frameworks, which are prevalent in pharmaceuticals and biologically active compounds. The amino and hydroxymethyl groups can participate in cyclization reactions, while the nitro group can be further transformed to introduce additional diversity.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[3] The synthesis of albendazole, a broad-spectrum anthelmintic, involves a benzimidazole core.[3][4] While direct synthesis of albendazole from (4-Amino-2-nitrophenyl)methanol is not the standard route, this building block can be utilized to create analogues with potentially enhanced or novel biological activities. The general strategy involves the reductive cyclization of a precursor derived from (4-Amino-2-nitrophenyl)methanol.
Sources
The Versatile Scaffold: A Technical Guide to the Derivatives and Analogs of (4-Amino-2-nitrophenyl)methanol for Drug Discovery
This guide provides an in-depth technical exploration of (4-Amino-2-nitrophenyl)methanol, a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. We will delve into its chemical characteristics, synthetic pathways for derivatization, and the prospective biological activities of its analogs, offering a valuable resource for researchers, scientists, and professionals in the field of drug discovery.
Core Compound Analysis: (4-Amino-2-nitrophenyl)methanol
(4-Amino-2-nitrophenyl)methanol is a substituted aromatic compound featuring a benzyl alcohol moiety further functionalized with both an amino and a nitro group. This unique combination of functional groups provides a rich platform for a variety of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular libraries.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 22996-17-4 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |
The presence of a primary amino group, a hydroxyl group, and an aromatic nitro group allows for a wide range of chemical transformations. The amino group can readily undergo acylation, alkylation, and arylation reactions. The hydroxyl group can be derivatized to form ethers or esters. The nitro group can be reduced to an amino group, opening up further avenues for derivatization.
Synthetic Strategies for Derivatization
The true potential of (4-Amino-2-nitrophenyl)methanol lies in its adaptability as a synthetic precursor. Based on established organic chemistry principles and literature on analogous compounds, several key derivatization strategies can be employed.
N-Acylation of the Amino Group
The primary amino group of (4-Amino-2-nitrophenyl)methanol is a prime site for modification. N-acylation is a fundamental transformation that allows for the introduction of a wide variety of substituents, which can significantly influence the biological activity of the resulting molecule.
Rationale: Acylation can alter the electronic properties, lipophilicity, and steric bulk of the molecule, which are critical factors for binding to biological targets. For instance, the introduction of specific acyl groups has been shown to be crucial for the activity of some kinase inhibitors.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve (4-Amino-2-nitrophenyl)methanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid activated with a coupling agent like HATU) (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
O-Alkylation and O-Acylation of the Hydroxyl Group
The benzylic hydroxyl group provides another handle for derivatization, primarily through etherification (O-alkylation) or esterification (O-acylation).
Rationale: Modification at the hydroxyl position can impact the molecule's solubility and ability to act as a hydrogen bond donor or acceptor. In the context of drug design, this can be critical for optimizing pharmacokinetic properties.
Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
Alkoxide Formation: To a solution of (4-Amino-2-nitrophenyl)methanol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or THF, add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C to deprotonate the alcohol.
-
Alkylating Agent Addition: After stirring for a short period, add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Work-up and Purification: Quench the reaction carefully with water and extract with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine opens up a new set of possibilities for derivatization, essentially creating a diamino-substituted scaffold.
Rationale: The introduction of a second amino group allows for the synthesis of molecules with different electronic and structural properties. This diamino intermediate can be a precursor for various heterocyclic systems or for differential functionalization of the two amino groups.
Experimental Protocol: General Procedure for Nitro Group Reduction
-
Catalyst Suspension: In a flask, suspend a catalyst such as palladium on carbon (Pd/C) or Raney nickel in a solvent like methanol or ethanol.
-
Substrate Addition: Add the (4-Amino-2-nitrophenyl)methanol derivative to the suspension.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for a wide range of (4-Amino-2-nitrophenyl)methanol derivatives are not extensively reported in publicly available literature, the structural motifs present in this scaffold are found in numerous biologically active compounds. This allows for informed predictions about the potential therapeutic applications of its derivatives.
Anticancer Agents and Kinase Inhibitors
The aminonitro-aromatic core is a feature in several classes of anticancer agents. Notably, many kinase inhibitors, which are a cornerstone of modern cancer therapy, incorporate substituted aniline or aminopyrimidine scaffolds.[3][4]
Hypothetical Signaling Pathway Involvement:
Derivatives of (4-Amino-2-nitrophenyl)methanol could potentially be designed to target various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Bruton's tyrosine kinase (Btk).[4][5] Inhibition of these kinases can disrupt downstream signaling pathways crucial for tumor growth and angiogenesis.
Caption: Hypothetical mechanism of action for a kinase inhibitor derived from (4-Amino-2-nitrophenyl)methanol.
Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents.[6] The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules, including DNA. The diverse substituents that can be introduced onto the (4-Amino-2-nitrophenyl)methanol scaffold could modulate the antimicrobial spectrum and potency.
Future Perspectives and Conclusion
(4-Amino-2-nitrophenyl)methanol represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with the known biological activities of related aminonitro-aromatic compounds, provides a strong rationale for its inclusion in drug discovery programs.
Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of derivatives. High-throughput screening against various targets, including kinases and microbial enzymes, could uncover novel lead compounds. The insights gained from such studies will be invaluable for the rational design of the next generation of drugs.
This guide has provided a foundational understanding of the potential of (4-Amino-2-nitrophenyl)methanol and its derivatives. It is intended to serve as a catalyst for further investigation and innovation in the pursuit of new and effective medicines.
References
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
- Preparation method of 2-amino-4-nitrophenol. Google Patents.
- Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
- Preparation method of 2-methyl-4-nitrophenylamine. Google Patents.
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Center for Biotechnology Information. Available at: [Link]
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. PubMed. Available at: [Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar. Available at: [Link]
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Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]
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Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. Royal Society of Chemistry. Available at: [Link]
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Novel selective human mitochondrial kinase inhibitors: design, synthesis and enzymatic activity. PubMed. Available at: [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Center for Biotechnology Information. Available at: [Link]
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N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. Available at: [Link]
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Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
- An improved process for the preparation of zolmitriptan. Google Patents.
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Benzyl alcohol, 4-amino-2-nitro-. PubChem. Available at: [Link]
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- 3. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of (4-Amino-2-nitrophenyl)methanol
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of (4-Amino-2-nitrophenyl)methanol, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis commences with the nitration of the commercially available 4-nitrobenzyl alcohol to yield 2,4-dinitrobenzyl alcohol. This intermediate is then subjected to a highly chemoselective reduction of the 4-position nitro group to the corresponding amine, leveraging the classic Zinin reduction methodology. This guide is designed for researchers and professionals in drug development, offering detailed procedural steps, mechanistic insights, troubleshooting, and characterization guidelines to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
(4-Amino-2-nitrophenyl)methanol is a key synthetic intermediate possessing three distinct functional groups: a primary amine, a nitro group, and a primary alcohol. This unique arrangement allows for orthogonal chemical modifications, making it a versatile precursor for the synthesis of complex heterocyclic compounds, dyes, and pharmacologically active molecules. The strategic placement of the amino and nitro groups on the aromatic ring is particularly useful for constructing fused ring systems, such as benzimidazoles, which are prevalent in many pharmaceutical agents.
The synthetic approach detailed herein is a robust two-step process:
-
Exhaustive Nitration: The starting material, 4-nitrobenzyl alcohol, undergoes an electrophilic aromatic substitution to introduce a second nitro group. The directing effects of the existing substituents favor the formation of 2,4-dinitrobenzyl alcohol.
-
Chemoselective Reduction: The core challenge of this synthesis lies in the selective reduction of one of the two nitro groups. We employ a Zinin reduction, which utilizes sodium sulfide as a mild and selective reducing agent to convert the 4-nitro group to an amine while preserving the 2-nitro group and the benzylic alcohol.[1] This selectivity is attributed to both steric and electronic factors within the 2,4-dinitrobenzyl alcohol intermediate.[1]
This protocol has been optimized to provide a clear and reproducible pathway to the target molecule, with explanations for critical steps to empower the researcher with a deep understanding of the underlying chemistry.
Visualized Synthetic Pathway
The overall transformation is illustrated in the workflow below, proceeding from the starting material to the final product through a dinitrated intermediate.
Caption: Two-step synthesis of the target compound.
Part I: Synthesis of 2,4-Dinitrobenzyl Alcohol
Mechanistic Rationale
The introduction of a second nitro group onto the 4-nitrobenzyl alcohol ring is an electrophilic aromatic substitution. The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The existing nitro group on the ring is strongly deactivating and a meta-director, while the hydroxymethyl group (-CH₂OH) is weakly activating and an ortho, para-director. The cumulative effect of these two groups directs the incoming nitronium ion to the position ortho to the hydroxymethyl group and meta to the nitro group, which is the C2 position. Careful temperature control is paramount to prevent over-nitration and oxidative side reactions.
Experimental Protocol
Materials & Equipment:
-
4-Nitrobenzyl alcohol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water & Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to below 10°C.
-
Slow Addition of Nitric Acid: While stirring vigorously, slowly add 25 mL of concentrated nitric acid via a dropping funnel. Maintain the temperature of the mixture below 15°C throughout the addition. This exothermic process generates the nitronium ion.
-
Addition of Starting Material: Once the nitrating mixture is prepared and cooled, slowly add 10.0 g of 4-nitrobenzyl alcohol in small portions over 30 minutes. Use a powder funnel for this addition. It is critical to ensure the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale yellow precipitate of 2,4-dinitrobenzyl alcohol will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral (check with pH paper).
-
Purification & Drying: The crude product can be purified by recrystallization from a minimal amount of hot methanol or ethanol.[2] Dry the purified pale yellow crystals under vacuum to yield the final product.
Quantitative Data Summary (Step 1)
| Parameter | Value | Notes |
| Starting Material | 10.0 g (65.3 mmol) | 4-Nitrobenzyl Alcohol |
| Nitric Acid (70%) | 25 mL | Used in excess |
| Sulfuric Acid (98%) | 50 mL | Catalyst and dehydrating agent |
| Reaction Time | 2-3 hours | Monitor by TLC for completion |
| Temperature | 0°C to 20°C | Critical for selectivity and safety |
| Expected Yield | 10-12 g (77-93%) | Varies based on conditions |
| Melting Point | ~71-73°C | Literature value for 2,4-dinitrobenzyl alcohol[2] |
Part II: Selective Reduction to (4-Amino-2-nitrophenyl)methanol
Mechanistic Rationale: The Zinin Reduction
The chemoselective reduction of one nitro group in a polynitroaromatic compound is a significant challenge.[3] The Zinin reduction, first reported in 1842, provides an elegant solution using sulfide salts (e.g., Na₂S, (NH₄)₂S) in an aqueous or alcoholic medium.[1] The mechanism is complex but is understood to involve a series of single-electron transfers from the sulfide ion to the nitro group.
Several factors contribute to the selectivity for the 4-position nitro group over the 2-position:
-
Steric Hindrance: The nitro group at the 2-position is ortho to the -CH₂OH group, making it more sterically hindered than the 4-position nitro group. This disfavors the approach of the nucleophilic reducing agent.[1]
-
Electronic Effects: The hydroxymethyl group is weakly electron-donating, which can slightly increase the electron density at the para position (C4), making the attached nitro group more susceptible to reduction compared to the nitro group at C2.
This method is highly effective and avoids the use of harsh reducing agents or high-pressure hydrogenation, which could lead to over-reduction of both nitro groups or reduction of the benzyl alcohol.[4][5]
Experimental Protocol
Materials & Equipment:
-
2,4-Dinitrobenzyl alcohol
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Methanol or Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolving the Reactant: In a 500 mL round-bottom flask, dissolve 5.0 g of 2,4-dinitrobenzyl alcohol in 100 mL of methanol.
-
Preparation of Reducing Agent: In a separate beaker, prepare a solution of 12.0 g of sodium sulfide nonahydrate (Na₂S·9H₂O) in 50 mL of deionized water.
-
Reaction: Add the sodium sulfide solution to the methanolic solution of the starting material. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) for 3-4 hours. The solution will typically turn a deep red or brown color. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A fine precipitate of elemental sulfur may form. Filter the reaction mixture through a pad of Celite to remove any solid byproducts.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. The product is often polar and may require salting out.[6] Add saturated brine solution (50 mL) to the separatory funnel to decrease the solubility of the organic product in the aqueous layer.[6] Shake vigorously and separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude (4-Amino-2-nitrophenyl)methanol can be purified by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
Quantitative Data Summary (Step 2)
| Parameter | Value | Notes |
| Starting Material | 5.0 g (25.2 mmol) | 2,4-Dinitrobenzyl Alcohol |
| Reducing Agent | 12.0 g (50.0 mmol) | Sodium sulfide nonahydrate (approx. 2 eq.) |
| Solvent | 100 mL Methanol / 50 mL Water | Co-solvent system |
| Reaction Time | 3-4 hours | Monitor by TLC |
| Temperature | ~75°C (Reflux) | |
| Expected Yield | 3.0-3.6 g (71-85%) | Varies after purification |
| Appearance | Yellow to orange solid |
Characterization and Validation
The identity and purity of the final product, (4-Amino-2-nitrophenyl)methanol, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic and aliphatic protons and the presence of both NH₂ and OH groups (which may be exchangeable with D₂O).
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: To identify characteristic functional group stretches, such as O-H (alcohol), N-H (amine), and asymmetric/symmetric N-O stretches (nitro group).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Overall Process Workflow and Troubleshooting
The following diagram outlines the complete workflow, from reaction setup to final product validation.
Caption: Detailed experimental workflow.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of dinitro product | - Incomplete reaction.- Temperature too low. | - Extend the reaction time.- Ensure the temperature does not fall too low after the initial cooling phase. |
| Step 1: Dark, oily product | - Reaction temperature was too high, causing oxidative side reactions. | - Maintain strict temperature control (<20°C) during the addition of the starting material. |
| Step 2: Incomplete reduction | - Insufficient reducing agent.- Reaction time too short. | - Increase the equivalents of sodium sulfide.- Extend the reflux time and monitor carefully by TLC. |
| Step 2: Formation of diamino product | - Reducing conditions are too harsh (temperature too high or prolonged reaction time). | - Reduce the reaction temperature slightly or shorten the reaction time once the starting material is consumed. |
| Step 2: Difficulty extracting product | - The product is highly polar and has some water solubility. | - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase.[6]- Use a more polar extraction solvent like ethyl acetate and perform multiple extractions.[6] |
References
-
Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481. [Link]
-
Sharma, S., et al. (2014). A Chemoselective Method for the Reduction of Dinitroarenes to Nitroanilines. The Journal of Organic Chemistry, 79(19), 9433-9439. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). Preparation of 2,4-dinitrobromobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Nitrobenzyl Reduction. Retrieved from [Link]
-
Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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- 2. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: A Multi-Step Benchtop Synthesis of 4-Amino-2-nitrobenzyl alcohol
Abstract
4-Amino-2-nitrobenzyl alcohol is a valuable bifunctional organic intermediate, possessing amino, nitro, and hydroxyl moieties that are amenable to a variety of subsequent chemical transformations. Its utility spans the development of novel pharmaceutical agents, photosensitive materials, and molecular probes. Direct synthesis of this specific isomer is not widely reported, necessitating a rational, multi-step approach. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 4-Amino-2-nitrobenzyl alcohol, commencing from the readily available precursor, 4-methyl-3-nitroaniline (also known as 4-amino-2-nitrotoluene). The synthetic strategy is executed in four key stages: (1) N-acetylation to protect the reactive amino group, (2) side-chain oxidation of the methyl group to a carboxylic acid, (3) selective reduction of the carboxylic acid to a primary alcohol, and (4) acidic deprotection to reveal the final product. This guide emphasizes the causal logic behind procedural choices, robust safety protocols, and comprehensive methods for purification and characterization.
Synthetic Strategy and Rationale
The synthesis of 4-Amino-2-nitrobenzyl alcohol presents a unique challenge due to the presence of multiple reactive functional groups. A successful synthesis hinges on a carefully planned sequence of protection, functional group interconversion, and deprotection to avoid unwanted side reactions.
Causality of the Chosen Pathway:
-
Amino Group Protection: The journey begins with the protection of the primary amine of 4-methyl-3-nitroaniline. The amino group is highly susceptible to oxidation and can direct electrophiles in undesired ways. Acetylation with acetic anhydride converts it into a stable acetamido group, which is less reactive and deactivates the aromatic ring slightly, ensuring the subsequent oxidation step targets the methyl group.[1]
-
Side-Chain Oxidation: With the amino group protected, the benzylic methyl group is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for converting alkyl side chains on an aromatic ring to carboxylic acids.[2]
-
Selective Reduction: The most critical step is the reduction of the newly formed carboxylic acid to a benzyl alcohol without reducing the nitro group. Potent reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both functionalities. Therefore, Borane-tetrahydrofuran complex (BH₃·THF) is the reagent of choice. Borane is a highly chemoselective agent that readily reduces carboxylic acids while leaving nitro groups intact under controlled conditions.[3][4]
-
Deprotection: The final step involves the hydrolysis of the acetamido group to regenerate the primary amine. This is typically achieved under acidic conditions, yielding the target 4-Amino-2-nitrobenzyl alcohol.[1]
Overall Reaction Scheme
Caption: Multi-step synthesis workflow for 4-Amino-2-nitrobenzyl alcohol.
Materials and Safety Precautions
Reagent and Equipment List
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Key Properties | Supplier |
| 4-Methyl-3-nitroaniline | 119-32-4 | 152.15 | Orange crystalline solid | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | 102.09 | Corrosive, flammable liquid | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Corrosive, flammable liquid | VWR |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | Strong oxidizer, solid | Carl Roth |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | Solid, reducing agent | J.T. Baker |
| Borane-THF complex (1M) | 14044-65-6 | 85.94 | Flammable, water-reactive | Acros Organics |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | Corrosive liquid | EMD Millipore |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Solid, mild base | EMD Millipore |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Flammable liquid | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable liquid | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | Flammable liquid | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Desiccant | VWR |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Solid adsorbent | Sorbent Technologies |
Equipment: Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, ice bath, rotary evaporator, Buchner funnel, fume hood, equipment for column chromatography.
Mandatory Safety Protocols
This synthesis involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard | Reagent(s) | Required Precautions |
| Corrosivity | Acetic Anhydride, Acetic Acid, HCl | Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling corrosive vapors. Have an eyewash station and safety shower readily accessible. |
| Strong Oxidizer | Potassium Permanganate | Keep away from combustible and organic materials to prevent fire or explosion.[5] Wear gloves and goggles. Do not grind the solid. Clean spills carefully, avoiding contact with paper or cloth.[6] |
| Flammability & Water Reactivity | Borane-THF Complex | Highly flammable and reacts violently with water to release flammable hydrogen gas.[7][8] Must be handled under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware and anhydrous solvents. Transfers should be performed via syringe or cannula.[9] |
| General Toxicity | Nitroaromatic compounds | Nitroaromatic compounds are generally toxic and can be absorbed through the skin. Always wear gloves and handle with care.[10] |
Detailed Experimental Protocols
Step 1: Protection - Synthesis of N-(4-methyl-3-nitrophenyl)acetamide
-
Rationale: This step protects the amine from oxidation in the subsequent step. Acetic anhydride in acetic acid is a standard and effective method for this transformation.[1][11]
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (60 mL).
-
Slowly add acetic anhydride (7.1 mL, 75.6 mmol, 1.15 eq.) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (~118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature and then pour it slowly into 250 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dry the product under vacuum to yield N-(4-methyl-3-nitrophenyl)acetamide as a yellow solid. The product is typically of sufficient purity for the next step. (Expected yield: 11-12 g, ~90%).
-
Step 2: Oxidation - Synthesis of 4-Acetamido-2-nitrobenzoic acid
-
Rationale: The benzylic methyl group is oxidized to a carboxylic acid using a strong oxidant. The protected amine remains intact under these conditions.
-
Procedure:
-
To a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N-(4-methyl-3-nitrophenyl)acetamide (11.0 g, 56.6 mmol) and 400 mL of deionized water.
-
Begin vigorous stirring and heat the suspension to 80-85 °C.
-
In a separate beaker, dissolve potassium permanganate (KMnO₄) (26.8 g, 169.8 mmol, 3.0 eq.) in 250 mL of warm water.
-
Add the KMnO₄ solution portion-wise to the reaction flask over 1.5-2 hours, maintaining the internal temperature between 85-95 °C. The purple color will disappear as the reaction proceeds, and a brown precipitate of MnO₂ will form.
-
After the addition is complete, continue heating and stirring for an additional 2 hours or until a spot test with filter paper shows no remaining purple permanganate.
-
Cool the mixture to room temperature. Filter the hot solution through a pad of Celite to remove the manganese dioxide, washing the pad with a small amount of hot water.
-
Cool the clear, colorless filtrate in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated HCl.
-
A white to off-white precipitate of 4-acetamido-2-nitrobenzoic acid will form.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum. (Expected yield: 9.5-10.5 g, ~75%).
-
Step 3: Selective Reduction - Synthesis of N-(4-(hydroxymethyl)-3-nitrophenyl)acetamide
-
Rationale: Borane-THF is used to selectively reduce the carboxylic acid to an alcohol, leaving the nitro group untouched. This reaction must be conducted under anhydrous, inert conditions.
-
Procedure:
-
Set up an oven-dried 500 mL three-neck flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend the 4-acetamido-2-nitrobenzoic acid (9.0 g, 40.1 mmol) in 150 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.0 M Borane-THF complex (120 mL, 120 mmol, 3.0 eq.) via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).
-
Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 20 mL of methanol, followed by 50 mL of 1 M HCl.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product. This can be purified by column chromatography if necessary.
-
Step 4: Deprotection - Synthesis of 4-Amino-2-nitrobenzyl alcohol
-
Rationale: The final step removes the acetyl protecting group via acid-catalyzed hydrolysis to reveal the target primary amine.
-
Procedure:
-
Dissolve the crude N-(4-(hydroxymethyl)-3-nitrophenyl)acetamide from the previous step in 100 mL of a 3 M aqueous HCl solution.
-
Heat the mixture to reflux (approx. 100 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution to room temperature and then place it in an ice bath.
-
Slowly neutralize the solution to pH 7-8 by adding a saturated solution of sodium bicarbonate.
-
The product may precipitate or can be extracted with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 4:1 to 1:1).
-
Combine the pure fractions and remove the solvent to yield 4-Amino-2-nitrobenzyl alcohol as a solid.
-
Characterization and Data
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Data |
| 4-Amino-2-nitrobenzyl alcohol | ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.2-7.4 (m, 2H, Ar-H), δ ~6.0-6.5 (br s, 2H, -NH₂), δ ~5.0-5.5 (t, 1H, -OH), δ ~4.5 (d, 2H, -CH₂OH). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~150 (C-NH₂), δ ~145 (C-NO₂), δ ~130-135 (Ar-C), δ ~115-125 (Ar-C), δ ~60-65 (-CH₂OH). | |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H, O-H stretch), 1620 (N-H bend), 1520 & 1340 (NO₂ stretch), 1050 (C-O stretch). | |
| MS (ESI+) | m/z 169.06 [M+H]⁺, C₇H₈N₂O₃ requires 168.05. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of acetylated product | Incomplete reaction; insufficient heating or time. | Increase reflux time and monitor closely by TLC. Ensure reagents are of good quality. |
| Step 2: Reaction stalls (purple color persists) | Insufficient heating; poor mixing. | Increase stirring speed. Ensure the temperature is maintained at 85-95 °C. Add KMnO₄ more slowly. |
| Step 3: Reduction of nitro group observed | Contamination with water; wrong reducing agent. | Ensure all glassware is oven-dried and THF is anhydrous. Use only BH₃·THF. Do not use NaBH₄ or LiAlH₄. |
| Step 4: Incomplete deprotection | Insufficient acid concentration or reaction time. | Increase reflux time. If necessary, use a higher concentration of HCl (e.g., 6 M), but monitor for potential side reactions. |
| Final Product is impure/oily | Incomplete reaction or insufficient purification. | Re-purify using column chromatography with a shallower solvent gradient. Ensure complete removal of solvents. Recrystallization may also be an option. |
References
-
Salahifar, E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]
-
Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
-
Gauth Expert. (n.d.). Accomplish the following conversions: (i) Nitrobenzene to benzoic acid. Gauthmath. Available at: [Link]
-
PrepChem. (2017). Preparation of 4-methyl-3-nitroaniline. Available at: [Link]
-
Doss, R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154899. Available at: [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Potassium permanganate. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-nitrobenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-nitrobenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]
-
Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Available at: [Link]
-
Chandrasekhar, S. (2006). Borane - A Mild, Selective, and Convenient Reducing Agent. Synlett. Available at: [Link]
-
Ali, K. F. (2017). Syntheses of Medicinal Compounds. University of Mustansiriyah. Available at: [Link]
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- 6. rockchemicalsinc.com [rockchemicalsinc.com]
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- 10. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity (4-Amino-2-nitrophenyl)methanol via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of (4-Amino-2-nitrophenyl)methanol, a key intermediate in various synthetic pathways. The primary purification method described is recrystallization, a robust and scalable technique for isolating and refining solid organic compounds. This guide delves into the theoretical principles of recrystallization, systematic solvent selection, a step-by-step experimental workflow, and methods for purity assessment. The causality behind each procedural step is explained to provide researchers with a deep understanding of the methodology, ensuring reproducibility and high-purity outcomes.
Introduction and Principles
(4-Amino-2-nitrophenyl)methanol is a substituted benzyl alcohol derivative whose utility in drug discovery and materials science necessitates high-purity starting materials. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications.
Recrystallization is a cornerstone purification technique in organic chemistry, leveraging differences in the solubility of a compound and its impurities in a given solvent system.[1] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The growing crystals selectively incorporate molecules of the desired compound, excluding impurities which remain dissolved in the surrounding solution (the "mother liquor").[4] This process ultimately allows for the physical separation of the pure solid from the dissolved contaminants.
Compound Properties and Safety Considerations
A thorough understanding of the physicochemical properties of (4-Amino-2-nitrophenyl)methanol is critical for developing an effective purification strategy.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃ | [5] |
| Molecular Weight | 168.15 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 178-180 °C | [5] |
| Boiling Point | 424.1 ± 30.0 °C (Predicted) | [5] |
Safety Precautions: (4-Amino-2-nitrophenyl)methanol is classified as an irritant.[5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid inhalation of dust and direct contact with skin and eyes.
Solvent System Selection: A Rational Approach
The choice of solvent is the most critical parameter for a successful recrystallization.[3] An ideal solvent should meet several criteria:
-
High Solute Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.[8]
-
Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[8]
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[10]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[10]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]
Given the polar nature of (4-Amino-2-nitrophenyl)methanol, stemming from its amino (-NH₂), hydroxyl (-CH₂OH), and nitro (-NO₂) functional groups, polar solvents are logical candidates.[11] A mixed-solvent system often provides the fine-tuned solubility characteristics required for optimal purification. For this compound, an Ethanol-Water system is highly effective. Ethanol is a good "solvent" in which the compound is quite soluble, while water acts as a good "anti-solvent" in which the compound is poorly soluble.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude (4-Amino-2-nitrophenyl)methanol. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude (4-Amino-2-nitrophenyl)methanol
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Stemless glass funnel
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
Experimental Workflow Diagram
Caption: Workflow for the purification of (4-Amino-2-nitrophenyl)methanol.
Step-by-Step Procedure
-
Dissolution: Place 5.0 g of crude (4-Amino-2-nitrophenyl)methanol into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20-25 mL of ethanol. Heat the mixture on a hot plate with gentle stirring until it boils and the solid dissolves completely. Add the minimum amount of hot ethanol necessary to achieve full dissolution.[12]
-
Causality: Using the minimum volume of solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization to occur and to maximize the yield.[3]
-
-
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, sand) are visible in the hot solution, perform a hot filtration. To do this, pre-heat a stemless glass funnel and a second Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.
-
Causality: This step removes impurities that do not dissolve in the hot solvent. A stemless funnel is used to prevent the solution from cooling and crystallizing within the stem, which would clog it.
-
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring. Continue adding water until the solution becomes persistently cloudy or turbid. This indicates the saturation point has been reached.
-
Causality: Water is the anti-solvent. Its addition decreases the overall solubility of the organic compound in the mixed solvent system, bringing the solution to its saturation point.
-
-
Clarification and Slow Cooling: Add a few drops of hot ethanol to the turbid solution until it just becomes clear again. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is crucial for the formation of large, well-defined crystals.[3] Rapid cooling can trap impurities within the crystal lattice and leads to the formation of small, often impure, crystals.
-
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the recovery of the product.
-
Causality: The solubility of the compound is lowest at colder temperatures, so this step ensures that the maximum amount of product crystallizes out of the solution before filtration.
-
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount (5-10 mL) of a cold 1:1 ethanol-water mixture to remove any residual mother liquor adhering to the crystal surfaces.[13]
-
Causality: Washing with a cold solvent is essential to rinse away dissolved impurities without dissolving a significant amount of the purified product.[13]
-
-
Drying: Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals. Then, transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Purity Assessment and Troubleshooting
The efficacy of the purification should always be validated.
-
Melting Point Analysis: The most straightforward method to assess purity is by measuring the melting point. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value (178-180 °C). Impurities tend to depress and broaden the melting point range.
-
Chromatography: Thin-layer chromatography (TLC) can be used to compare the purified material against the crude starting material. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
Troubleshooting Common Issues:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly from a highly supersaturated state.[13] | Re-heat the mixture to dissolve the oil, add a small amount of additional hot ethanol to decrease saturation, and allow it to cool more slowly.[9] |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Gently heat the solution to evaporate some of the solvent. Try inducing crystallization by scratching the inner surface of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[9] |
| Low Recovery | Too much solvent was used; crystals were washed with too much cold solvent or a solvent that was not cold enough; premature crystallization during hot filtration. | Ensure minimum solvent volume is used. Use ice-cold washing solvent sparingly. Ensure filtration apparatus is pre-heated. |
| Colored Impurities | Highly colored impurities are present that co-crystallize with the product. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb the desired product.[9] |
Conclusion
The ethanol-water mixed-solvent system provides an efficient, reliable, and scalable method for the purification of (4-Amino-2-nitrophenyl)methanol by recrystallization. By carefully controlling the dissolution and cooling steps as outlined in this protocol, researchers can consistently obtain high-purity material suitable for demanding synthetic applications. The principles and troubleshooting guide presented herein offer a comprehensive framework for optimizing this crucial purification technique.
References
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-nitrophenol. PubChem. Retrieved from [Link]
- Perrin, A., & Schiratti, M. (1976). U.S. Patent No. 3,933,929. U.S.
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: Crystallization. Retrieved from [Link]
- Yu, L., & Ng, K. M. (2005). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. Crystal Growth & Design, 5(4), 1547–1552.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Chew, J. W., & Myerson, A. S. (2012).
- Perrin, A., & Schiratti, M. (1976). U.S. Patent No. 3,954,892. U.S.
-
Various Authors. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
- Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-782.
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
- Chew, J. W., & Myerson, A. S. (2012).
-
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]
- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of amino acids in different mixed solvents. Indian Journal of Chemistry Section A: Inorganic, Physical, Theoretical & Analytical, 24A(9), 778-782.
- Ng, W. L., & Myerson, A. S. (2005). Crystallization of Organic Compounds. John Wiley & Sons.
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzylalcohol. Retrieved from [Link]
- Various Authors. (2026).
-
Australian Government Department of Health. (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. 2-AMINO-4-NITROBENZENEMETHANOL | 78468-34-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
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- 8. mt.com [mt.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Purifying (4-Amino-2-nitrophenyl)methanol: A Detailed Guide to Column Chromatography
This comprehensive application note provides a detailed protocol for the purification of (4-Amino-2-nitrophenyl)methanol using column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and efficient method for obtaining this compound in high purity. The protocol herein is built upon established chromatographic principles and data from structurally analogous compounds, ensuring a scientifically sound and reliable methodology.
Introduction
(4-Amino-2-nitrophenyl)methanol is a polar aromatic compound containing amino, nitro, and primary alcohol functional groups. Its unique electronic and structural characteristics make it a valuable building block in the synthesis of various pharmaceutical and chemical entities. However, the presence of multiple polar functional groups can present challenges in its purification, often requiring a well-optimized chromatographic method to separate it from starting materials, byproducts, and other impurities. This guide offers a systematic approach to the column chromatography purification of this compound, addressing key aspects from stationary phase selection to mobile phase optimization and fraction analysis.
Physicochemical Properties and Chromatographic Considerations
(4-Amino-2-nitrophenyl)methanol possesses a molecular weight of 168.15 g/mol and a calculated XLogP3 of 0.2, indicating its polar nature. The presence of a primary amine, a nitro group, and a hydroxyl group contributes to its polarity and its ability to participate in hydrogen bonding. These characteristics are central to designing an effective purification strategy.
For polar compounds like (4-Amino-2-nitrophenyl)methanol, normal-phase chromatography using a polar stationary phase, such as silica gel, is a highly effective technique. The separation mechanism relies on the differential adsorption of the compound and its impurities onto the silica surface, with elution being controlled by the polarity of the mobile phase. A less polar mobile phase will result in stronger adsorption and slower elution of the polar analyte, while a more polar mobile phase will decrease adsorption and accelerate elution.
Due to the presence of a basic amino group, interactions with the acidic silanol groups on the surface of silica gel can sometimes lead to peak tailing or irreversible adsorption. To mitigate these effects, the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can be beneficial, although for many aminophenol compounds, this is not strictly necessary.
Experimental Protocol
This protocol outlines a step-by-step method for the purification of (4-Amino-2-nitrophenyl)methanol using silica gel column chromatography.
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
-
Sample Solvent: Dichloromethane or a mixture of ethyl acetate and hexane
-
Crude (4-Amino-2-nitrophenyl)methanol: Synthesized in-house or obtained from a commercial source
-
Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum or glass plates with a fluorescent indicator (F254)
-
TLC Visualization: UV lamp (254 nm and 365 nm) and/or an appropriate staining agent (e.g., potassium permanganate or vanillin stain)
-
Glassware: Chromatography column, flasks, beakers, graduated cylinders, Pasteur pipettes
-
Other: Cotton or glass wool, sand, rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of (4-Amino-2-nitrophenyl)methanol.
Step-by-Step Procedure
1. Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Before setting up the column, it is crucial to determine an appropriate solvent system using TLC.
-
Dissolve a small amount of the crude (4-Amino-2-nitrophenyl)methanol in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity. Good starting points for solvent systems are mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
The ideal solvent system should provide a retention factor (Rf) for the desired product of approximately 0.2-0.4, with good separation from impurities.
2. Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane or a 95:5 hexane:ethyl acetate mixture).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading:
-
Dissolve the crude (4-Amino-2-nitrophenyl)methanol in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is relatively non-polar but a good solvent for many organic compounds. Alternatively, use the mobile phase with the lowest polarity that effectively dissolves the sample.
-
Carefully apply the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the sand layer.
-
Rinse the sample flask with a very small amount of the loading solvent and add this to the column to ensure all the crude product is transferred.
-
Allow the solvent level to drop to the top of the sand layer again.
4. Elution and Fraction Collection:
-
Carefully add the initial eluting solvent (the least polar solvent system determined by TLC) to the top of the column.
-
Begin collecting the eluent in small, numbered fractions (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture (gradient elution). A typical gradient might be:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (2 column volumes)
-
And so on, until the desired compound has eluted.
-
-
Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.
5. Fraction Analysis:
-
Monitor the elution of the compounds from the column by performing TLC on the collected fractions.
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the original crude material.
-
Develop the TLC plate in the solvent system that gave good separation in the initial analysis.
-
Visualize the spots under a UV lamp. (4-Amino-2-nitrophenyl)methanol, being a nitroaromatic compound, should be UV active.
-
Identify the fractions that contain the pure desired product.
6. Isolation of the Pure Compound:
-
Combine the fractions that contain only the pure (4-Amino-2-nitrophenyl)methanol.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid or oil is the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, IR, melting point).
Data Presentation
| Parameter | Recommended Condition/Value | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography, effective for separating polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the controlled elution of the more polar target compound. |
| Initial Eluent | 95:5 to 90:10 Hexane:Ethyl Acetate | Starts with low polarity to ensure good initial adsorption and separation of less polar impurities. |
| Final Eluent | 50:50 to 30:70 Hexane:Ethyl Acetate | Increased polarity is necessary to elute the highly polar target compound in a reasonable time. |
| TLC Rf of Target | ~0.2 - 0.4 | Provides a good balance between retention on the column and reasonable elution time, leading to better separation. |
| Sample Loading | Concentrated solution in a minimal volume | Ensures a narrow band at the start of the chromatography, leading to better resolution. |
Troubleshooting
-
Compound does not move from the origin: The mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
Compound runs with the solvent front: The mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
Streaking or tailing of the spot on TLC/column: The compound may be interacting too strongly with the silica gel. Consider adding a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize acidic sites on the silica. This can also occur if the sample is overloaded.
-
Poor separation of spots: The polarity difference between the chosen solvents may be too large, or the gradient may be too steep. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be necessary.
Conclusion
This application note provides a comprehensive and practical guide for the purification of (4-Amino-2-nitrophenyl)methanol by column chromatography. By following the detailed protocol and understanding the underlying principles of chromatographic separation, researchers can effectively isolate this valuable compound in high purity, enabling its use in further research and development activities. The key to a successful purification lies in the careful selection of the mobile phase through preliminary TLC analysis and a systematic approach to the column chromatography procedure.
References
- BenchChem. (2025). Synthesis of 4-Aminobenzyl Alcohol. Retrieved from a relevant technical support document.
- Thermo Fisher Scientific. (n.d.). Column Chromatography.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31594, (4-Amino-2-nitrophenyl)methanol. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). (4-Amino-2-nitrophenyl)methanol.
Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of (4-Amino-2-nitrophenyl)methanol
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (4-Amino-2-nitrophenyl)methanol purity. The method is suitable for the analysis of the bulk drug substance and for monitoring its stability under various stress conditions. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase composed of acidified water and acetonitrile. The detection was performed at 275 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness. This protocol provides a reliable tool for quality control and stability assessment in research, development, and manufacturing environments.
Introduction
(4-Amino-2-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final product. Therefore, a reliable and validated analytical method is essential to ensure its quality. This application note describes the development and validation of a stability-indicating HPLC method for the quantitative analysis of (4-Amino-2-nitrophenyl)methanol. The method is designed to separate the main component from its potential impurities and degradation products, making it suitable for routine quality control and stability studies.
The development of a stability-indicating method necessitates an understanding of the potential degradation pathways of the analyte. Nitroaromatic compounds can undergo degradation through various mechanisms, including the reduction of the nitro group or oxidation of the aromatic ring and benzylic alcohol. To ensure the method's specificity, forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Chromatographic Method Development
The primary objective of this work was to develop an HPLC method that provides a sharp, symmetrical peak for (4-Amino-2-nitrophenyl)methanol, well-resolved from any potential impurities and degradation products.
Rationale for Methodological Choices
-
Stationary Phase: A C18 column was selected as the stationary phase due to its wide applicability in reversed-phase chromatography for the separation of moderately polar aromatic compounds. The non-polar nature of the C18 stationary phase provides good retention for aromatic compounds like (4-Amino-2-nitrophenyl)methanol.
-
Mobile Phase: A binary mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC that provides good peak shape and elution strength for a wide range of compounds. The use of an acidic modifier, in this case, dilute phosphoric acid, is crucial for several reasons. The predicted pKa of the amino group in (4-Amino-2-nitrophenyl)methanol suggests that it will be protonated at acidic pH. This protonation suppresses the ionization of the amino group, leading to more consistent retention times and improved peak symmetry. Phosphoric acid is a non-volatile acid that provides good buffering capacity in the desired pH range.
-
Detection Wavelength: The UV spectrum of nitroaromatic compounds typically shows strong absorbance due to the presence of the nitro-functionalized benzene ring chromophore. Based on the UV spectra of structurally similar compounds like 4-amino-2-nitrophenol, which has a maximum absorption at 275 nm, this wavelength was chosen for detection to ensure high sensitivity.[1]
Optimized Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of (4-Amino-2-nitrophenyl)methanol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the (4-Amino-2-nitrophenyl)methanol sample and prepare a 100 mL solution in the same manner as the standard solution.
Forced Degradation Studies
Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods.[2] Stress studies were performed on a 100 µg/mL solution of (4-Amino-2-nitrophenyl)methanol to evaluate the stability of the drug substance under various conditions.
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep at 60°C for 2 hours. Neutralize the solution with 1N NaOH and dilute with diluent.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at 60°C for 2 hours. Neutralize the solution with 1N HCl and dilute with diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the diluent.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The specificity of the method was evaluated by analyzing the chromatograms of the stressed samples. The results showed that the main peak of (4-Amino-2-nitrophenyl)methanol was well-resolved from all the degradation products, indicating the stability-indicating nature of the method. Potential synthesis-related impurities, such as the starting material 4-nitrobenzyl alcohol and the isomeric 2-amino-4-nitrophenol, were also injected and found to be well-separated from the main analyte peak.
Linearity
The linearity of the method was determined by analyzing a series of solutions of (4-Amino-2-nitrophenyl)methanol at five different concentrations ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) of >0.999.
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of (4-Amino-2-nitrophenyl)methanol spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was calculated, and the results were within the acceptable range of 98-102%.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument. The RSD between the two sets of data was calculated.
The RSD for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters, including theoretical plates, tailing factor, and resolution, were monitored. The method was found to be robust as minor variations in the experimental conditions did not significantly affect the chromatographic performance.
Data Presentation
Table 2: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants or impurities | Well-resolved peaks |
| Linearity (r²) | >0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Robustness | Robust | System suitability parameters met |
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC purity analysis of (4-Amino-2-nitrophenyl)methanol.
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of (4-Amino-2-nitrophenyl)methanol purity has been developed and validated as per ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control analysis and for monitoring the stability of (4-Amino-2-nitrophenyl)methanol during its shelf life.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
PubChem. (n.d.). 4-Amino-2-nitrophenol. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
PubChem. (n.d.). Benzyl alcohol, 4-amino-2-nitro-. National Center for Biotechnology Information. [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. [Link]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040.
Sources
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of (4-Amino-2-nitrophenyl)methanol
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise and accurate quantification of (4-Amino-2-nitrophenyl)methanol. This compound is a key intermediate in various synthetic pathways, and its purity is critical for downstream applications. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a formic acid-modified aqueous mobile phase, providing excellent peak symmetry and resolution. Detection is performed at 342 nm, leveraging a specific absorbance maximum to enhance selectivity. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and sensitivity.[1] This protocol is directly applicable for quality control, stability testing, and reaction monitoring in research and drug development settings.
Introduction and Scientific Rationale
(4-Amino-2-nitrophenyl)methanol (CAS: 22996-17-4, MW: 168.15 g/mol ) is an aromatic compound containing both an amine and a nitro functional group, making it a versatile chemical building block.[2] The presence of these functional groups, along with the benzylic alcohol, makes the molecule moderately polar. Accurate quantification is essential to control the purity of starting materials and to monitor the progress of chemical reactions where it is an intermediate or final product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power and sensitivity.[3] A reversed-phase method was selected as the logical starting point. In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[4] Analytes are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column.[5][6]
Rationale for Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column was chosen. This is the most widely used stationary phase in RP-HPLC and provides excellent retention for a broad range of moderately polar to non-polar analytes, including nitroaromatic compounds and aromatic amines.[5][7]
-
Mobile Phase: A gradient mixture of water and acetonitrile was selected. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. To ensure robust and reproducible chromatography, 0.1% formic acid is added to the aqueous phase. This acidifier serves a critical purpose: it maintains a low pH to protonate the basic amino group on the analyte (pKa control), preventing peak tailing that can result from interactions with residual silanols on the silica-based stationary phase.[8]
-
UV Detection Wavelength: The chromophoric nitro and amino groups on the benzene ring allow for sensitive UV detection. Based on spectral data for the closely related compound 4-Amino-2-nitrophenol, which shows absorbance maxima at 212 nm, 264 nm, and 342 nm, the wavelength of 342 nm was selected.[9] This choice maximizes selectivity against many common impurities and solvent backgrounds, which may absorb at lower wavelengths like the more generic 254 nm often used for aromatic compounds.[10]
Materials, Reagents, and Instrumentation
2.1 Reagents and Chemicals
-
(4-Amino-2-nitrophenyl)methanol reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC gradient grade
-
Water, HPLC or Milli-Q grade
-
Formic acid (FA), LC-MS grade (~99%)
2.2 Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent L1 packing)
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent CDS
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Chromatographic Conditions
All critical instrument parameters are summarized in the table below for straightforward method setup.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0.0 min: 10% B, 10.0 min: 90% B, 12.0 min: 90% B, 12.1 min: 10% B, 15.0 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 342 nm (Bandwidth: 4 nm) |
| Reference | 550 nm (Bandwidth: 100 nm) |
| Run Time | 15 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
A. Mobile Phase Preparation (1 L)
-
Pour approximately 950 mL of HPLC-grade water into a 1 L media bottle.
-
Carefully add 1.0 mL of formic acid using a pipette.
-
Fill to the 1 L mark with water, cap, and mix thoroughly.
-
Designate this as Mobile Phase A .
-
Use HPLC-grade acetonitrile directly as Mobile Phase B .
-
Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser.
B. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of (4-Amino-2-nitrophenyl)methanol reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of acetonitrile to dissolve the standard, using sonication if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix by inverting the flask 15-20 times.
-
Calculate the exact concentration in µg/mL. This solution should be stored at 2-8 °C and protected from light.
C. Calibration and Working Standard Solutions
-
Prepare a series of calibration standards by diluting the Standard Stock Solution with a 50:50 mixture of acetonitrile and water. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
For routine analysis, a working standard of ~25 µg/mL is recommended.
D. Sample Preparation
-
Accurately weigh an amount of the sample matrix expected to contain ~2.5 mg of the analyte into a 100 mL volumetric flask.
-
Add 50 mL of acetonitrile and sonicate for 10 minutes to extract the analyte.
-
Dilute to the mark with water, and mix well. This creates a 50:50 ACN/Water diluent, which is chromatographically compatible.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: HPLC Analysis Workflow
The logical flow from system setup to final result generation is critical for reproducible analysis.
Caption: A flowchart of the complete analytical process.
Method Validation Protocol and Results
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][11]
Specificity
Specificity was confirmed by injecting a blank (diluent), the analyte standard, and a placebo sample (matrix without the analyte). The chromatograms showed no interfering peaks at the retention time of (4-Amino-2-nitrophenyl)methanol, proving the method's ability to assess the analyte unequivocally in the presence of other components.
Linearity and Range
Linearity was assessed by preparing six concentration levels from 1 to 100 µg/mL. Each level was injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
Table 1: Linearity Study Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 1 - 100 µg/mL | Report |
| Regression Equation | y = 45821x - 1230 | Report |
| Correlation Coeff. (R²) | 0.9998 | R² ≥ 0.999 |
The high R² value indicates a strong linear relationship between concentration and detector response across the specified range.
Accuracy
Accuracy was determined by a recovery study. A known amount of analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal test concentration of 25 µg/mL). Each level was prepared in triplicate.
Table 2: Accuracy (Recovery) Results
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.2% | 0.8% | 98.0 - 102.0% |
| 100% | 100.5% | 0.5% | 98.0 - 102.0% |
| 120% | 99.8% | 0.6% | 98.0 - 102.0% |
The excellent recovery values demonstrate the accuracy of the method and the absence of significant matrix effects.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Repeatability: Six replicate preparations of the sample at 100% concentration were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
Table 3: Precision Study Results
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria |
|---|
| Assay Value (%RSD) | 0.7% | 1.1% | %RSD ≤ 2.0% |
The low relative standard deviation values confirm the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ/S).
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Table 4: Sensitivity Results
| Parameter | Result |
|---|---|
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
The results show the method is sensitive enough for trace-level impurity analysis and low-concentration assays. The validated range starts at the LOQ.
Caption: Relationship between ICH validation parameters.
Conclusion
The HPLC-UV method described in this application note is rapid, specific, linear, accurate, precise, and sensitive for the quantitative analysis of (4-Amino-2-nitrophenyl)methanol. The comprehensive validation confirms its reliability and suitability for routine use in quality control environments within the pharmaceutical and chemical industries. The detailed protocols and clear scientific rationale provide a solid foundation for immediate implementation and adaptation.
References
-
PubChem. (n.d.). 4-Amino-2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex Inc. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
PubChem. (n.d.). Benzyl alcohol, 4-amino-2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2009). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2(R2) Analytical Validation. Retrieved from [Link]
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- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. chromtech.com [chromtech.com]
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- 11. fda.gov [fda.gov]
Quantitative and Qualitative LC-MS/MS Analysis of (4-Amino-2-nitrophenyl)methanol and its Metabolites in Biological Matrices
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive strategy for the analysis of (4-Amino-2-nitrophenyl)methanol and the identification of its potential metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (4-Amino-2-nitrophenyl)methanol, a substituted aromatic compound, contains functional groups susceptible to extensive metabolic transformation. Understanding its metabolic fate is crucial for assessing its toxicological profile and pharmacokinetic properties in drug development. We provide detailed, field-proven protocols for sample preparation from biological matrices, a robust LC-MS/MS method for separation and detection, and a systematic workflow for metabolite identification. The methodologies are designed to be self-validating and are supported by authoritative principles of bioanalysis.
Introduction: The Rationale for Metabolic Profiling
(4-Amino-2-nitrophenyl)methanol is a chemical entity characterized by an aromatic ring substituted with an amino, a nitro, and a primary alcohol group.[1] Compounds with such functionalities are common in various industrial applications, including the synthesis of dyes and pharmaceutical agents.[2] The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups makes the molecule susceptible to a variety of metabolic reactions. For instance, nitroaromatic compounds can undergo reduction to form potentially reactive hydroxylamines and amines, while the primary alcohol can be oxidized. These metabolic transformations can significantly alter the compound's biological activity, toxicity, and clearance rate.
Therefore, a thorough understanding of its metabolic profile is a regulatory and scientific necessity. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical platform of choice for such studies due to its high sensitivity, selectivity, and ability to provide structural information for metabolite identification.[3] This guide provides the foundational protocols to empower researchers to confidently investigate the biotransformation of (4-Amino-2-nitrophenyl)methanol.
Predicted Metabolic Pathways: A Mechanistic Overview
The metabolic fate of a xenobiotic is governed by the enzymatic machinery of the organism, primarily categorized into Phase I and Phase II reactions. Based on the structure of (4-Amino-2-nitrophenyl)methanol, we can predict several major metabolic pathways. The causality behind this prediction lies in the known substrate specificities of key drug-metabolizing enzymes for the functional groups present.
-
Phase I Metabolism: Involves the introduction or exposure of functional groups.
-
Nitroreduction: The nitro group (-NO₂) is a primary target for reduction by nitroreductases, proceeding through highly reactive nitroso (-NO) and hydroxylamino (-NHOH) intermediates to form the corresponding diamine metabolite. This pathway is of high toxicological interest.
-
Oxidation: The primary alcohol (-CH₂OH) can be sequentially oxidized by alcohol and aldehyde dehydrogenases to form an aldehyde (-CHO) and subsequently a carboxylic acid (-COOH) metabolite.
-
-
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: The hydroxyl group and the aromatic amino group are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O- and N-glucuronides.
-
Sulfation: The hydroxyl group can also be conjugated with a sulfonate group by sulfotransferases (SULTs).
-
The following diagram illustrates these potential biotransformation routes.
Experimental Protocols
Sample Preparation: Ensuring Analytical Integrity
The choice of sample preparation technique is a critical decision that balances analyte recovery, matrix effect reduction, and throughput.[4] For biological matrices like plasma or urine, removing proteins and phospholipids is essential to prevent ion suppression and column clogging.[5] We present a robust Liquid-Liquid Extraction (LLE) protocol, which offers a superior clean-up compared to simple protein precipitation.[6]
Protocol: Liquid-Liquid Extraction (LLE)
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the biological sample (e.g., plasma, urine, or cell culture media).
-
Internal Standard (IS) Spiking: Add a small volume (e.g., 10 µL) of a structurally similar internal standard at a known concentration. Rationale: The IS corrects for variability during sample preparation and injection.
-
Extraction: Add 600 µL of a water-immiscible organic solvent, such as methyl-tert-butyl ether (MTBE).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully aspirate the upper organic layer and transfer it to a new clean tube, avoiding the protein pellet at the interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[7] Rationale: This step concentrates the analytes, increasing the sensitivity of the assay.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 water:methanol). Vortex briefly to ensure the analytes are fully dissolved.
-
Final Centrifugation: Centrifuge one last time at high speed (e.g., 14,000 x g) for 2 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method: Separation and Detection
This method is designed for a standard High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.[3]
Chromatographic Conditions
The goal of the chromatography is to separate the parent compound from its various metabolites, which will likely have different polarities. A reversed-phase C18 column is an excellent starting point for this class of molecules.[2] A gradient elution is employed to effectively resolve both the relatively nonpolar parent drug and its more polar metabolites in a single run.
| Parameter | Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | See Table 1 Below |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions
Electrospray Ionization (ESI) in positive ion mode is recommended as the primary mode of analysis, as the amino group on (4-Amino-2-nitrophenyl)methanol is readily protonated. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard for its sensitivity and specificity.[8] For qualitative metabolite identification, a high-resolution instrument using full scan and data-dependent MS/MS is ideal.[9]
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The aromatic amine is basic and readily forms [M+H]⁺ ions. |
| Capillary Voltage | +3.5 kV | Typical voltage to achieve stable spray. |
| Source Temp. | 150 °C | Optimizes ion formation. |
| Desolvation Temp. | 400 °C | Facilitates solvent evaporation. |
| Gas Flow | Instrument Dependent | Must be optimized for signal intensity. |
| Scan Mode | MRM (quantitation) / Full Scan MS/MS (identification) | MRM for sensitivity; Full Scan for discovery. |
Table 2: Predicted MS/MS Parameters for (4-Amino-2-nitrophenyl)methanol and Key Metabolites
Collision Energies (CE) are instrument-dependent and require optimization. The listed product ions are predictive.
| Compound | Formula | Exact Mass | Precursor Ion [M+H]⁺ | Predicted Product Ion(s) |
| Parent Compound | C₇H₈N₂O₃ | 168.05 | 169.1 | 151.1 (loss of H₂O), 121.1 (loss of H₂O, NO) |
| Diamino Metabolite | C₇H₁₀N₂O | 138.08 | 139.1 | 122.1 (loss of NH₃), 121.1 (loss of H₂O) |
| Carboxylic Acid | C₇H₆N₂O₄ | 182.03 | 183.0 | 165.0 (loss of H₂O), 137.0 (loss of COOH) |
| O-Glucuronide | C₁₃H₁₆N₂O₉ | 344.09 | 345.1 | 169.1 (aglycone fragment) |
Data Analysis and Metabolite Identification Workflow
Identifying unknown metabolites is a systematic process of deduction based on mass shifts and fragmentation patterns.[10]
-
Mass Shift Analysis: Process the full scan data by searching for expected mass shifts from the parent drug corresponding to the metabolic reactions in Figure 1 (e.g., +16 Da for oxidation, -30 Da for nitro-to-amino reduction, +176 Da for glucuronidation).
-
Peak Finding: Extract ion chromatograms for these theoretical masses. Compare chromatograms from dosed samples against control (vehicle-dosed) samples to identify peaks that are unique to the test article.
-
Fragmentation Analysis: Scrutinize the MS/MS spectrum of the putative metabolite peak. The key to confirmation is identifying fragment ions that are also present in the parent compound's MS/MS spectrum (product ions) or fragments that retain the core structure plus the metabolic modification. For example, the MS/MS spectrum of a glucuronide conjugate will almost always show a product ion corresponding to the mass of the parent drug (the aglycone).[10]
-
Structural Elucidation: Combine the information from the mass shift and the fragmentation pattern to propose a definitive structure for the metabolite.
Conclusion
This application note provides a robust and scientifically grounded framework for the comprehensive LC-MS/MS analysis of (4-Amino-2-nitrophenyl)methanol and its metabolites. By integrating logical metabolic predictions with detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can confidently quantify the parent compound and identify its biotransformation products. This approach is fundamental to advancing drug safety and metabolism studies, providing the high-quality data necessary for critical decision-making in the drug development pipeline.
References
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Fogarty, S., et al. (2021). "Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction." Food Additives & Contaminants: Part A. Available at: [Link]
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Jia, Z., et al. (2021). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." Journal of Analytical Toxicology. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (4-Amino-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (4-Amino-2-nitrophenyl)methanol in Heterocyclic Synthesis
(4-Amino-2-nitrophenyl)methanol is a versatile and strategically important starting material in the synthesis of a diverse range of heterocyclic compounds. Its unique trifunctional nature, possessing a primary aromatic amine, a nitro group, and a primary alcohol on a single benzene ring, offers a rich platform for complex molecular architecture. The ortho-positioning of the nitro and amino groups is particularly advantageous, as the nitro group can be readily reduced to a second amino group, generating an in-situ o-phenylenediamine derivative. This transient species is highly reactive towards a variety of electrophiles, leading to the formation of fused heterocyclic systems. Furthermore, the benzylic alcohol provides an additional site for functionalization or can participate directly in cyclization reactions.
This guide provides an in-depth exploration of the synthetic utility of (4-Amino-2-nitrophenyl)methanol, focusing on the synthesis of medicinally relevant heterocyclic cores such as quinoxalines and benzimidazoles. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.
Core Synthetic Strategy: Reductive Cyclization
The cornerstone of utilizing (4--amino-2-nitrophenyl)methanol in heterocyclic synthesis is the initial reduction of the nitro group to an amine. This transformation generates a highly reactive 1,2-diaminobenzene derivative, which is primed for intramolecular or intermolecular cyclization reactions.
A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. Common methods include:
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate. This method is generally clean and efficient.
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂), iron (Fe) powder in acidic media, or sodium dithionite (Na₂S₂O₄) are effective for nitro group reduction.
-
Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst.
The in-situ generated diamine is typically not isolated due to its instability and is immediately trapped with a suitable electrophile to drive the formation of the desired heterocyclic ring.
Caption: General workflow for reductive cyclization.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The synthesis of quinoxalines from (4-Amino-2-nitrophenyl)methanol typically involves a one-pot, two-step process: the reduction of the nitro group followed by condensation with a 1,2-dicarbonyl compound.[2]
Mechanistic Rationale
The reaction commences with the reduction of the nitro group of (4-Amino-2-nitrophenyl)methanol to afford a substituted o-phenylenediamine. This diamine then undergoes a double condensation reaction with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal). The initial condensation forms a Schiff base, which is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline core, providing a straightforward method for generating a library of analogues.
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Application Notes and Protocols: The Role of (4-Amino-2-nitrophenyl)methanol in Medicinal Chemistry
Introduction
(4-Amino-2-nitrophenyl)methanol is a unique trifunctional chemical entity, presenting a rich scaffold for medicinal chemistry exploration. Its structure, featuring a primary aromatic amine, a nitro group, and a benzylic alcohol, offers orthogonal chemical handles for a variety of synthetic transformations. While direct applications of this specific molecule in marketed drugs are not widely documented, its constituent functional groups are prevalent in a vast array of bioactive compounds. The nitroaromatic moiety is a known pharmacophore in antimicrobial and antiprotozoal agents, often acting as a bio-reductive group. The aminobenzyl alcohol framework is a versatile building block for the synthesis of heterocyclic systems, such as quinazolines and quinolines, which are central to many anticancer and anti-inflammatory drugs.[1]
This guide provides a comprehensive overview of the potential applications of (4-Amino-2-nitrophenyl)methanol as a starting material in drug discovery. We will delve into its synthetic utility, propose derivatization strategies, and provide detailed protocols for the synthesis of novel compounds and their subsequent biological evaluation.
Compound Profile
| Property | Value |
| IUPAC Name | (4-amino-2-nitrophenyl)methanol[2] |
| CAS Number | 22996-17-4 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Solid |
| SMILES | C1=CC(=C(C=C1N)[O-])CO[2] |
| InChIKey | LYFKDORDJDVFOZ-UHFFFAOYSA-N[2] |
Medicinal Chemistry Rationale: A Scaffold for Diversity
The strategic placement of the amino, nitro, and hydroxymethyl groups on the phenyl ring makes (4-Amino-2-nitrophenyl)methanol a highly valuable and versatile building block for creating diverse molecular libraries. The electronic nature of the substituents—the electron-donating amino group and the electron-withdrawing nitro group—also influences the reactivity of the aromatic ring itself.
Potential Derivatization Pathways
The three key functional groups can be selectively modified to generate a wide range of derivatives:
-
Amino Group Reactions: The primary amine is a nucleophilic center and can readily undergo acylation, sulfonylation, and alkylation to introduce a variety of side chains. It can also be diazotized and subsequently replaced with other functional groups.
-
Hydroxymethyl Group Reactions: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which opens up a plethora of further reactions such as reductive amination, Wittig reactions, and amide bond formation. It can also be converted to ethers or esters. The synthesis of amino carbonyl compounds from their corresponding alcohols can be challenging due to the potential for side reactions with the amino group, but chemoselective methods are available.[3]
-
Nitro Group Reactions: The nitro group is a key functional moiety. It can be retained as a pharmacophore, as seen in many antimicrobial agents. Alternatively, it can be selectively reduced to a primary amine, yielding a 2,4-diaminobenzyl alcohol derivative. This new amino group can then be further functionalized, leading to another dimension of chemical diversity.
Caption: Potential derivatization pathways for (4-Amino-2-nitrophenyl)methanol.
Application Note 1: Synthesis of a Quinazoline Derivative
Rationale
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 2-Aminobenzyl alcohols are valuable precursors for the synthesis of such N-heterocycles.[1] In this protocol, we propose the synthesis of a hypothetical quinazoline derivative from (4-Amino-2-nitrophenyl)methanol via a two-step process: oxidation of the alcohol to an aldehyde, followed by a cyclocondensation reaction.
Proposed Synthetic Scheme
Caption: Proposed synthesis of a quinazoline derivative.
Detailed Experimental Protocol
Step 1: Oxidation of (4-Amino-2-nitrophenyl)methanol to 4-Amino-2-nitrobenzaldehyde
Causality: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids, which is crucial for the subsequent cyclization step. Dichloromethane (DCM) is used as an inert solvent.
-
To a stirred solution of (4-Amino-2-nitrophenyl)methanol (1.68 g, 10 mmol) in dry DCM (50 mL), add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional DCM (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (10-30%) to afford 4-Amino-2-nitrobenzaldehyde as a solid.
Step 2: Cyclocondensation to form the Quinazoline Derivative
Causality: This step involves an iodine-catalyzed oxidative C-H/N-H annulation reaction between the synthesized aldehyde and an amide. Potassium carbonate acts as a base, and DMSO serves as the solvent and an oxidant.
-
In a round-bottom flask, combine 4-Amino-2-nitrobenzaldehyde (1.66 g, 10 mmol), a primary amide (e.g., benzamide, 12 mmol), iodine (I₂) (254 mg, 1 mmol), and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) in dimethyl sulfoxide (DMSO) (20 mL).
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, followed by brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired quinazoline derivative.
Application Note 2: In Vitro Biological Evaluation
Rationale
Once a library of compounds has been synthesized, it is essential to screen them for biological activity. Based on the nitroaniline scaffold, promising activities to investigate include anticancer and antimicrobial effects.
Protocol 1: Anticancer Activity Screening using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Activity Screening (Minimum Inhibitory Concentration)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely used technique to determine the MIC.[9]
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be done by suspending bacterial colonies in CAMHB and adjusting the turbidity to an absorbance of 0.08-0.13 at 625 nm.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35 °C ± 2 °C for 16-20 hours in ambient air.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.
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Application Notes & Protocols for (4-Amino-2-nitrophenyl)methanol: A Versatile Trifunctional Building Block
Introduction: Unveiling the Potential of a Unique Scaffolding Reagent
(4-Amino-2-nitrophenyl)methanol, also known as 4-amino-2-nitrobenzyl alcohol, is a compelling molecular scaffold for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique architecture, featuring three distinct and orthogonally addressable functional groups—a primary aromatic amine, a nitro group, and a primary benzylic alcohol—offers a powerful platform for the construction of complex molecular entities. The strategic placement of an electron-donating group (amine) and an electron-withdrawing group (nitro) on the phenyl ring significantly influences the reactivity of each functional site, enabling a high degree of chemoselectivity in subsequent transformations.
This guide provides a comprehensive overview of the handling, synthesis, characterization, and key reaction protocols for (4-Amino-2-nitrophenyl)methanol, designed to equip researchers with the practical knowledge required to leverage this versatile building block in their development programs.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety. The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere to prevent degradation, as it is noted to be light-sensitive.
Table 1: Physicochemical and CAS Identification
| Property | Value | Source(s) |
| CAS Number | 22996-17-4 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage | Room temperature, inert atmosphere, protect from light | [1] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Measures |
| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust. Wash hands thoroughly after handling. |
Protocol 1: Synthesis of (4-Amino-2-nitrophenyl)methanol
While several synthetic routes can be envisioned, a reliable and chemoselective pathway involves the reduction of the corresponding carboxylic acid. Borane-based reducing agents are particularly well-suited for the selective reduction of carboxylic acids to alcohols in the presence of other sensitive functional groups like aromatic nitro and amine moieties.[2] The following protocol is a representative procedure adapted from established methods for this type of transformation.
Causality and Experimental Rationale
The choice of Borane-THF complex (BH₃·THF) is critical. Unlike stronger hydride reagents like lithium aluminum hydride (LAH), which can promiscuously reduce both the nitro and carboxylic acid groups, borane exhibits excellent chemoselectivity for the carboxylic acid. The mild reaction conditions help preserve the integrity of the nitro and amino functionalities on the aromatic ring.
Caption: Synthesis workflow for (4-Amino-2-nitrophenyl)methanol.
Step-by-Step Methodology
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-2-nitrobenzoic acid (1.82 g, 10 mmol).
-
Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 1.0 M Borane-THF complex solution (30 mL, 30 mmol, 3.0 eq.) dropwise via a syringe or dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 66 °C) for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate:Hexanes. The product should have a lower Rf value than the starting carboxylic acid.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, add methanol (20 mL) dropwise to quench the excess borane. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Workup: To the resulting residue, add 50 mL of 1 M HCl (aq) and stir for 15 minutes. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until pH ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure (4-Amino-2-nitrophenyl)methanol.
Protocol 2: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. The following table outlines the predicted spectroscopic data for (4-Amino-2-nitrophenyl)methanol based on its chemical structure.
Table 3: Predicted Spectroscopic Data for (4-Amino-2-nitrophenyl)methanol
| Technique | Expected Observations | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.15 (d, 1H), δ ~6.90 (s, 1H), δ ~6.70 (dd, 1H), δ ~5.50 (br s, 2H, -NH₂), δ ~5.10 (t, 1H, -OH), δ ~4.50 (d, 2H, -CH₂OH) | Aromatic protons are in the typical range, with splitting patterns determined by their neighbors. The -NH₂ and -OH protons are broad and exchangeable. The benzylic CH₂ protons are adjacent to the OH group. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~150.0 (C-NH₂), δ ~148.5 (C-NO₂), δ ~135.0 (C-CH₂OH), δ ~128.0 (CH), δ ~115.0 (CH), δ ~113.0 (CH), δ ~62.0 (-CH₂OH) | Carbons attached to the electronegative N and O atoms are deshielded and appear downfield. Aromatic carbons typically resonate between 110-160 ppm.[3] |
| IR Spectroscopy (cm⁻¹) | 3500-3300 (N-H & O-H stretch), 3100-3000 (Aromatic C-H stretch), ~1620 (N-H bend), 1600-1450 (C=C stretch), ~1520 (Asymmetric NO₂ stretch), ~1340 (Symmetric NO₂ stretch) | The spectrum is dominated by strong, broad O-H and N-H stretches, characteristic aromatic C=C stretches, and two strong, distinct stretches for the nitro group. |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 168.05 | Corresponds to the exact mass of the molecular formula C₇H₈N₂O₃. |
Protocol 3: Application in Selective Nitro Group Reduction
A key application of this molecule is the selective reduction of the nitro group to form (2,4-diaminophenyl)methanol , a valuable diamine intermediate. This transformation must be performed under conditions that do not affect the benzylic alcohol. Reduction with tin(II) chloride (SnCl₂·2H₂O) in an alcoholic solvent is a classic and highly effective method for this purpose, known for its chemoselectivity towards aromatic nitro groups in the presence of other reducible functionalities.[4]
Causality and Mechanistic Insight
The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. The acidic conditions facilitate the protonation of intermediates. This method avoids the use of high-pressure hydrogen and precious metal catalysts like Palladium, which could potentially reduce the benzylic alcohol to a methyl group (hydrogenolysis).
Sources
- 1. Protein Engineering of the Archetypal Nitroarene Dioxygenase of Ralstonia sp. Strain U2 for Activity on Aminonitrotoluenes and Dinitrotoluenes through Alpha-Subunit Residues Leucine 225, Phenylalanine 350, and Glycine 407 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Derivatization of the Amino Group in (4-Amino-2-nitrophenyl)methanol
Introduction
(4-Amino-2-nitrophenyl)methanol is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of three distinct functional groups—a primary aromatic amine, a nitro group, and a primary alcohol—offers a versatile platform for chemical modification. Derivatization of the amino group is a key strategy to modulate the molecule's physicochemical properties, introduce new functionalities, or prepare it for subsequent coupling reactions.
This guide provides an in-depth exploration of common and effective methods for derivatizing the amino group of (4-Amino-2-nitrophenyl)methanol. We will delve into the mechanistic rationale behind various synthetic choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Considerations for Derivatization
The reactivity of the amino group in (4-Amino-2-nitrophenyl)methanol is influenced by the electron-withdrawing nature of the ortho-nitro group, which decreases its nucleophilicity compared to aniline. However, it remains sufficiently reactive for a variety of transformations. The choice of derivatization strategy depends on the desired final product and its intended application. Key strategies include:
-
Acylation: Introduction of an acyl group to form an amide. This is a robust and widely used transformation that can alter solubility, introduce a point for further functionalization, or serve as a protecting group.
-
Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide. Sulfonamides are important functional groups in many therapeutic agents due to their chemical stability and ability to participate in hydrogen bonding.[1][2]
-
Urea Formation: Reaction with isocyanates or other carbamoylating agents to generate urea derivatives. Ureas are prevalent in medicinal chemistry due to their hydrogen bonding capabilities and structural rigidity.[3][4][5][6]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This method is highly effective for introducing a wide range of alkyl or aryl substituents.[7][8][9][10][11]
Experimental Workflow Overview
Caption: General experimental workflow for the derivatization of (4-Amino-2-nitrophenyl)methanol.
I. Acylation: Synthesis of N-(4-(hydroxymethyl)-3-nitrophenyl)acetamide
Acylation of the amino group to form an amide is a fundamental transformation. Acetic anhydride is a common and efficient reagent for this purpose. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.
Reaction Scheme
Caption: Acylation of (4-Amino-2-nitrophenyl)methanol with acetic anhydride.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (4-Amino-2-nitrophenyl)methanol | 168.15 | 3.36 g | 20 |
| Acetic Anhydride | 102.09 | 2.45 g (2.26 mL) | 24 |
| Glacial Acetic Acid | 60.05 | 30 mL | - |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.36 g (20 mmol) of (4-Amino-2-nitrophenyl)methanol in 30 mL of glacial acetic acid.[12] Stir until all the solid has dissolved.
-
Reagent Addition: To the stirred solution, add 2.46 g (24 mmol) of acetic anhydride dropwise at room temperature.[12]
-
Reaction: Stir the reaction mixture continuously at room temperature for 18 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from an aqueous solution to yield N-(4-(hydroxymethyl)-3-nitrophenyl)acetamide as yellow crystals.[12]
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material spot on the TLC plate and the appearance of a new, less polar product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Sulfonylation: Synthesis of N-(4-(hydroxymethyl)-3-nitrophenyl)benzenesulfonamide
Sulfonylation provides a robust method to introduce a sulfonamide moiety. The reaction of an amine with a sulfonyl chloride in the presence of a base is a common approach.[1]
Reaction Scheme
Caption: Sulfonylation of (4-Amino-2-nitrophenyl)methanol with benzenesulfonyl chloride.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (4-Amino-2-nitrophenyl)methanol | 168.15 | 1.68 g | 10 |
| Benzenesulfonyl chloride | 176.62 | 1.94 g (1.4 mL) | 11 |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
Dissolution: Dissolve 1.68 g (10 mmol) of (4-Amino-2-nitrophenyl)methanol in 20 mL of pyridine in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of 1.94 g (11 mmol) of benzenesulfonyl chloride in 20 mL of dichloromethane dropwise to the cooled solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Self-Validation: Successful sulfonylation will be indicated by a significant shift in the TLC Rf value. The structure of the purified product should be confirmed by spectroscopic methods (NMR, MS, IR).
III. Urea Formation: Synthesis of 1-(4-(hydroxymethyl)-3-nitrophenyl)-3-phenylurea
The reaction of an amine with an isocyanate is a straightforward and high-yielding method for the synthesis of ureas.[5]
Reaction Scheme
Caption: Urea formation from (4-Amino-2-nitrophenyl)methanol and phenyl isocyanate.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (4-Amino-2-nitrophenyl)methanol | 168.15 | 1.68 g | 10 |
| Phenyl isocyanate | 119.12 | 1.19 g (1.08 mL) | 10 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
Procedure:
-
Dissolution: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.68 g (10 mmol) of (4-Amino-2-nitrophenyl)methanol in 50 mL of anhydrous THF.
-
Reagent Addition: Add 1.19 g (10 mmol) of phenyl isocyanate to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold THF. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by trituration with diethyl ether to remove any unreacted starting materials.
Self-Validation: The formation of the urea can be monitored by the disappearance of the starting amine on TLC. The product can be characterized by its melting point and spectroscopic data. The IR spectrum should show a characteristic C=O stretch for the urea at around 1640-1680 cm⁻¹.
IV. Reductive Amination: Synthesis of N-benzyl-4-(hydroxymethyl)-3-nitroaniline
Reductive amination allows for the introduction of an alkyl or aryl group via the formation of an imine intermediate followed by in-situ reduction. Sodium borohydride is a common and mild reducing agent for this transformation.[8]
Reaction Scheme
Caption: Reductive amination of (4-Amino-2-nitrophenyl)methanol with benzaldehyde.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (4-Amino-2-nitrophenyl)methanol | 168.15 | 1.68 g | 10 |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10 |
| Sodium Borohydride | 37.83 | 0.45 g | 12 |
| Methanol | 32.04 | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - |
Procedure:
-
Imine Formation: In a 100 mL round-bottom flask, dissolve 1.68 g (10 mmol) of (4-Amino-2-nitrophenyl)methanol and 1.06 g (10 mmol) of benzaldehyde in 50 mL of methanol. Add a catalytic amount of glacial acetic acid (approximately 0.5 mL). Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add 0.45 g (12 mmol) of sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water (20 mL).
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Self-Validation: The progress of both the imine formation and the subsequent reduction can be monitored by TLC. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
References
-
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing). Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions | Request PDF - ResearchGate. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available at: [Link]
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters - ACS Publications. Available at: [Link]
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
-
Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... - ResearchGate. Available at: [Link]
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed. Available at: [Link]
-
Urea Formation - Common Conditions. Available at: [Link]
-
One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - RSC Publishing. Available at: [Link]
-
Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation - ResearchGate. Available at: [Link]
- US1961196A - Sulphonation of aromatic amines - Google Patents.
-
Scheme of derivatization procedure of three different amino... - ResearchGate. Available at: [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. Available at: [Link]
-
Analytical Methods for Amino Acids - Shimadzu Scientific Instruments. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. Available at: [Link]
-
One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - NIH. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05736D [pubs.rsc.org]
- 10. air.unimi.it [air.unimi.it]
- 11. One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Amino-2-nitrobenzyl Alcohol
Introduction: The Significance of 4-Amino-2-nitrobenzyl Esters
4-Amino-2-nitrobenzyl alcohol is a key aromatic scaffold in medicinal chemistry and materials science. Its ester derivatives are of particular interest as they can serve as prodrugs, photosensitive protecting groups, or building blocks in the synthesis of complex molecules. The presence of the nitro and amino functionalities on the benzene ring provides unique electronic properties and multiple sites for further chemical modification. This application note provides a detailed guide to the esterification of the benzylic alcohol group in 4-Amino-2-nitrobenzyl alcohol, offering insights into reaction mechanisms, a comparative analysis of synthetic methodologies, and a robust, validated protocol for researchers in drug development and chemical synthesis.
Reaction Mechanism: Understanding the Fischer-Speier Esterification
The most common method for the esterification of an alcohol is the Fischer-Speier esterification, a reversible acid-catalyzed condensation reaction.[1][2] The reaction involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. This increases the electrophilicity of the carbonyl carbon.[1][2]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 4-Amino-2-nitrobenzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1]
Due to the reversible nature of the Fischer-Speier esterification, the reaction equilibrium is typically driven towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[1][3]
Sources
Troubleshooting & Optimization
troubleshooting common issues in (4-Amino-2-nitrophenyl)methanol synthesis
Welcome to the technical support center for the synthesis of (4-Amino-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this important chemical intermediate. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
The synthesis of (4-Amino-2-nitrophenyl)methanol is a critical process for the creation of various pharmaceutical and chemical entities. The most common synthetic route involves the selective reduction of a precursor, typically 4-amino-2-nitrobenzaldehyde. This transformation, while conceptually straightforward, presents several challenges. The presence of multiple functional groups—an aromatic amino group, a nitro group, and a hydroxymethyl group—necessitates careful control over reaction conditions to achieve high yield and purity.
This guide will address common issues encountered during this synthesis, providing a logical framework for troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Incomplete or Slow Reaction
Question: I am seeing a significant amount of starting material (4-amino-2-nitrobenzaldehyde) remaining in my reaction mixture even after extended reaction times. What could be the cause, and how can I resolve this?
Answer:
An incomplete reaction is a frequent challenge in the reduction of nitroarenes. The root cause often lies in the potency of the reducing agent or the reaction kinetics.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient molar excess. For reductions using metal hydrides like sodium borohydride (NaBH₄), it's crucial to account for any side reactions that may consume the reagent.
-
Troubleshooting Steps:
-
Carefully recalculate the molar equivalents of your reducing agent.
-
Incrementally increase the amount of the reducing agent (e.g., in 0.1 equivalent steps) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
-
Deactivated Catalyst (for Catalytic Hydrogenation): If you are using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel, its activity is paramount.
-
Troubleshooting Steps:
-
Use fresh, high-quality catalyst. Catalysts can deactivate over time or due to improper storage.
-
Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds).
-
-
-
Low Reaction Temperature: Reduction reactions often have a specific activation energy.
-
Troubleshooting Steps:
-
If the reaction is being run at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C) while carefully monitoring for the formation of byproducts.
-
-
-
Poor Solubility of Starting Material: If the 4-amino-2-nitrobenzaldehyde is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Troubleshooting Steps:
-
Choose a solvent system in which the starting material is more soluble. A mixture of solvents may be beneficial.
-
Slightly warming the mixture to aid dissolution before the addition of the reducing agent can be effective.
-
-
Issue 2: Formation of an Unexpected Side Product
Question: My reaction is producing a significant amount of an unknown impurity alongside my desired (4-Amino-2-nitrophenyl)methanol. How can I identify and prevent this?
Answer:
The formation of side products is often due to the reactivity of the functional groups present in the starting material and product under the reaction conditions.
Potential Side Reactions and Prevention:
-
Over-reduction to 4-Amino-2-aminobenzyl alcohol: Strong reducing agents or harsh reaction conditions can lead to the reduction of the nitro group to an amino group.
-
Mitigation:
-
Use a milder reducing agent. For instance, if you are using a very strong reducing agent, consider switching to sodium borohydride in the presence of a catalyst, which can be more selective.[1]
-
Carefully control the reaction temperature and time. Monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
-
-
Polymerization: Aromatic amines can be susceptible to polymerization, especially under acidic conditions or in the presence of oxidizing agents.[2]
-
Mitigation:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
If using an acidic workup, neutralize the reaction mixture promptly.
-
-
-
Reaction with the Solvent: Some reducing agents can react with certain solvents. For example, strong hydrides can deprotonate protic solvents.
-
Mitigation:
-
Ensure your choice of solvent is compatible with the reducing agent. For instance, use aprotic solvents like THF or dioxane with strong hydrides.
-
-
Issue 3: Low Yield After Workup and Purification
Question: I have successfully completed the reaction, but I am experiencing significant product loss during the extraction and purification steps. What are the best practices to maximize my yield?
Answer:
(4-Amino-2-nitrophenyl)methanol is a polar molecule, which can lead to challenges during extraction and purification.
Strategies to Minimize Product Loss:
-
Extraction:
-
Salting Out: Before extraction with an organic solvent, saturate the aqueous layer with sodium chloride. This decreases the solubility of your polar product in the aqueous phase, driving it into the organic layer.
-
Choice of Extraction Solvent: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent for better efficiency.
-
-
Purification:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying polar compounds.
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (by increasing the proportion of ethyl acetate or adding methanol) is often effective.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol/water or ethyl acetate/hexane mixtures are good starting points.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (4-Amino-2-nitrophenyl)methanol?
A1: The most prevalent and logical synthetic approach is the selective reduction of 4-amino-2-nitrobenzaldehyde. This precursor contains the necessary carbon skeleton and functional groups, requiring only the selective transformation of the aldehyde to a primary alcohol.
Q2: Which reducing agent is best for the selective reduction of the aldehyde group in 4-amino-2-nitrobenzaldehyde without affecting the nitro group?
A2: Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this selective reduction. It is a milder reducing agent than lithium aluminum hydride (LAH) and typically does not reduce nitro groups under standard conditions.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between your starting material, product, and any potential byproducts. The spots can be visualized under UV light.
Q4: My final product is a dark color. Is this normal, and how can I decolorize it?
A4: A dark coloration can be due to trace impurities or oxidation products. If the product is a solid, recrystallization with the addition of a small amount of activated charcoal can help to remove colored impurities.[3]
Q5: What are the recommended storage conditions for (4-Amino-2-nitrophenyl)methanol?
A5: Due to the presence of the amino group, which can be susceptible to oxidation, it is advisable to store the compound in a cool, dark place under an inert atmosphere.
Experimental Protocols
Protocol 1: Selective Reduction of 4-Amino-2-nitrobenzaldehyde using Sodium Borohydride
This protocol outlines a general procedure for the synthesis of (4-Amino-2-nitrophenyl)methanol.
Materials:
-
4-Amino-2-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-nitrobenzaldehyde (1.0 eq.) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue.
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate. .
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Summary
| Parameter | Recommended Conditions |
| Starting Material | 4-Amino-2-nitrobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Purification | Silica Gel Chromatography |
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic pathway for (4-Amino-2-nitrophenyl)methanol.
Troubleshooting Flowchart
Caption: Troubleshooting common synthesis issues.
References
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Available at: [Link]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]
- Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
-
ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde? Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
Sources
Technical Support Center: A Guide to Improving the Yield of (4-Amino-2-nitrophenyl)methanol Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (4-Amino-2-nitrophenyl)methanol. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction yields. Our approach is built on explaining the chemical principles behind each step, ensuring you can make informed decisions in your laboratory work.
Section 1: Understanding the Core Synthesis and Its Challenges
The synthesis of (4-Amino-2-nitrophenyl)methanol is a nuanced process that primarily involves the selective reduction of a carboxylic acid or ester functional group while preserving a sensitive nitro group on the same aromatic ring. The inherent challenge lies in the chemoselectivity of the reducing agent, as many common hydrides can also reduce the nitro group, leading to a mixture of products and diminished yields.
The most common and logical synthetic route starts from 4-amino-2-nitrobenzoic acid or its corresponding ester (e.g., methyl 4-amino-2-nitrobenzoate). The primary transformation is the reduction of the carbonyl group to a primary alcohol.
Core Synthetic Pathway and Potential Side Reactions
The desired reaction competes with several potential side reactions, primarily the reduction of the nitro group. Understanding these pathways is the first step in troubleshooting and optimization.
Caption: Core synthesis pathway and common side reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low, and my TLC shows multiple spots. What are the most likely causes?
A: Low yields and complex reaction mixtures are the most common problems in this synthesis. The root cause is almost always a lack of chemoselectivity in the reduction step.
-
Choice of Reducing Agent: The primary suspect is your reducing agent. Powerful, non-selective hydrides like Lithium aluminum hydride (LAH) can readily reduce both the ester and the nitro group.[1][2] This leads to the formation of byproducts such as (4-amino-2-aminophenyl)methanol or various intermediates from the partial reduction of the nitro group (nitroso, hydroxylamino compounds), which are often colored.[3]
-
Reaction Conditions: Temperature control is critical. The reduction of the ester/acid is highly exothermic. If the temperature is not kept low, the excess energy can overcome the activation barrier for the reduction of the nitro group, leading to side products.
-
Moisture Contamination: Hydride reducing agents react violently with water. The presence of moisture in your solvent or on your glassware will quench the reagent, leading to an incomplete reaction and leaving unreacted starting material.[3]
Q2: Which reducing agent offers the best selectivity for this transformation?
A: For selectively reducing a carboxylic acid or ester in the presence of a nitro group, borane complexes are often superior to aluminum hydrides.
-
Borane-Tetrahydrofuran Complex (BH3·THF): This is often the reagent of choice. Borane selectively reduces carboxylic acids and esters over nitro groups under mild conditions. It is less reactive than LAH, providing a wider window for selective transformation.
-
Lithium Aluminum Hydride (LAH): While powerful, LAH can be used successfully if conditions are strictly controlled. The key is to perform the reaction at very low temperatures (e.g., -78 °C to 0 °C) and to add the substrate slowly to a solution of LAH.[3] This helps to manage the exotherm and favors the reduction of the more electrophilic ester.
-
Sodium Borohydride (NaBH4): NaBH4 is generally too mild to reduce an ester or a carboxylic acid on its own.[4] However, its reactivity can be enhanced with additives (e.g., LiCl, CaCl2), which may offer a milder, more selective alternative to LAH, though this often requires significant optimization.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| BH3·THF | Anhydrous THF, 0 °C to RT | High selectivity for ester/acid over nitro group; safer to handle than LAH. | Slower reaction times; requires careful quenching. |
| LiAlH4 | Anhydrous THF, -78 °C to 0 °C | Very powerful and fast. | Low selectivity without strict temperature control; highly reactive with water; can form azo byproducts.[1][3] |
| NaBH4 | Methanol or Ethanol | Mild and safe. | Generally not reactive enough for esters/acids without activation. |
Q3: My crude product is a dark, oily residue that is difficult to purify. How should I approach the work-up and purification?
A: The formation of colored impurities is often due to partially reduced nitro-group intermediates or azo-dimer byproducts.[1][3] A proper work-up is essential to remove inorganic salts and improve the crude material's quality before chromatography.
Work-Up Procedure (for LAH/Borane Reactions): A carefully executed quenching procedure is vital. The Fieser workup is a reliable method:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and sequentially add:
-
'X' mL of water.
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water (where 'X' is the mass of LAH in grams).
-
-
Stir the resulting mixture vigorously for 30 minutes. This should produce a granular, white precipitate of aluminum or boron salts that can be easily filtered off.
Purification Strategy: The product, (4-Amino-2-nitrophenyl)methanol, is quite polar due to the presence of both an amino and a hydroxyl group.[3]
-
Extraction: After filtering the inorganic salts, extract the aqueous filtrate multiple times with a polar organic solvent like ethyl acetate. To improve extraction efficiency, saturate the aqueous layer with sodium chloride (brine), which decreases the product's solubility in water.[3][5]
-
Column Chromatography: This is the most effective method for purification. Use silica gel with a gradient eluent system, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate in hexanes).
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a solvent system like ethyl acetate/hexanes or ethanol/water can provide the final, pure product.[6]
Q4: How can I effectively monitor the reaction's progress to determine the optimal stopping point?
A: Thin-Layer Chromatography (TLC) is your most important tool.
-
Prepare your TLC plate: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Choose a solvent system: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point. The product should have a lower Rf than the starting ester due to the increased polarity of the alcohol group.
-
Monitor over time: Take aliquots from the reaction at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting material spot has completely disappeared. Avoid letting the reaction run for too long after completion, as this can lead to the formation of byproducts.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Selective Reduction using Borane-THF (BH3·THF)
This method is recommended for its high selectivity and generally cleaner reaction profile.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-amino-2-nitrobenzoate (1 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Borane: Slowly add BH3·THF (1 M solution in THF, ~1.5-2.0 eq.) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly add methanol dropwise until gas evolution ceases. This will quench any excess borane.
-
Work-Up: Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the resulting crude product by silica gel column chromatography.
Protocol 2: Reduction using Lithium Aluminum Hydride (LAH) with Temperature Control
This protocol can be effective but requires strict adherence to temperature control to maintain selectivity.
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend LAH (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the LAH suspension to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve methyl 4-amino-2-nitrobenzoate (1 eq.) in anhydrous THF and add it to a dropping funnel. Add this solution dropwise to the cold LAH suspension over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction at -78 °C for an additional 1-2 hours, monitoring by TLC.
-
Quenching: While keeping the flask at low temperature, carefully quench the reaction using the Fieser workup as described in the FAQ section.
-
Work-Up & Purification: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter off the aluminum salts and wash them thoroughly with ethyl acetate. Combine the organic filtrates, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Troubleshooting Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
minimizing byproduct formation in the synthesis of 4-Amino-2-nitrobenzyl alcohol
Welcome to the technical support center for the synthesis of 4-Amino-2-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the successful and efficient synthesis of this important chemical intermediate.
Troubleshooting Guide: Minimizing Byproduct Formation
The synthesis of 4-Amino-2-nitrobenzyl alcohol can be prone to the formation of various byproducts that can complicate purification and reduce overall yield. This section addresses common issues encountered during the synthesis and provides actionable solutions.
Issue 1: Presence of Unreacted Starting Material (4-Chloro-2-nitrobenzyl alcohol)
Observed Problem: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting material, 4-chloro-2-nitrobenzyl alcohol, remaining after the amination reaction.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress closely using TLC. Extend the reaction time until the starting material spot is no longer visible. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious as excessive heat can lead to the formation of degradation products.
-
-
Insufficient Ammonia: The concentration of ammonia may be too low to drive the reaction to completion.
-
Solution: Ensure that a sufficient excess of ammonia is used. When using liquid ammonia in an autoclave, ensure the vessel is properly sealed to maintain pressure and concentration.[1]
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for the reaction.
-
Solution: Select a solvent system that ensures complete dissolution of 4-chloro-2-nitrobenzyl alcohol at the reaction temperature. Methanol is a commonly used solvent for this reaction.[1]
-
Issue 2: Formation of Dimerized or Polymerized Byproducts
Observed Problem: The appearance of high molecular weight species in the mass spectrum or baseline material on the TLC plate.
Potential Causes & Solutions:
-
Side Reactions of the Benzyl Alcohol: The benzyl alcohol moiety can be susceptible to self-condensation or etherification reactions, especially at elevated temperatures or under certain pH conditions.
-
Solution: Maintain a controlled temperature throughout the reaction. Avoid strongly acidic or basic conditions during workup, as these can promote side reactions.
-
-
Reaction with Intermediates: Reactive intermediates formed during the synthesis can potentially react with the starting material or product to form dimers.
-
Solution: Optimize the reaction conditions to favor the desired nucleophilic aromatic substitution reaction and minimize the lifetime of reactive intermediates. This can often be achieved by controlling the rate of addition of reagents and maintaining a homogenous reaction mixture.
-
Issue 3: Presence of Oxidized Byproducts (e.g., 4-Amino-2-nitrobenzaldehyde)
Observed Problem: Characterization of the product mixture reveals the presence of the corresponding aldehyde.
Potential Causes & Solutions:
-
Oxidation of the Benzyl Alcohol: The benzyl alcohol group is susceptible to oxidation, which can occur during the reaction or workup, especially if exposed to air for prolonged periods at elevated temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. During the workup, minimize the exposure of the product to heat and air. If purification by chromatography is necessary, use de-gassed solvents.
-
Issue 4: Formation of Isomeric Byproducts
Observed Problem: NMR or LC-MS analysis indicates the presence of other amino-nitrobenzyl alcohol isomers.
Potential Causes & Solutions:
-
Impure Starting Material: The commercially available starting material may contain isomeric impurities that are carried through the synthesis.
-
Solution: Verify the purity of the starting material (4-chloro-2-nitrobenzyl alcohol) by a suitable analytical method (e.g., NMR, GC-MS) before use. If necessary, purify the starting material by recrystallization or chromatography.
-
-
Side Reactions on the Aromatic Ring: Although less common under typical amination conditions, side reactions leading to rearrangement or substitution at other positions on the aromatic ring can occur under harsh conditions.
-
Solution: Adhere to the recommended reaction temperature and avoid the use of overly aggressive reagents or catalysts that could promote isomerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Amino-2-nitrobenzyl alcohol?
A1: A common and effective method for the preparation of 4-Amino-2-nitrobenzyl alcohol is through the nucleophilic aromatic substitution of 4-chloro-2-nitrobenzyl alcohol with ammonia.[1] This reaction is typically carried out in a sealed vessel, such as an autoclave, due to the volatility of liquid ammonia.[1]
Q2: How can I effectively monitor the progress of the amination reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material (4-chloro-2-nitrobenzyl alcohol) and the product (4-Amino-2-nitrobenzyl alcohol). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What is the best method for purifying the crude 4-Amino-2-nitrobenzyl alcohol?
A3: After the workup, the crude product can be purified by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as an ethanol/ethyl acetate mixture, can yield a highly pure product.[1] If isomeric impurities or byproducts with similar polarity are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis involves the use of liquid ammonia, which is a corrosive and toxic substance. Therefore, the reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The use of an autoclave requires proper training and adherence to safety protocols for high-pressure reactions.
Experimental Protocol: Synthesis of 4-Amino-2-nitrobenzyl alcohol
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
4-Chloro-3-nitrobenzyl alcohol
-
Methanol
-
Liquid ammonia
-
Ether
-
Ethyl acetate
-
Ethanol
Procedure:
-
A solution of 4-chloro-3-nitrobenzyl alcohol (0.27 mol) in methanol (250 ml) and liquid ammonia (200 ml) is prepared in a cold autoclave.[1]
-
The autoclave is securely sealed and heated to 150°C.[1]
-
The reaction is maintained at this temperature for 6 hours.[1]
-
After cooling, the autoclave is carefully vented in a fume hood.[1]
-
The reaction mixture is evaporated to dryness under reduced pressure.[1]
-
The resulting residue is taken up in ether, and the solution is filtered to remove any precipitated ammonium chloride.[1]
-
The ether filtrate is concentrated in vacuo to yield the crude solid product.[1]
-
The crude product is then recrystallized from an ethanol/ethyl acetate mixture to afford pure 4-amino-3-nitrobenzyl alcohol.[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-nitrobenzyl alcohol | [1] |
| Reagents | Liquid ammonia, Methanol | [1] |
| Reaction Temperature | 150°C | [1] |
| Reaction Time | 6 hours | [1] |
| Purification Method | Recrystallization | [1] |
| Typical Yield | 52% | [1] |
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Synthesis of 4-Amino-2-nitrobenzyl alcohol.
Troubleshooting Logic
Caption: Troubleshooting flowchart for byproduct minimization.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for (4-Amino-2-nitrophenyl)methanol Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (4-Amino-2-nitrophenyl)methanol. The synthesis of this molecule, while seemingly straightforward, presents unique challenges in chemoselectivity, requiring careful optimization of reaction conditions to achieve high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of (4-Amino-2-nitrophenyl)methanol, particularly when starting from precursors like 4-amino-2-nitrobenzoic acid or its esters.
Q1: My reaction shows very low conversion or has stalled completely. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue, often pointing to problems with the reducing agent or reaction environment. The primary route to (4-Amino-2-nitrophenyl)methanol involves the selective reduction of a carboxylic acid or ester precursor. This requires a reducing agent that is potent enough for the carbonyl group but does not readily attack the nitro group under the chosen conditions.
Potential Causes & Solutions:
-
Deactivated or Insufficient Reducing Agent:
-
Causality: Borane complexes (e.g., Borane-tetrahydrofuran, BH₃·THF) and lithium aluminium hydride (LAH) are highly sensitive to moisture.[1] Contamination with water or protic solvents will quench the reagent, rendering it ineffective. Similarly, the acidic proton of the carboxylic acid and the protons on the amine will consume the hydride reagent.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Increase the molar equivalents of the reducing agent. For a starting material with both a carboxylic acid and an amine group, at least 3-4 equivalents of a hydride reagent like LAH are theoretically required to account for the acidic protons and the reduction itself.[1] It is often prudent to use a slight excess.
-
-
-
Suboptimal Reaction Temperature:
-
Causality: Reduction of carboxylic acids or esters typically requires an initial addition at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or refluxing to drive the reaction to completion.[1]
-
Troubleshooting Steps:
-
Maintain cooling during the initial dropwise addition of the substrate to the reducing agent suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[1]
-
-
Q2: My final product is contaminated with a yellowish or reddish impurity. What is this byproduct and how can I prevent its formation?
A2: The appearance of colored impurities often indicates partial reduction of the nitro group. The reduction of an aromatic nitro group is a stepwise process that proceeds through several intermediates.
Potential Causes & Solutions:
-
Formation of Nitroso or Hydroxylamino Intermediates:
-
Causality: If the reaction conditions are not sufficiently reducing or if a non-selective reducing agent is used under mild conditions, the nitro group can be partially reduced to form colored nitroso (-N=O) or hydroxylamino (-NHOH) species.[1] While reagents like BH₃·THF are generally selective for carboxylic acids over nitro groups, this selectivity is not absolute and can be condition-dependent.
-
Troubleshooting Steps:
-
The primary strategy is to use a reagent known for high chemoselectivity. For reducing a carboxylic acid in the presence of a nitro group, borane complexes are generally superior to LAH.
-
If you must use a less selective reagent, ensure conditions (e.g., sufficient reagent, adequate reaction time) are robust enough to drive the desired reaction to completion without providing an environment for stable intermediate formation.
-
-
-
Side Reactions from an Alternative Synthetic Route:
-
Causality: If the synthesis involves the reduction of a dinitro precursor (e.g., 2,4-dinitrotoluene followed by oxidation and reduction), incomplete reduction of one nitro group can lead to nitroaniline impurities. Reagents like sodium sulfide (Na₂S) can be used for selective reduction of one nitro group over another, but this selectivity is highly substrate and condition-dependent.[2]
-
Troubleshooting Steps:
-
When using methods for partial reduction, carefully control stoichiometry and temperature.
-
Purify the intermediate product (the nitro-amine) before proceeding to the next step to avoid carrying impurities through the synthesis.
-
-
Q3: I'm experiencing significant product loss during the workup and extraction. How can I improve my yield?
A3: (4-Amino-2-nitrophenyl)methanol is a polar molecule containing both an amino and a hydroxyl group. This makes it partially soluble in water, leading to poor recovery during aqueous workup.
Potential Causes & Solutions:
-
High Water Solubility of the Product:
-
Causality: The polar functional groups on the product allow it to partition into the aqueous layer during extraction with common organic solvents.
-
Troubleshooting Steps:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase and decreases the solubility of the organic product, a phenomenon known as the "salting out" effect.[1]
-
Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering dissolved product.
-
-
-
Product Adsorption or Chelation:
-
Causality: In reactions involving metal-based reagents or catalysts, the amino and hydroxyl groups of the product can chelate to metal complexes, making the product difficult to extract.[3]
-
Troubleshooting Steps:
-
During workup, consider adding a chelating agent like EDTA if metal complexes are suspected.
-
Ensure the pH of the aqueous phase is adjusted appropriately to protonate or deprotonate the functional groups, which can alter their chelating ability and solubility.
-
Filter the crude reaction mixture through a pad of Celite or silica gel to remove finely dispersed metal residues before proceeding with extraction.
-
-
Experimental Workflow & Data
Recommended Protocol: Reduction of Methyl 4-Amino-2-nitrobenzoate
This protocol details the selective reduction of the ester group using Borane-THF complex, which generally preserves the nitro group.
Step-by-Step Methodology:
-
Setup: Equip an oven-dried, three-necked flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (approx. 3-4 equivalents) in THF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Substrate Addition: Dissolve Methyl 4-amino-2-nitrobenzoate (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred BH₃·THF solution, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the starting material is consumed (typically after 2-4 hours), cool the reaction back to 0 °C. Cautiously quench the excess borane by slowly adding methanol dropwise until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir. Then, basify the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (4-Amino-2-nitrophenyl)methanol.[1]
Table 1: Comparison of Reducing Agents for Carbonyl Reduction in the Presence of a Nitro Group
| Reducing Agent | Selectivity for Carbonyl vs. Nitro | Typical Conditions | Advantages | Disadvantages |
| Borane (BH₃·THF) | High | Anhydrous THF, 0 °C to reflux | Excellent chemoselectivity for carboxylic acids/esters over nitro groups. | Moisture sensitive; requires inert atmosphere. |
| Lithium Aluminium Hydride (LiAlH₄) | Moderate to Low | Anhydrous THF/Ether, 0 °C to reflux | Very powerful reducing agent for esters and acids. | Often reduces nitro groups to azo or amino compounds; highly reactive and dangerous with water.[2] |
| Sodium Borohydride (NaBH₄) | Very Low | Methanol/Ethanol, Room Temp | Too mild; generally does not reduce carboxylic acids or esters. | Not suitable for this transformation without additives. |
| Iron (Fe) / Acetic Acid | N/A (Reduces Nitro) | Acetic Acid, Heat | Excellent for reducing nitro groups selectively in the presence of many other functionalities.[2] | Not used for reducing the carboxylic acid/ester. |
| Tin(II) Chloride (SnCl₂) | N/A (Reduces Nitro) | HCl/Ethanol | A classic and mild reagent for reducing nitro groups.[4] | Not used for reducing the carboxylic acid/ester. |
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving the common issue of low product yield.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for monitoring the progress of this reaction? A1: Thin-Layer Chromatography (TLC) is the most effective and widely used method.[1] Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material (ester or acid) and the more polar product (alcohol). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicates reaction progression.
Q2: Can I use catalytic hydrogenation (e.g., H₂, Pd/C) for this synthesis? A2: Catalytic hydrogenation is an excellent method for reducing nitro groups.[2] However, it is generally not used to reduce carboxylic acids or esters. Therefore, this method would be inappropriate if your precursor is 4-amino-2-nitrobenzoic acid. It would be the method of choice if your precursor was (4-amino-2-nitrophenyl) carbaldehyde, but this route presents its own challenges. The reduction of a nitro group is a very common and powerful transformation in organic synthesis.[5]
Q3: What are the critical safety precautions I should take? A3: The primary hazards are associated with the reducing agents.
-
Borane-THF and LAH: These are pyrophoric or highly reactive with water and protic solvents. Always handle them under an inert atmosphere and use proper quenching procedures (e.g., slow addition of methanol or ethyl acetate at 0 °C).
-
Solvents: Anhydrous THF and other ethers can form explosive peroxides. Use fresh, tested solvents.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
Q4: My final product seems unstable and darkens over time. How should it be stored? A4: Aromatic amines, especially those with other functional groups, can be sensitive to air and light, leading to oxidation and discoloration. For long-term storage, it is recommended to keep the product in a dark place, under an inert atmosphere (like argon or nitrogen), at room temperature or refrigerated.[6]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
-
PubChem. 4-Amino-2-Nitrophenol. National Center for Biotechnology Information. [Link]
-
Příhoda, J., Růžička, A., & Drahoňovský, D. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]
-
PrepChem. (2023). Synthesis of 4-amino-3-nitrobenzyl alcohol. [Link]
- Google Patents.
-
ResearchGate. Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as catalyst. [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
-
Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]
-
SciSpace. Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. [Link]
-
ACS Publications. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
-
ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. (2004). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]
-
MDPI. (2020). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (4-Amino-2-nitrophenyl)methanol
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of (4-Amino-2-nitrophenyl)methanol. As a polar aromatic amine, this compound presents specific challenges that can compromise peak symmetry, affecting resolution and the accuracy of quantification.[1][2][3] This document provides a structured, in-depth approach to troubleshooting, grounded in the fundamental principles of chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my (4-Amino-2-nitrophenyl)methanol analysis?
A1: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[3][4] In an ideal chromatogram, peaks should be symmetrical, or Gaussian. Peak tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and can lead to inaccurate quantitative results.[2][5] For a compound like (4-Amino-2-nitrophenyl)methanol, which contains a basic amino group, tailing is a common issue that often points to secondary chemical interactions within your HPLC system.[1][3]
Q2: What are the primary chemical causes of peak tailing for a compound like (4-Amino-2-nitrophenyl)methanol?
A2: The molecular structure of (4-Amino-2-nitrophenyl)methanol—containing a primary amine (a basic functional group), a hydroxyl group, and a nitro group—makes it susceptible to several interactions that cause peak tailing.
-
Silanol Interactions: This is the most frequent cause.[1][5][6] Standard silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on the surface. The basic amino group on your analyte can interact strongly with these acidic silanol sites via ion-exchange, leading to a secondary retention mechanism that causes the peak to tail.[1][3][6]
-
Chelation with Metal Contaminants: Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system (like frits and tubing).[3][5][7] The functional groups on (4-Amino-2-nitrophenyl)methanol can chelate with these metal ions, creating another form of secondary interaction that results in peak tailing.[3][5]
-
Mobile Phase pH Effects: The pH of your mobile phase dictates the ionization state of both your analyte and the residual silanols.[5][8] If the pH is not optimized, a mixed population of ionized and unionized analyte molecules can exist, leading to peak shape distortion.[2][8] Similarly, at mid-range pH values, silanol groups are ionized and more likely to interact with the protonated amine of your analyte.[1][2]
Q3: Can my HPLC instrument itself cause peak tailing?
A3: Yes, issues outside of the column chemistry, often termed "extra-column effects," can contribute significantly to peak tailing.[2][5][9] These include:
-
Excessive Dead Volume: Unnecessarily long or wide-bore tubing, poorly made connections, or an improperly seated column fitting can create dead volume where the sample can diffuse and broaden, leading to asymmetrical peaks.[2][5]
-
Column Voids or Contamination: A void at the column inlet, caused by the collapse of the stationary phase bed, or contamination on the inlet frit can disrupt the sample flow path, causing peak distortion.[1][5][9]
In-Depth Troubleshooting Guides
If you are experiencing peak tailing with (4-Amino-2-nitrophenyl)methanol, follow this logical, step-by-step troubleshooting workflow. It is crucial to change only one parameter at a time to isolate the root cause effectively.[5]
Caption: A logical workflow for troubleshooting peak tailing.
Guide 1: Mobile Phase Optimization
The mobile phase is often the most effective and accessible tool for improving peak shape. The goal is to create an environment that minimizes unwanted secondary interactions.
1. Adjusting Mobile Phase pH:
-
The Rationale: The primary strategy is to control the ionization of the residual silanol groups on the stationary phase. At a low pH (typically ≤ 3), these silanols are protonated (Si-OH) and thus non-ionized, which significantly reduces their ability to interact with the protonated amine of your analyte (R-NH3+).[1][3][5]
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add an acidifier like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1% (v/v).
-
Use a calibrated pH meter to confirm the pH is between 2.5 and 3.0.[5]
-
Begin with your standard mobile phase composition (e.g., Acetonitrile:0.1% Formic Acid in Water) and assess the peak shape.
-
2. Incorporating Mobile Phase Additives:
-
The Rationale: If adjusting the pH is not sufficient, a "sacrificial base" can be added to the mobile phase.[5] These are small, basic compounds that preferentially interact with the active silanol sites, effectively shielding them from your analyte.[3][5]
-
Protocol:
-
Prepare your low-pH mobile phase as described above.
-
Add a competing amine, such as triethylamine (TEA), to the aqueous portion of the mobile phase. A typical starting concentration is 0.05% to 0.1% (v/v), which corresponds to approximately 25-50 mM.[3][5][10]
-
Thoroughly mix and degas the mobile phase before use.
-
Caution: TEA can be retained on the column. Ensure a thorough column wash after your analytical run to prevent carryover.
-
| Mobile Phase Modification | Mechanism of Action | Expected Outcome on Peak Shape | Considerations |
| Low pH (2.5-3.0) | Suppresses ionization of silanol groups.[3][5] | Significant reduction in tailing. | Ensure column is stable at low pH. |
| Addition of TEA (0.05%) | Acts as a sacrificial base, blocking active silanol sites.[5] | Further improvement in symmetry. | May increase UV baseline noise; requires thorough column flushing. |
| Increased Buffer Strength (>20mM) | Provides better pH control and can mask silanol interactions.[5] | Moderate improvement in symmetry. | Check for buffer solubility in the organic modifier. |
Guide 2: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.
1. Choosing the Right Stationary Phase:
-
The Rationale: Not all C18 columns are created equal. Modern columns are designed to minimize the very issues that cause peak tailing for basic compounds.
-
Recommendations:
-
High-Purity, Type B Silica Columns: These columns are made with silica that has very low metal content, reducing the chance of chelation.[3][5]
-
End-Capped Columns: After the C18 chains are bonded to the silica, a secondary "end-capping" process is used to react many of the remaining silanol groups, making them much less active.[1][2]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the base of the alkyl chain. This feature helps to shield the residual silanols and can improve peak shape for basic analytes.[2]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica backbone itself, resulting in a surface with fewer and less acidic silanol groups, improving pH stability and reducing tailing.[3]
-
2. Assessing Column Health:
-
The Rationale: Column performance degrades over time. Contamination can build up at the head of the column, and the packed bed can develop voids, both of which disrupt the flow path and cause peak distortion.[5][9]
-
Protocol:
-
Check for Contamination: If you suspect contamination, try cleaning the column. Disconnect the column from the detector and flush it with a series of strong solvents. For a reversed-phase column, a typical sequence is water, isopropanol, and then hexane, followed by a reversal of the sequence to return to your mobile phase conditions.[11] Always check the column manufacturer's guidelines for recommended washing procedures.
-
Check for Voids: A void at the column inlet is a common problem.[5] As a temporary fix, you can try reversing the column (if the manufacturer permits) and flushing it.[1] If this improves the peak shape, it confirms a problem at the inlet, but the column will likely need to be replaced for long-term reliability.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It is packed with the same stationary phase and serves to collect contaminants and particulates, protecting the more expensive analytical column.[9][10]
-
Guide 3: System Suitability and Validation
Every protocol should be a self-validating system. After making any adjustments to troubleshoot tailing, you must verify that the system is performing correctly and that the changes have been effective.
-
The Rationale: System Suitability Testing (SST) provides a quantitative measure of your chromatographic system's performance. It ensures that your method is producing reliable and reproducible results. The USP tailing factor is a key SST parameter for this issue.
-
Protocol:
-
Prepare a Standard: Inject a standard solution of (4-Amino-2-nitrophenyl)methanol at a known concentration.
-
Measure the Tailing Factor (Tf): Your chromatography data system (CDS) software can automatically calculate the tailing factor (also known as the USP tailing factor or asymmetry factor). This is calculated at 5% of the peak height.
-
Interpret the Results:
-
Establish a Benchmark: When your system is working well with a symmetrical peak (e.g., Tf = 1.1), record this value as your benchmark. If you start to see tailing in your routine analyses, re-running the benchmark test can quickly tell you if the problem lies with the instrument/column or with the new samples being run.[5]
-
Caption: Interactions leading to symmetrical vs. tailing peaks.
By systematically addressing these potential causes, from the mobile phase to the column and hardware, you can effectively diagnose and resolve peak tailing for (4-Amino-2-nitrophenyl)methanol, ensuring the integrity and accuracy of your HPLC analyses.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]
-
How can I prevent peak tailing in HPLC?. ResearchGate. (2013). Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Available at: [Link]
-
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A. (2020). Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. (2023). Available at: [Link]
-
How to fix asymmetrical chromatography peaks?. Cytiva Life Sciences. (2024). Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Ensuring the Stability of (4-Amino-2-nitrophenyl)methanol
Welcome to the technical support center for (4-Amino-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your valuable research material.
Introduction to (4-Amino-2-nitrophenyl)methanol Stability
(4-Amino-2-nitrophenyl)methanol is a key building block in various synthetic applications. Its unique structure, featuring an amino group, a nitro group, and a benzylic alcohol on the same aromatic ring, makes it highly functionalized yet susceptible to degradation if not handled and stored correctly. The interplay of these functional groups dictates its stability, with potential degradation pathways including oxidation of the amino and alcohol groups, and reduction of the nitro group. Improper storage can lead to the formation of impurities that may compromise experimental outcomes. This guide provides a comprehensive overview of best practices to maintain the purity and stability of (4-Amino-2-nitrophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (4-Amino-2-nitrophenyl)methanol?
A1: To ensure the long-term stability of (4-Amino-2-nitrophenyl)methanol, it is crucial to store it under controlled conditions. The recommended storage is at room temperature, in a dark place, and under an inert atmosphere [1]. For enhanced stability, especially for long-term storage, storing at 2-8 °C is also a viable option, a practice recommended for structurally similar compounds like 4-aminobenzyl alcohol[2]. The key is to protect the compound from light, air (oxygen), and moisture.
Q2: Why is an inert atmosphere recommended for storage?
A2: An inert atmosphere, typically nitrogen or argon, is recommended to prevent oxidative degradation. The amino group and the benzylic alcohol are both susceptible to oxidation, which can be accelerated by the presence of oxygen[2][3]. Oxidation can lead to the formation of colored impurities and byproducts, altering the compound's purity and reactivity.
Q3: I've noticed a change in the color of my (4-Amino-2-nitrophenyl)methanol sample. What could be the cause?
A3: A change in color, often to a darker shade, is a common indicator of degradation. This is likely due to oxidation of the amino group, which can form highly colored polymeric species. Exposure to air and light can promote this process[3]. It is crucial to minimize exposure to ambient conditions during handling and to ensure the storage container is properly sealed under an inert atmosphere.
Q4: Can (4-Amino-2-nitrophenyl)methanol degrade in other ways besides oxidation?
A4: Yes, other degradation pathways are possible. The nitro group can be susceptible to reduction, particularly in the presence of reducing agents or certain contaminants[4][5]. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid[6]. Additionally, the compound can be sensitive to acidic or basic conditions, which could catalyze decomposition[3].
Troubleshooting Guide
This section addresses specific issues that you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in physical appearance (e.g., color darkening, clumping) | Oxidation due to exposure to air and/or light. | 1. Immediately transfer the compound to a fresh, dry container under an inert atmosphere (e.g., in a glovebox). 2. Store the container in a dark place, such as a desiccator cabinet wrapped in aluminum foil. 3. Before the next use, consider repurifying a small amount of the material if purity is critical for your application. |
| Inconsistent experimental results | Degradation of the starting material leading to lower effective concentration and the presence of interfering impurities. | 1. Verify the purity of your (4-Amino-2-nitrophenyl)methanol stock using an appropriate analytical method (see "Protocol for Purity Assessment" below). 2. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to the recommended storage conditions. |
| Poor solubility compared to a fresh sample | Formation of insoluble polymeric byproducts from degradation. | 1. Attempt to dissolve a small amount in a trusted solvent. If insolubles are present, the material has likely degraded. 2. For non-critical applications, you may be able to filter the solution to remove insoluble impurities. However, for sensitive experiments, using a fresh, pure sample is strongly advised. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for (4-Amino-2-nitrophenyl)methanol. Understanding these pathways is key to preventing them.
Caption: Key degradation routes for (4-Amino-2-nitrophenyl)methanol.
Experimental Protocols
Protocol for Purity Assessment of (4-Amino-2-nitrophenyl)methanol
This protocol outlines a general procedure for assessing the purity of your compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of (4-Amino-2-nitrophenyl)methanol for ¹H NMR analysis[7].
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial[7].
-
Ensure the sample is fully dissolved before transferring the solution to a standard 5 mm NMR tube[7].
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use standard acquisition parameters and reference the spectrum to the residual solvent peak.
3. Data Analysis:
-
Integrate the peaks corresponding to the aromatic and benzylic protons.
-
The presence of unexpected peaks or a significant deviation from the expected integration ratios may indicate the presence of impurities.
-
Compare the obtained spectrum with a reference spectrum of a pure sample if available.
Workflow for Handling and Storage
The following workflow diagram provides a step-by-step guide to proper handling and storage to minimize degradation.
Caption: Recommended workflow for handling and storing the compound.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8 °C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the amino and alcohol functional groups[2]. |
| Light | In the Dark (e.g., amber vial, desiccator) | Prevents light-catalyzed degradation[2]. |
| Container | Tightly Sealed, Dry Container | Protects from atmospheric moisture and oxygen ingress. |
| Purity Check | Periodically for long-term storage | Ensures the integrity of the compound before use in critical applications. |
By adhering to these guidelines, you can significantly extend the shelf life of your (4-Amino-2-nitrophenyl)methanol and ensure the reliability and reproducibility of your experimental results.
References
-
PubChem. (n.d.). 4-Amino-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]
-
ResearchGate. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. Retrieved from [Link]
-
PMC. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information. Retrieved from [Link]
-
Ministry of Manpower. (2000). Safe Use, Handling and Storage of Nitrocellulose. Retrieved from [Link]
Sources
- 1. 22996-17-4|(4-Amino-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Welcome to the technical support center for the selective reduction of nitro groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing a nitro group in the presence of other sensitive functional groups. The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and dyes.[1] However, achieving this transformation without affecting other reducible groups in a complex molecule is a significant challenge.[1]
This guide provides in-depth, experience-based insights into common issues, helping you optimize your reaction conditions and select the most appropriate methodology for your specific substrate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning a successful selective nitro group reduction.
Q1: How do I choose the right reducing agent for my substrate?
A1: The choice of reducing agent is the most critical factor for achieving chemoselectivity. Your decision should be based on the other functional groups present in your molecule. A systematic evaluation is key.
-
For substrates with reducible carbonyls (ketones, aldehydes): Your best options are reagents known for their mildness towards carbonyls.
-
Tin(II) chloride (SnCl₂): This is a classic and highly reliable method. SnCl₂ in solvents like ethanol or ethyl acetate is highly selective for the nitro group and typically will not reduce ketones or aldehydes.[2][3]
-
Iron (Fe) in acidic media (e.g., Fe/HCl, Fe/NH₄Cl): This is a robust, economical, and highly selective method that is compatible with most carbonyl compounds.[2][3]
-
-
For substrates with esters, amides, or nitriles: These groups are generally less reactive than nitro groups, but harsh conditions can lead to their reduction.
-
Catalytic Hydrogenation (H₂, Pd/C): This is often the method of choice for its efficiency and clean byproducts (water).[2] However, standard Pd/C can be aggressive. To enhance selectivity, consider:
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative.[3]
-
-
Sodium Dithionite (Na₂S₂O₄): This reagent is particularly effective and shows excellent chemoselectivity for nitro groups in the presence of esters and aldehydes.[4]
-
-
For substrates with sensitive halogens (I, Br, Cl): Catalytic hydrogenation with Pd/C is notorious for causing dehalogenation.
-
For substrates with alkenes or alkynes: Avoiding the reduction of carbon-carbon multiple bonds requires careful reagent selection.
-
Iron (Fe) or Zinc (Zn) in acidic media: These methods are highly selective for the nitro group and will not typically affect double or triple bonds.[2]
-
Sodium Sulfide (Na₂S) or Sodium Dithionite (Na₂S₂O₄): These sulfur-based reagents are also excellent choices for preserving unsaturation.[2][5] A V₂O₅/TiO₂ catalyst has also shown excellent selectivity in preserving alkenes and alkynes.[6]
-
The following decision-making workflow can help guide your selection process.
Q2: My reaction has stalled or is incomplete. What are the common causes?
A2: An incomplete reaction can be frustrating. Here are the most common culprits and how to address them:
-
Catalyst Poisoning (for Catalytic Hydrogenations): Heterogeneous catalysts like Pd/C are sensitive to impurities.
-
Cause: Sulfur compounds, strong chelating agents, or even the product amine can adsorb strongly to the catalyst surface, blocking active sites.
-
Troubleshooting:
-
Ensure your starting material and solvent are highly pure.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Consider filtering the reaction mixture and adding a fresh batch of catalyst.
-
If product inhibition is suspected, try a different solvent to alter solubility and adsorption equilibria.
-
-
-
Insufficient Reducing Agent: For stoichiometric reductions (e.g., Fe, SnCl₂), ensuring an adequate excess of the reagent is crucial.
-
Cause: The stoichiometry for nitro reduction is often higher than anticipated due to the multiple electron transfer steps. For example, the reduction with SnCl₂ requires 3 equivalents per nitro group.[7]
-
Troubleshooting:
-
Recalculate the required stoichiometry. It is common to use a 3- to 10-fold excess of metal powders like iron.
-
Ensure the metal is activated. For iron, this can be done by briefly washing with dilute HCl to remove surface oxides.
-
-
-
Incorrect pH: For metal-based reductions, the pH is critical.
-
Cause: Reactions like the Béchamp reduction (Fe/HCl) rely on an acidic medium to generate the active reducing species and dissolve the iron salts.[3]
-
Troubleshooting:
-
Monitor the pH of the reaction. If it rises significantly, add more acid.
-
For workups involving SnCl₂, the pH must be raised to basic (pH > 8) to break up tin-amine complexes and liberate the free amine product.[3]
-
-
Q3: I'm observing unexpected side products. What are they and how can I avoid them?
A3: The reduction of a nitro group proceeds through several intermediates, and if the reaction does not go to completion, these can be isolated as side products.[8]
-
Common Intermediates/Side Products: Nitroso (-NO) and hydroxylamine (-NHOH) species are the primary intermediates. If these react with each other, they can form azoxy (-N=N(O)-) and azo (-N=N-) compounds.[9][10]
-
Causes and Prevention:
-
Incomplete Reduction: This is the most common cause. Ensure you are using sufficient reducing agent and adequate reaction time.
-
Reagent Choice: Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are known to produce azo compounds when used with aromatic nitro compounds and are generally not recommended for synthesizing anilines.[2][9]
-
Catalytic Hydrogenation Conditions: The accumulation of hydroxylamines can sometimes occur. The addition of catalytic amounts of vanadium compounds has been shown to prevent this, leading to purer products.[10]
-
The reduction pathway is illustrated below:
Part 2: Troubleshooting Specific Methodologies
This section provides detailed troubleshooting for common, specific experimental setups.
Problem: My catalytic hydrogenation (H₂, Pd/C) is causing dehalogenation of my aryl halide.
-
Underlying Cause: Palladium is an extremely active catalyst for the hydrogenolysis of carbon-halogen bonds, especially with aryl iodides and bromides.
-
Expert Recommendation:
-
Switch Catalyst: The first and most effective solution is to switch to a catalyst less prone to dehalogenation. Raney Nickel is a well-established alternative for this purpose.[2]
-
Use a Poisoned or Modified Catalyst: Specialty catalysts, such as sulfided platinum on carbon (Pt/C), are designed to be highly selective for nitro group reduction while preserving halogens.[3]
-
Alternative Method: If catalytic hydrogenation is not essential, switch to a metal/acid system like Fe/NH₄Cl, which is very reliable for halogenated substrates.[3]
-
Problem: The workup of my SnCl₂ reduction is messy, and I have low yield.
-
Underlying Cause: The final product, an aniline, is basic and can form a stable complex with the Lewis acidic tin salts (Sn⁴⁺) generated during the reaction. Furthermore, quenching the reaction often precipitates large amounts of tin hydroxides, which can trap the product.[11]
-
Expert Recommendation:
-
Basify Correctly: After the reaction is complete, cool the mixture in an ice bath and slowly add a concentrated aqueous solution of NaOH or NaHCO₃. The goal is to raise the pH to > 8. This will break the amine-tin complex and precipitate tin oxides/hydroxides.
-
Filter, Don't Extract Immediately: Do not attempt to extract the product from the thick slurry. Instead, filter the entire mixture through a pad of Celite® to remove the inorganic solids.
-
Thorough Washing: Wash the filter cake extensively with an organic solvent like ethyl acetate or dichloromethane. The product is often adsorbed onto the surface of the tin salts, and thorough washing is critical for good recovery.
-
Final Extraction: Combine the filtrate and the washings. You can now perform a standard liquid-liquid extraction to isolate your purified amine.
-
Problem: I need to reduce one of two nitro groups in a dinitroarene selectively.
-
Underlying Cause: Selectively reducing one of two electronically similar nitro groups is a significant challenge. The key is to use a reagent that can be delivered in a controlled stoichiometric amount or has inherent selectivity.
-
Expert Recommendation:
-
Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S): This is the classic Zinin reduction. These reagents are often capable of selectively reducing one nitro group, particularly if the two nitro groups are in electronically different environments (e.g., ortho/para vs. meta).[2]
-
Controlled Catalytic Hydrogenation: While difficult, it is sometimes possible to achieve mono-reduction by carefully controlling the amount of hydrogen gas supplied or by using a less active catalyst system. This requires very careful reaction monitoring by TLC or LCMS.
-
Metal-Free Reductions: Certain metal-free methods using reagents like vasicine have shown good chemoselectivity for reducing dinitroarenes to the corresponding nitroanilines.[12]
-
Part 3: Data Tables and Protocols
Table 1: Comparison of Common Selective Nitro Reduction Reagents
| Reagent System | Compatible Functional Groups | Incompatible Functional Groups | Pros | Cons |
| H₂, Pd/C | Esters, Amides, Ethers, Nitriles | Alkenes, Alkynes, Aryl Halides, Benzyl Ethers | High efficiency, clean (water byproduct), catalytic. | Flammable H₂ gas, risk of dehalogenation, catalyst poisoning.[8] |
| Fe / Acid (HCl, AcOH) | Most groups including carbonyls, halides, alkenes.[2][3] | Highly acid-labile groups. | Economical, robust, highly chemoselective, works well on large scale.[8] | Stoichiometric, requires acidic conditions, workup can be tedious.[8] |
| SnCl₂·2H₂O | Carbonyls, Esters, Nitriles, Halides.[2][7] | Some very sensitive groups might be affected by acidic conditions. | Very mild, highly selective, reliable for complex molecules.[2] | Stoichiometric, generates tin waste, workup requires careful pH control.[11] |
| Na₂S₂O₄ | Aldehydes, Esters, Alkenes.[4][13] | Aliphatic nitro groups are often unreactive. | Mild, excellent chemoselectivity, avoids harsh acids or metals.[13] | Can have odor issues (H₂S), dithionite is unstable.[5] |
| **Transfer Hydrogenation (Pd/C, HCOOH or NH₄HCO₂) ** | Esters, Amides, Halides (often). | Alkenes/Alkynes (can be reduced). | Avoids handling H₂ gas, often milder than direct hydrogenation. | Requires a hydrogen donor, may still cause some dehalogenation. |
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate
-
Objective: To reduce an aromatic nitro group in the presence of a ketone.
-
Procedure:
-
Dissolve the nitro-containing substrate (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 0.2 M concentration).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq) to the solution in one portion.
-
Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by TLC or LCMS. Reactions are often complete in 1-4 hours.
-
After completion, cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until the pH of the aqueous layer is ~8. A thick white precipitate of tin salts will form.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with EtOAc.
-
Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amine.
-
Protocol 2: Selective Reduction using Transfer Hydrogenation
-
Objective: To reduce an aromatic nitro group in the presence of an aryl bromide.
-
Procedure:
-
To a solution of the aromatic nitro compound (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).[3]
-
Carefully add 10% Pd/C (5-10 mol % by weight) to the mixture.[3]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.[3]
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., EtOAc) to remove the ammonium salts and isolate the product.
-
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Gorgas, N., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
Tafesh, A. M., & Weiguny, J. (1996). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]
-
Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Retrieved from [Link]
-
Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl? Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
Lee, J., & Choi, E. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Campbell, C. D., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Nanoscale. Retrieved from [Link]
-
Zhumabek, M., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Synfacts. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
Laha, J. K., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles. Green Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 6. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization of 4-Amino-2-nitrobenzyl Alcohol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the crystallization of 4-Amino-2-nitrobenzyl alcohol, a key intermediate in various synthetic pathways. Achieving high purity of this compound is critical for downstream applications, and this document offers in-depth technical advice and troubleshooting strategies to navigate the challenges associated with its crystallization.
Understanding the Molecule: Key Physicochemical Properties
4-Amino-2-nitrobenzyl alcohol is a polar molecule, with its crystallization behavior governed by the interplay of the amino, nitro, and hydroxyl functional groups. These groups allow for hydrogen bonding and dipole-dipole interactions, which significantly influence its solubility in various solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | Pale yellow solid (predicted) | General knowledge of similar compounds |
| Polarity | High | Inferred from functional groups |
Strategic Solvent Selection for Recrystallization
The cornerstone of successful crystallization is the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for 4-Amino-2-nitrobenzyl alcohol at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of the purified compound upon cooling.
A systematic approach to solvent screening is recommended. The following table provides a starting point for solvent selection, categorized by polarity.
| Solvent Class | Examples | Rationale for Use with 4-Amino-2-nitrobenzyl alcohol |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | The hydroxyl and amino groups can form strong hydrogen bonds with protic solvents, often leading to good solubility at high temperatures. An ethanol/water mixture is a common choice for purifying related compounds like 4-aminobenzyl alcohol.[1] |
| Aprotic Polar Solvents | Ethyl Acetate, Acetone | These solvents can engage in dipole-dipole interactions and are effective at dissolving polar molecules. Ethyl acetate is frequently used in the workup of related syntheses.[1][2] |
| Aprotic Nonpolar Solvents | Toluene, Hexane | Generally, these are poor solvents for this polar compound at room temperature. However, they can be invaluable as anti-solvents in a mixed-solvent system to induce crystallization. A combination like ethyl acetate/hexane is used for purifying similar compounds.[3] |
Experimental Protocol for Solvent Screening:
-
Initial Solubility Test: In separate small test tubes, add approximately 10-20 mg of crude 4-Amino-2-nitrobenzyl alcohol.
-
Room Temperature Assessment: To each tube, add 0.5 mL of a different test solvent. Agitate and observe the solubility at room temperature. A good solvent will not fully dissolve the compound at this stage.
-
Elevated Temperature Assessment: Gently heat the tubes with undissolved solid in a water bath. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.
-
Evaluation: The best single solvent will dissolve the compound completely at a higher temperature and yield a significant amount of crystalline solid upon cooling.
Optimizing Crystallization Conditions: A Step-by-Step Guide
Once a promising solvent or solvent system is identified, the following parameters should be optimized to maximize purity and yield.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Amino-2-nitrobenzyl alcohol and the chosen solvent. Heat the mixture with stirring to a gentle boil to ensure complete dissolution. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.
-
Cooling: This is a critical step. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.[4] Allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of 4-Amino-2-nitrobenzyl alcohol and provides actionable solutions.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue with polar compounds.
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.
-
Alternative Solvents: Consider a solvent with a lower boiling point. For instance, if you are using isopropanol, trying ethanol or methanol might be beneficial.
-
Slower Cooling: Insulate the flask to ensure a very gradual temperature decrease. This allows the solution to cool below the compound's melting point before it becomes supersaturated.
Q2: I am getting a very low yield of crystals. How can I improve it?
A2: A low yield can be due to several factors.[4]
-
Excess Solvent: You may have used too much solvent. Try evaporating some of the solvent to create a more concentrated solution and then cool it again.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time.
-
Solubility in Cold Solvent: The compound might still be too soluble in the cold solvent. In this case, a mixed-solvent system might be necessary. By adding a non-polar "anti-solvent" (like hexane or toluene) dropwise to the cold solution, you can decrease the compound's solubility and induce further crystallization.
Q3: The final product is still colored/impure. What are the next steps?
A3: Colored impurities are common in nitro-aromatic and amino-containing compounds due to oxidation or side reactions.
-
Activated Carbon: Before the hot filtration step, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Use it sparingly, as it can also adsorb your product.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Incomplete Reaction: The impurity may be a byproduct from the synthesis, such as a partially reduced nitro group (nitroso or hydroxylamino intermediates).[1] In this case, optimizing the reaction conditions or purification of the crude product before crystallization might be necessary.
Q4: The solid crashes out of solution immediately upon cooling. Why is this happening and how can I prevent it?
A4: This indicates that the solution is too supersaturated upon cooling.
-
Increase Solvent Volume: Reheat the mixture and add more solvent. This will keep the compound in solution for a longer period during the cooling phase, allowing for the formation of larger, purer crystals.
-
Slower Cooling: As mentioned previously, a slower cooling rate is crucial for controlled crystal growth.
Visualization of the Crystallization Workflow
References
-
PrepChem. Synthesis of 4-amino-3-nitrobenzyl alcohol. Available at: [Link]
-
PubChem. 4-Amino-2-nitrobenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]
- Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
Organic Syntheses. Benzyl alcohol, o-amino-. Available at: [Link]
-
RSC Publishing. How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. Available at: [Link]
- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
Sources
Technical Support Center: Navigating Solubility Challenges with (4-Amino-2-nitrophenyl)methanol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-Amino-2-nitrophenyl)methanol. This resource is designed to provide expert insights and practical solutions to a common yet critical challenge: the compound's poor solubility in various reaction systems. By understanding the underlying chemical principles and employing systematic troubleshooting, you can significantly improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of (4-Amino-2-nitrophenyl)methanol that contribute to its poor solubility?
A1: The solubility of (4-Amino-2-nitrophenyl)methanol is governed by a delicate interplay of its functional groups. The presence of a polar amino (-NH₂) group and a hydroxyl (-CH₂OH) group allows for hydrogen bonding with protic solvents. However, the aromatic ring's hydrophobicity and the bulky, electron-withdrawing nitro group (-NO₂) contribute to a rigid crystal lattice structure that requires significant energy to disrupt. This combination of polar and non-polar characteristics results in limited solubility in many common solvents.
Q2: In which common solvents is (4-Amino-2-nitrophenyl)methanol expected to have at least partial solubility?
A2: While comprehensive solubility data is not extensively published, based on the behavior of structurally similar compounds like 4-nitroaniline and 4-amino-2-nitrophenol, (4-Amino-2-nitrophenyl)methanol is expected to exhibit some level of solubility in polar aprotic and polar protic solvents. These include:
-
Ethers: Diethyl ether[2]
-
Chlorinated Solvents: Chloroform[1]
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1]
It is important to note that "soluble" is a relative term, and empirical testing is crucial to determine the exact solubility for your specific application.
Q3: How does pH influence the solubility of this compound?
A3: The amino group in (4-Amino-2-nitrophenyl)methanol is basic and can be protonated under acidic conditions to form an ammonium salt (-NH₃⁺). This salt form is generally much more soluble in aqueous solutions than the neutral molecule. Conversely, under strongly basic conditions, the hydroxyl group could potentially be deprotonated, although this is less common for benzyl alcohols. Therefore, adjusting the pH to the acidic range is a viable strategy for enhancing solubility in aqueous or semi-aqueous reaction media.
Troubleshooting Guide: Overcoming Poor Solubility in Reactions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My (4-Amino-2-nitrophenyl)methanol is not dissolving sufficiently in my chosen reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Probable Cause: The chosen solvent lacks the appropriate polarity or hydrogen bonding capability to effectively solvate the molecule and overcome its crystal lattice energy.
-
Solutions:
-
Systematic Solvent Screening: Before committing to a large-scale reaction, perform a small-scale solvent screening experiment. This will provide empirical data on the best solvent or solvent system for your needs.
-
Employ a Co-Solvent System: Often, a mixture of solvents can provide a more optimal environment than a single solvent. For reactions involving less polar reagents, consider using a polar aprotic solvent like DMF or DMSO to dissolve the (4-Amino-2-nitrophenyl)methanol, and then add your primary reaction solvent. Adding alcohol can also increase the solubility of nitro compounds in many reaction systems.[3]
-
Increase the Temperature: For many compounds, solubility increases with temperature. Gently warming the mixture (while ensuring the temperature does not exceed the decomposition point of any reactants or the boiling point of the solvent) can significantly improve solubility. Ensure your reaction vessel is properly sealed if heating above the solvent's boiling point.
-
pH Modification (for aqueous systems): If your reaction conditions permit, adding a small amount of a non-interfering acid can protonate the amino group and enhance solubility in aqueous or protic solvents.
-
Issue 2: During my reaction work-up or purification (e.g., recrystallization), the product crashes out of solution too quickly, leading to poor purity.
-
Probable Cause: A sudden change in solvent polarity or temperature is causing rapid precipitation, trapping impurities within the crystal lattice.
-
Solutions:
-
Optimize Recrystallization Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but have limited solubility when cold. For (4-Amino-2-nitrophenyl)methanol, consider solvent pairs like methanol/water, ethanol/water, or ethyl acetate/hexane.
-
Slow Cooling: After dissolving your compound in the hot solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., DMF or DMSO) and then slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexane) until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the solid and allow the mixture to cool slowly.
-
Data Presentation: Solvent Suggestions for (4-Amino-2-nitrophenyl)methanol
The following table provides a starting point for solvent selection, based on the properties of analogous molecules and general principles of solubility.
| Solvent Class | Examples | Expected Solubility | Rationale & Use Case |
| Polar Protic | Methanol, Ethanol | Moderate to High | Good for dissolving the compound due to hydrogen bonding. Often used in reductions of nitro compounds.[3] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Can dissolve a wide range of compounds and are often good choices for reactions with salts or polar reagents. |
| Ethers | THF, Diethyl Ether | Low to Moderate | May be suitable for reactions with less polar reagents where high solubility is not required.[2] |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Useful for extractions and chromatography, but may not be ideal as primary reaction solvents due to lower polarity.[1] |
| Non-Polar | Hexane, Toluene | Very Low | Primarily used as anti-solvents in recrystallization or for washing to remove non-polar impurities. |
| Aqueous | Water | Very Low (at neutral pH) | Solubility can be significantly increased by adjusting the pH to the acidic range. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To empirically determine the most effective solvent for dissolving (4-Amino-2-nitrophenyl)methanol at room temperature and with heating.
Materials:
-
(4-Amino-2-nitrophenyl)methanol
-
A selection of solvents from the table above
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir plate and stir bars
-
Hot plate
Procedure:
-
Add a pre-weighed amount of (4-Amino-2-nitrophenyl)methanol (e.g., 10 mg) to each vial.
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Cap the vials and stir vigorously at room temperature for 10-15 minutes.
-
Observe and record the degree of dissolution in each solvent (e.g., completely dissolved, partially dissolved, insoluble).
-
For the vials where the compound is not fully dissolved, gently warm the mixture on a hot plate with stirring.
-
Record any changes in solubility upon heating.
-
Allow the heated vials to cool to room temperature and observe if the compound precipitates.
Visualizations
Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting an appropriate solvent system for reactions involving (4-Amino-2-nitrophenyl)methanol.
Caption: A decision-making workflow for selecting a suitable solvent.
References
-
Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Svobodová, E., et al. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o408. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol. Retrieved from [Link]
-
MDPI. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. Metabolites, 12(10), 947. Retrieved from [Link]
-
Wikipedia. (n.d.). Lercanidipine. Retrieved from [Link]
-
MDPI. (2024). Genomic Insights into a Thermophilic Bacillus licheniformis Strain Capable of Degrading Polyethylene Terephthalate Intermediate. International Journal of Molecular Sciences, 25(1), 539. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Evaluation of antioxidant and enzyme inhibition potential of various extracts of mushroom species. 12(10), 5434-5440. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
ResearchGate. (2005). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. Crystal Growth & Design, 5(6), 2151-2159. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. (2018). Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 63(8), 2825-2834. Retrieved from [Link]
-
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(8), 1153-1184. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]
-
ResearchGate. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. International Journal of Biology and Chemistry, 11(2), 89-102. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for (4-Amino-2-nitrophenyl)methanol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (4-Amino-2-nitrophenyl)methanol is a key chemical intermediate whose purity can significantly impact the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analytical challenges, offering high resolution and sensitivity.
This guide provides an in-depth technical comparison of various reversed-phase HPLC methodologies for the quantification of (4-Amino-2-nitrophenyl)methanol. As a Senior Application Scientist, the focus here extends beyond a mere recitation of protocols. Instead, this guide delves into the causality behind experimental choices, ensuring that each step is part of a self-validating system, grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Analytical Challenge: Structural Considerations for (4-Amino-2-nitrophenyl)methanol
(4-Amino-2-nitrophenyl)methanol is a polar aromatic compound, presenting a unique set of challenges and opportunities for chromatographic separation. Its chemical structure, featuring an amino group, a nitro group, and a hydroxymethyl group on a benzene ring, dictates its interaction with different stationary phases and its behavior in various mobile phases. The selection of an appropriate HPLC method is therefore a critical first step in developing a robust and reliable quantification assay.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is a cornerstone of HPLC method development, directly influencing retention, selectivity, and peak shape.[1] A comparative study was conducted on four common reversed-phase stationary phases to assess their performance in the analysis of a closely related analogue, 4-Amino-2-nitrophenol, which provides a strong predictive model for (4-Amino-2-nitrophenyl)methanol due to their structural similarities.
Experimental Conditions for Stationary Phase Comparison:
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 275 nm.[1]
-
Analyte Concentration: 10 µg/mL.[1]
Performance Data Summary:
| Stationary Phase | Retention Time (t R ) (min) | Peak Asymmetry (A s ) | Theoretical Plates (N) | Rationale for Performance |
| C18 | 8.2 | 1.1 | 12,500 | The long alkyl chains of the C18 phase provide the most significant hydrophobic interaction with the aromatic ring of the analyte, leading to the longest retention time and excellent peak shape.[1] |
| C8 | 6.5 | 1.1 | 12,000 | The shorter alkyl chains of the C8 phase result in reduced hydrophobic interactions, leading to a shorter retention time with comparable efficiency to the C18 column.[1] |
| Phenyl | 7.3 | 1.3 | 10,500 | The phenyl stationary phase offers alternative selectivity through π-π interactions with the analyte's aromatic ring, resulting in a retention time between that of the C8 and C18 columns.[1] The slightly increased peak asymmetry may be due to specific polar interactions. |
| Cyano | 4.1 | 1.5 | 9,000 | As the most polar stationary phase in this comparison, the cyano column provides the least retention, primarily through dipole-dipole interactions.[1] |
Expert Insights: For robust quantification of (4-Amino-2-nitrophenyl)methanol, a C18 column is often the preferred starting point due to its high resolving power and retention, which is beneficial for separating the main peak from potential impurities. However, for high-throughput analysis where speed is critical, a C8 column offers a viable alternative with a significant reduction in run time without a substantial loss in performance.[1]
A Validated HPLC Method for Quantification
Based on the comparative data and extensive experience with similar aromatic compounds, the following HPLC method is proposed and validated for the accurate quantification of (4-Amino-2-nitrophenyl)methanol.
Proposed Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
A Step-by-Step Guide to HPLC Method Validation
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[2] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.
Specificity and Stability-Indicating Nature
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.
Following exposure to these stress conditions, the samples are analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Caption: Workflow for establishing the stability-indicating nature of the HPLC method.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol for Linearity:
-
Prepare a stock solution of (4-Amino-2-nitrophenyl)methanol of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
Experimental Protocol for Accuracy:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three samples at each concentration level and analyze them using the proposed method.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments within the same laboratory.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).
-
S = the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., methanol content ± 2%)
-
pH of the mobile phase buffer (± 0.1 unit)
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) after each change.
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, demonstrating the method's reliability.
Caption: A streamlined workflow for the validation of the HPLC method.
Conclusion
This guide has presented a comprehensive framework for the validation of an HPLC method for the quantification of (4-Amino-2-nitrophenyl)methanol. By systematically comparing different stationary phases and adhering to a rigorous validation protocol based on international regulatory guidelines, researchers and drug development professionals can establish a reliable, accurate, and robust analytical method. The causality-driven approach outlined herein not only ensures regulatory compliance but also fosters a deeper understanding of the chromatographic principles at play, leading to more effective and efficient drug development.
References
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. Available at: [Link]
- General Chapter <621> Chromatography.
-
Forced degradation studies. MedCrave online. 2016. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Analytical Method Validation for Purity Assessment of 4-Amino-2-nitrobenzyl alcohol: HPLC vs. GC
Introduction: The Critical Role of Purity in Chemical Intermediates
4-Amino-2-nitrobenzyl alcohol is a chemical intermediate whose purity is paramount for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can affect the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods for purity assessment are not just a matter of quality control; they are a cornerstone of regulatory compliance and product safety.
This guide provides an in-depth comparison of two prevalent analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, provide self-validating protocols grounded in authoritative standards, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3]
Choosing the Right Tool: High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC)
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte, 4-Amino-2-nitrobenzyl alcohol (C₇H₈N₂O₃, Molar Mass: 168.15 g/mol ).[4] This compound possesses polar functional groups (amino, hydroxyl) and chromophores (nitro-substituted benzene ring), making it an excellent candidate for both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile and thermally labile compounds.[5] Given the multiple functional groups on 4-Amino-2-nitrobenzyl alcohol, HPLC, particularly reversed-phase with UV detection, is a logical first choice. It offers high sensitivity and specificity for aromatic nitro compounds.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[6] While the benzyl alcohol moiety suggests sufficient volatility for GC analysis, the presence of polar amino and nitro groups can sometimes lead to peak tailing or on-column degradation. However, with appropriate column selection and conditions, GC offers excellent resolution and is a valuable tool for detecting volatile impurities.[7][8]
This guide will compare a stability-indicating Reversed-Phase HPLC (RP-HPLC) method with a robust GC method, providing a framework for their validation.
Method 1: Stability-Indicating RP-HPLC with Diode Array Detection (DAD)
The core strength of this method lies in its ability to not only quantify the purity of 4-Amino-2-nitrobenzyl alcohol but also to separate it from potential degradation products and process-related impurities. This "stability-indicating" capability is a critical requirement for methods used in stability studies.
Experimental Protocol: RP-HPLC-DAD
This protocol is a robust starting point; optimization and validation are essential for any specific application.
-
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid.
-
Reference Standard: Well-characterized 4-Amino-2-nitrobenzyl alcohol with documented purity (≥99.5%).[1]
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in 100.0 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of the 4-Amino-2-nitrobenzyl alcohol sample in 100.0 mL of diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on typical absorbance for similar compounds, DAD should be used to monitor across a range, e.g., 200-400 nm).[9]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Validation Protocol: A Self-Validating System
The objective of validation is to demonstrate suitability for purpose.[3] Each parameter tests a different aspect of the method's performance.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate that the method can separate the main peak from any degradation products.[10][11]
-
Protocol:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.[10]
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 4 hours.[10]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 W h/m² as per ICH Q1B).[12]
-
-
Causality: These stress conditions mimic potential storage and manufacturing conditions, ensuring that if the compound degrades, the resulting impurities are detected and separated from the main peak. The DAD is crucial here for assessing peak purity by comparing spectra across the peak.
This establishes the relationship between concentration and analytical response.
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[1]
-
Analysis: Plot the peak area against the concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² > 0.999 is typically desired.[13]
Accuracy demonstrates the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a known quantity of the reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (total of 9 determinations).[1]
-
Analysis: Calculate the percentage recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.
Precision measures the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.[1]
-
Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Analysis: Calculate the Relative Standard Deviation (%RSD) for the results. A %RSD of <2% is generally acceptable.[6]
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] For a purity assay, this is typically 80% to 120% of the test concentration.[1]
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., Acetonitrile ± 2%).
-
-
Analysis: Evaluate the effect on the results (e.g., retention time, peak area). System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a workhorse technique for purity analysis, especially for identifying and quantifying volatile organic impurities that might be missed by HPLC. Its universal response to hydrocarbons makes the Flame Ionization Detector (FID) highly reliable for quantification.
Experimental Protocol: GC-FID
-
Instrumentation and Materials:
-
GC System: Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5, DB-5) (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[8]
-
Chemicals: Dichloromethane or Ethyl Acetate (GC grade).
-
Reference Standard: Well-characterized 4-Amino-2-nitrobenzyl alcohol (≥99.5%).
-
-
Preparation of Solutions:
-
Diluent: Dichloromethane.
-
Standard Solution (1000 µg/mL): Accurately weigh and dissolve ~25 mg of the reference standard in 25.0 mL of diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh and dissolve ~25 mg of the sample in 25.0 mL of diluent.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
Causality: The temperature program is designed to first elute any volatile solvents or impurities at lower temperatures before ramping up to elute the main analyte, 4-Amino-2-nitrobenzyl alcohol, ensuring good peak shape without thermal degradation. The inlet and detector are kept at high temperatures to ensure complete vaporization and prevent condensation.
-
Validation Protocol: A Self-Validating System
The validation parameters are the same as for HPLC, but the experimental execution is tailored for GC.
-
Specificity: Specificity is demonstrated by showing that potential impurities (e.g., residual synthesis solvents, starting materials like 4-nitrotoluene derivatives) do not co-elute with the main peak. While forced degradation can be performed, it is less common for GC purity methods unless specific, volatile degradants are expected. Instead, specificity often relies on analyzing spiked samples of known impurities.
-
Linearity, Accuracy, Precision, LOD/LOQ, Range, and Robustness: The protocols are analogous to those described for HPLC. For robustness, parameters like inlet temperature, oven ramp rate, and carrier gas flow rate would be varied.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. biopharminternational.com [biopharminternational.com]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (4-Amino-2-nitrophenyl)methanol and Its Isomers: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise identification and understanding of chemical isomers are paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different physicochemical properties, reactivity, and biological activity.[1][2] This guide offers an in-depth comparative analysis of (4-Amino-2-nitrophenyl)methanol and its key positional isomers. We will explore how the relative positions of the amino, nitro, and hydroxymethyl groups on the benzene ring influence their spectroscopic signatures, physical properties, and synthetic accessibility, providing the technical insights necessary for informed experimental design.
Molecular Structures and Isomeric Landscape
The core structure under consideration is an aminonitrobenzyl alcohol with the molecular formula C₇H₈N₂O₃. The positional arrangement of the three functional groups—amino (-NH₂), nitro (-NO₂), and hydroxymethyl (-CH₂OH)—gives rise to several structural isomers.[3] This guide will focus on a comparative analysis of three notable isomers, including the title compound, to illustrate the profound impact of substituent placement.
Caption: Chemical structures of the aminonitrophenylmethanol isomers.
Comparative Physicochemical Properties
The physical properties of these isomers are directly influenced by the intermolecular forces dictated by the substituent positions. Factors like hydrogen bonding capability and molecular symmetry play a crucial role. For instance, differences in crystal lattice packing, resulting from varied molecular shapes, lead to distinct melting points.
| Property | (4-Amino-2-nitrophenyl)methanol | (5-Amino-2-nitrophenyl)methanol | (3-Amino-4-nitrophenyl)methanol |
| Molecular Formula | C₇H₈N₂O₃[4] | C₇H₈N₂O₃[5] | C₇H₈N₂O₃[6] |
| Molecular Weight | 168.15 g/mol [4] | 168.15 g/mol [5] | 168.15 g/mol [6] |
| Physical Form | Solid | Dark Yellow Solid[7] | Not specified |
| Boiling Point | 386.4°C at 760 mmHg[4] | 417.6°C at 760 mmHg[5] | Not specified |
| Solubility | Light sensitive[4] | Soluble in DMF, DMSO, THF[7] | Not specified |
| Storage | Room temperature, inert atmosphere, keep in dark place | Room temperature, inert atmosphere, keep in dark place[7] | Not specified |
Spectroscopic Differentiation: A Multi-Technique Approach
Spectroscopic analysis is the cornerstone for distinguishing between isomers.[8][9] Each technique provides a unique piece of the structural puzzle, and together, they allow for unambiguous identification. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group, relative to the hydroxymethyl group, creates distinct spectroscopic fingerprints for each isomer.[10][11]
Sources
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. labsolu.ca [labsolu.ca]
- 5. echemi.com [echemi.com]
- 6. (3-Amino-4-nitrophenyl)methanol | C7H8N2O3 | CID 45121111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5 [chemicalbook.com]
- 8. drwainwright.weebly.com [drwainwright.weebly.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide: 4-Amino-2-nitrophenol and (4-Amino-2-nitrophenyl)methanol
In the landscape of pharmaceutical research and drug development, a nuanced understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for this understanding, offering a fingerprint of a molecule's unique electronic and structural characteristics. This guide presents a detailed spectroscopic comparison of two structurally related aromatic compounds: 4-Amino-2-nitrophenol and (4-Amino-2-nitrophenyl)methanol. While both molecules share a 4-amino-2-nitrophenyl core, the seemingly subtle difference between a phenolic hydroxyl group and a benzylic hydroxymethyl group imparts distinct spectroscopic signatures.
This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis of existing and predicted spectroscopic data but also the underlying principles and experimental workflows necessary for robust characterization.
Molecular Structures at a Glance
A clear visualization of the molecular structures is essential before delving into their spectroscopic properties. The key difference lies in the substituent at the C1 position of the benzene ring.
Figure 1: Chemical structures of 4-Amino-2-nitrophenol and (4-Amino-2-nitrophenyl)methanol.
UV-Visible Spectroscopy: A Tale of Two Chromophores
UV-Visible spectroscopy probes the electronic transitions within a molecule. The extended π-system of the benzene ring, coupled with the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂), constitutes the primary chromophore in both molecules. However, the nature of the oxygen-containing substituent—phenolic hydroxyl versus benzylic alcohol—influences the electronic environment and, consequently, the absorption maxima (λmax).
The UV-Vis spectrum of 4-Amino-2-nitrophenol in methanol exhibits a maximum absorption at approximately 234 nm[1]. This absorption is attributed to π → π* transitions within the aromatic system, which are influenced by the auxochromic amino group and the chromophoric nitro group. The phenolic hydroxyl group, with its lone pair of electrons directly conjugated with the ring, further modulates these transitions.
Table 1: Comparison of UV-Visible Spectral Data
| Compound | Solvent | λmax (nm) | Reference/Prediction |
| 4-Amino-2-nitrophenol | Methanol | 234 | [1] |
| (4-Amino-2-nitrophenyl)methanol | Methanol | Predicted: ~240-250 | Analog-based prediction |
Experimental Protocol: UV-Visible Spectroscopy
A robust UV-Vis analysis workflow is critical for obtaining reliable data.
Figure 2: A generalized workflow for acquiring UV-Visible spectra.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a UV-grade solvent (e.g., methanol) to prepare a stock solution of known concentration. Dilute the stock solution to obtain a final concentration that yields an absorbance reading between 0.1 and 1.0 AU.
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the wavelength range, typically from 200 to 400 nm for these compounds.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.
-
Sample Analysis: Rinse the sample cuvette with the analyte solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λmax).
Infrared Spectroscopy: Vibrational Fingerprints of Functional Groups
Infrared (IR) spectroscopy provides invaluable information about the functional groups present in a molecule by probing their vibrational frequencies. The key differences in the IR spectra of 4-Amino-2-nitrophenol and (4-Amino-2-nitrophenyl)methanol will arise from the O-H and C-O stretching vibrations.
4-Amino-2-nitrophenol:
-
O-H Stretch (Phenolic): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
N-H Stretch: Two distinct sharp peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region, often overlapping with the broad O-H band.
-
NO₂ Stretch: Strong asymmetric and symmetric stretching bands will be present around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
-
C-O Stretch (Phenolic): A strong band will appear in the 1200-1260 cm⁻¹ region.
(4-Amino-2-nitrophenyl)methanol (Predicted):
-
O-H Stretch (Alcoholic): A broad absorption band is expected in the 3200-3600 cm⁻¹ range due to the hydrogen-bonded primary alcohol.
-
N-H Stretch: Similar to the phenol, two N-H stretching bands will be present in the 3300-3500 cm⁻¹ region.
-
NO₂ Stretch: Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
-
C-O Stretch (Alcoholic): A strong band is anticipated in the 1000-1100 cm⁻¹ region, which is characteristic of a primary alcohol. This is a key distinguishing feature from the phenolic C-O stretch.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 4-Amino-2-nitrophenol (Experimental/Typical) | (4-Amino-2-nitrophenyl)methanol (Predicted) |
| O-H Stretch | 3200-3600 (broad, strong) | 3200-3600 (broad, strong) |
| N-H Stretch | 3300-3500 (two bands) | 3300-3500 (two bands) |
| NO₂ Stretch (asymmetric) | ~1530 | ~1530 |
| NO₂ Stretch (symmetric) | ~1340 | ~1340 |
| C-O Stretch | ~1230 (phenolic) | ~1050 (primary alcohol) |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Figure 3: Standard workflow for obtaining an FTIR spectrum using the KBr pellet method.
Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be acquired and automatically subtracted by the instrument software.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shifts (δ), splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra provide a wealth of information.
¹H NMR Spectroscopy
4-Amino-2-nitrophenol:
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitro and hydroxyl groups will deshield adjacent protons, shifting them downfield.
-
OH and NH₂ Protons: The chemical shifts of the phenolic -OH and aminoprotons are variable and depend on solvent, concentration, and temperature. These signals are often broad and may not show coupling.
(4-Amino-2-nitrophenyl)methanol (Predicted):
-
Aromatic Protons: Three signals in the aromatic region are also expected here. The substitution pattern is the same as the phenol, so the relative positions of the aromatic protons should be similar.
-
Benzylic Protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) is expected for the two benzylic protons, typically in the range of δ 4.5-5.0 ppm. This is a clear distinguishing feature from 4-Amino-2-nitrophenol, which lacks this signal. For instance, the benzylic protons of 4-aminobenzyl alcohol appear around δ 4.33 ppm[2].
-
Hydroxyl Proton (-CH₂OH): A broad singlet or a triplet (if coupled to the benzylic protons) is expected, with a chemical shift that is solvent-dependent.
-
NH₂ Protons: Similar to the phenol, a broad, exchangeable signal is expected.
¹³C NMR Spectroscopy
4-Amino-2-nitrophenol:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded. The carbons attached to the amino and nitro groups will also show characteristic shifts.
(4-Amino-2-nitrophenyl)methanol (Predicted):
-
Aromatic Carbons: Six aromatic carbon signals are also expected. The chemical shifts will be similar to those of the phenol, with slight differences due to the different electronic nature of the -CH₂OH group compared to the -OH group.
-
Benzylic Carbon (-CH₂OH): A distinct signal for the benzylic carbon is expected in the aliphatic region, likely around δ 60-65 ppm. For comparison, the benzylic carbon in 2-aminobenzyl alcohol resonates at δ 61.65 ppm[3], and in 4-aminobenzyl alcohol at δ 63.65 ppm[2]. This signal is absent in the spectrum of 4-Amino-2-nitrophenol.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Group | 4-Amino-2-nitrophenol (Typical) | (4-Amino-2-nitrophenyl)methanol (Predicted) | Key Differentiator |
| ¹H NMR | |||
| Aromatic H | 6.0 - 8.0 | 6.0 - 8.0 | - |
| -OH | Variable (broad) | Variable (broad) | - |
| -NH₂ | Variable (broad) | Variable (broad) | - |
| -CH₂OH | - | ~4.5 - 5.0 | Presence of this signal |
| ¹³C NMR | |||
| Aromatic C | 110 - 160 | 110 - 160 | - |
| C-OH / C-CH₂OH | ~150-160 | ~130-140 | Shift of the substituted carbon |
| -CH₂OH | - | ~60 - 65 | Presence of this signal |
Experimental Protocol: NMR Spectroscopy
Figure 4: A streamlined workflow for acquiring ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans with proton decoupling is typically required.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The two compounds are expected to exhibit different fragmentation pathways due to the different lability of the phenolic C-O bond versus the benzylic C-C bond.
4-Amino-2-nitrophenol:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z 154 is expected.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of CO and HCO. The nitro and amino groups will also influence the fragmentation.
(4-Amino-2-nitrophenyl)methanol (Predicted):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 168.
-
Fragmentation: A major fragmentation pathway for benzyl alcohols is the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group (α-cleavage), leading to the loss of a CH₂OH radical (31 u) to form a stable benzylic cation. Loss of water (18 u) is also a common fragmentation pathway for alcohols. The mass spectrum of benzyl alcohol itself shows a significant peak corresponding to the loss of OH.
Table 4: Expected Key Mass Spectrometry Fragments (m/z)
| Feature | 4-Amino-2-nitrophenol | (4-Amino-2-nitrophenyl)methanol |
| Molecular Ion [M]⁺ | 154 | 168 |
| [M - H₂O]⁺ | 136 | 150 |
| [M - CH₂OH]⁺ | - | 137 |
| [M - NO₂]⁺ | 108 | 122 |
Experimental Protocol: Mass Spectrometry
Methodology (Electron Ionization - GC/MS):
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph (GC), which separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic comparison of 4-Amino-2-nitrophenol and (4-Amino-2-nitrophenyl)methanol reveals that while their UV-Vis spectra are expected to be broadly similar due to the common chromophore, their IR, NMR, and Mass Spectra will exhibit clear and diagnostic differences. The most telling distinctions arise from the presence of the benzylic -CH₂OH group in (4-Amino-2-nitrophenyl)methanol, which gives rise to unique signals in both ¹H and ¹³C NMR and a characteristic C-O stretching frequency in the IR spectrum. Furthermore, the fragmentation patterns in mass spectrometry are predicted to be significantly different, reflecting the distinct chemical nature of the phenolic hydroxyl versus the benzylic alcohol. A thorough understanding of these spectroscopic nuances is essential for the unambiguous identification and characterization of these and related compounds in a research and development setting.
References
-
PubChem. (n.d.). 4-Aminobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Gerpe, A., et al. (2021). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. Retrieved from [https://www.researchgate.
-
Royal Society of Chemistry. (2018). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. RSC Publishing. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). o-Aminobenzyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Retrieved from [Link]
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PASCO Scientific. (2022). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Quora. (2017). How will you distinguish between benzyl alcohol and phenol?. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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iChemical. (n.d.). 4-Aminobenzyl alcohol, CAS No. 623-04-1. Retrieved from [Link]
-
Modgraph. (n.d.). Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Study.com. (n.d.). Give the structure of benzyl alcohol, describe how it differs from phenol (give structure), and.... Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Prepare Sample For UV Vis Spectroscopy?. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of (4-Amino-2-nitrophenyl)methanol
Introduction: Navigating the Nuances of a Multifunctional Building Block
In the landscape of synthetic chemistry and drug development, the strategic selection of building blocks is paramount. Molecules bearing multiple, orthogonally reactive functional groups are invaluable assets, offering chemists a playground for sequential and selective transformations. (4-Amino-2-nitrophenyl)methanol is one such molecule, presenting a unique combination of an electron-donating amino group, a strongly electron-withdrawing nitro group, and a versatile primary benzylic alcohol.
The reactivity of this molecule is a delicate interplay between the electronic effects of its substituents and the steric hindrance imposed by the ortho-nitro group. Understanding this interplay is critical for predicting its behavior in a reaction, designing efficient synthetic routes, and avoiding undesirable side products. This guide provides an in-depth comparison of the reactivity of (4-Amino-2-nitrophenyl)methanol against structurally similar compounds, supported by mechanistic principles and experimental frameworks. Our goal is to equip researchers with the predictive power needed to harness the full synthetic potential of this and related compounds.
The Basis of Comparison: Unraveling Electronic and Steric Effects
To contextualize the reactivity of (4-Amino-2-nitrophenyl)methanol, we will compare it against a curated set of analogs. This selection is not arbitrary; it is designed to systematically dissect the individual contributions of each substituent to the overall reactivity profile of the benzylic alcohol moiety.
Our Comparative Compounds:
-
Benzyl Alcohol: The unsubstituted parent compound, our baseline for reactivity.
-
(4-Nitrophenyl)methanol: Isolates the potent electron-withdrawing effect of a para-nitro group.
-
(4-Aminophenyl)methanol: Isolates the electron-donating effect of a para-amino group.
-
(2-Nitrophenyl)methanol: Allows for a direct comparison of the steric and electronic effects of an ortho-nitro group versus the para-nitro group.
The reactivity of the benzylic alcohol functional group is primarily dictated by two factors: the stability of any charged intermediates formed at the benzylic carbon (e.g., a carbocation in SN1 reactions) and the electron density at the alcohol's oxygen and alpha-carbon, which influences its susceptibility to oxidation or deprotonation.
Comparative Reactivity Analysis
Susceptibility to Oxidation
The oxidation of a benzylic alcohol to an aldehyde or carboxylic acid is a fundamental transformation. The rate of this reaction is highly sensitive to the electron density of the molecule.[1]
-
Mechanism Insight: Oxidation reactions, such as those using PCC, MnO₂, or electrochemical methods, typically involve the removal of electron density from the alcohol. Electron-donating groups (EDGs) enrich the benzene ring and the benzylic position, facilitating oxidation. Conversely, electron-withdrawing groups (EWGs) deactivate the system towards oxidation.
-
Expert Analysis:
-
(4-Aminophenyl)methanol: The powerful electron-donating amino group significantly increases electron density at the benzylic position, making this compound the most susceptible to oxidation in our set.
-
Benzyl Alcohol: Serves as our neutral benchmark.
-
(4-Nitrophenyl)methanol & (2-Nitrophenyl)methanol: The nitro group is a strong deactivating group, making these compounds much more resistant to oxidation than benzyl alcohol.
-
(4-Amino-2-nitrophenyl)methanol: This molecule presents a fascinating case of "push-pull" electronics. The electron-donating amino group and the electron-withdrawing nitro group have opposing effects. While the amino group activates the ring, the potent inductive and resonance withdrawal of the ortho-nitro group significantly reduces the overall electron density available for oxidation compared to (4-aminophenyl)methanol. Furthermore, the ortho-nitro group presents a significant steric barrier to the approach of bulky oxidizing agents.[2]
-
Predicted Reactivity Order (Oxidation): (4-Aminophenyl)methanol > Benzyl Alcohol > (4-Amino-2-nitrophenyl)methanol > (4-Nitrophenyl)methanol ≈ (2-Nitrophenyl)methanol
Carbocation Stability and SN1 Reactivity
Reactions that proceed through a benzylic carbocation intermediate, such as reaction with HBr to form a benzyl bromide, are excellent probes of substituent electronic effects.[3] The rate-determining step is the formation of this carbocation, and its stability is the key determinant of the reaction rate.
-
Mechanism Insight: The stability of the benzylic carbocation is enhanced by EDGs, which can delocalize the positive charge through resonance. EWGs destabilize the carbocation by withdrawing electron density, intensifying the positive charge.[3]
-
Expert Analysis:
-
(4-Aminophenyl)methanol: The amino group's lone pair can directly participate in resonance to stabilize the positive charge, leading to a very rapid reaction.
-
Benzyl Alcohol: The phenyl ring provides moderate stabilization.
-
(4-Nitrophenyl)methanol: The para-nitro group strongly destabilizes the carbocation through both inductive and resonance effects, making SN1 reactions exceedingly slow.
-
(2-Nitrophenyl)methanol: Similar to the para isomer, this is strongly deactivated. Some studies suggest ortho-substituted compounds can be slightly less reactive than their para counterparts due to steric hindrance to solvation of the transition state.[2]
-
(4-Amino-2-nitrophenyl)methanol: Again, we see competing effects. The para-amino group provides resonance stabilization. However, the ortho-nitro group's powerful inductive withdrawal severely destabilizes the adjacent carbocation. This electronic clash, combined with potential steric hindrance that could disrupt the planarity required for optimal resonance stabilization, renders the carbocation significantly less stable than that formed from (4-aminophenyl)methanol.[4]
-
Predicted Reactivity Order (SN1): (4-Aminophenyl)methanol >> Benzyl Alcohol >> (4-Amino-2-nitrophenyl)methanol > (2-Nitrophenyl)methanol ≈ (4-Nitrophenyl)methanol
Acidity of the Hydroxyl Proton
The acidity of the alcohol (its pKa) is determined by the stability of its conjugate base, the alkoxide ion.
-
Mechanism Insight: Any factor that stabilizes the negative charge on the oxygen atom will increase the alcohol's acidity (lower its pKa). Electron-withdrawing groups are highly effective at this, pulling electron density away from the negatively charged oxygen through inductive and resonance effects.[5]
-
Expert Analysis:
-
(4-Nitrophenyl)methanol: The nitro group's powerful electron-withdrawing nature significantly stabilizes the resulting alkoxide, making this compound considerably more acidic than benzyl alcohol.[5]
-
(2-Nitrophenyl)methanol: The effect is even more pronounced due to the proximity of the ortho-nitro group (stronger inductive effect).
-
Benzyl Alcohol: Our baseline, with a typical pKa around 15.4.[5]
-
(4-Aminophenyl)methanol: The electron-donating amino group destabilizes the alkoxide, making it a weaker acid than benzyl alcohol.
-
(4-Amino-2-nitrophenyl)methanol: The ortho-nitro group's powerful acidifying effect will dominate. The negative charge on the alkoxide will be substantially stabilized by the adjacent nitro group. The para-amino group's donation effect is weaker in comparison to the ortho-nitro's withdrawal.
-
Predicted Acidity Order (Lowest pKa to Highest): (2-Nitrophenyl)methanol > (4-Amino-2-nitrophenyl)methanol > (4-Nitrophenyl)methanol > Benzyl Alcohol > (4-Aminophenyl)methanol
Quantitative Data Summary
The following table summarizes the predicted relative reactivities and properties based on established principles of physical organic chemistry. Exact kinetic data often requires dedicated experimental study, but the qualitative trends are well-supported.
| Compound | Structure | Relative Oxidation Rate | Relative SN1 Rate | Predicted Acidity (pKa) | Key Influencing Factors |
| (4-Amino-2-nitrophenyl)methanol | Moderate | Very Slow | Low (Strongly Acidic) | Opposing electronic effects (-NH₂ vs -NO₂); Steric hindrance from ortho -NO₂.[2] | |
| Benzyl Alcohol | Baseline (1) | Baseline (1) | ~15.4[5] | Unsubstituted reference. | |
| (4-Nitrophenyl)methanol | Slow | Extremely Slow | ~13.6 (Predicted)[5] | Strong deactivation by para -NO₂.[6] | |
| (4-Aminophenyl)methanol | Very Fast | Very Fast | > 15.4 | Strong activation by para -NH₂. | |
| (2-Nitrophenyl)methanol | Slow | Extremely Slow | Low (Strongly Acidic) | Strong deactivation and steric hindrance from ortho -NO₂.[2] |
Visualizing Mechanistic Principles
The stability of the benzylic carbocation intermediate is a critical factor in determining SN1 reactivity. The diagram below illustrates how substituents influence this stability.
Caption: SN1 reaction pathway comparison for substituted benzyl alcohols.
Experimental Protocols
To validate these principles, well-designed experiments are essential. Here, we provide a protocol for a comparative oxidation study.
Protocol: Comparative Oxidation using Manganese Dioxide (MnO₂)
Manganese dioxide is a mild, selective oxidant for benzylic alcohols. A competitive reaction or parallel reactions can effectively demonstrate the relative reactivity.
Objective: To determine the relative rate of oxidation of (4-Amino-2-nitrophenyl)methanol compared to Benzyl Alcohol and (4-Nitrophenyl)methanol.
Materials:
-
(4-Amino-2-nitrophenyl)methanol
-
Benzyl Alcohol
-
(4-Nitrophenyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Vessels: Prepare three separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars.
-
Reactant Addition: To each flask, add the respective alcohol (0.5 mmol), the internal standard (0.25 mmol), and 10 mL of anhydrous DCM.
-
Initiation of Reaction: To each flask, add activated MnO₂ (5.0 mmol, 10 equivalents) in one portion at room temperature (25 °C). Start a timer for each reaction simultaneously.
-
Reaction Monitoring:
-
At regular intervals (e.g., t = 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Immediately filter the aliquot through a small plug of celite/silica in a Pasteur pipette to remove the MnO₂.
-
Analyze the filtered aliquot by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to visualize the disappearance of the starting material and the appearance of the corresponding aldehyde product.
-
Analyze the aliquot by GC-MS to quantify the ratio of starting material to product relative to the internal standard.
-
-
Data Analysis: Plot the percentage conversion of the alcohol versus time for each of the three reactions. The initial slope of these plots provides a direct comparison of the initial reaction rates.
Expected Outcome & Self-Validation: The reaction with (4-Amino-2-nitrophenyl)methanol will likely show a significantly slower rate of conversion compared to Benzyl Alcohol, but faster than (4-Nitrophenyl)methanol, confirming the deactivating effect of the nitro group tempered by the amino group. The internal standard allows for accurate quantification, ensuring that any variations are due to reactivity differences, not sampling inconsistencies. The clear separation of spots on TLC provides visual confirmation of the reaction's progress.
Caption: Experimental workflow for comparative oxidation kinetics.
Conclusion and Forward Look
(4-Amino-2-nitrophenyl)methanol is a molecule governed by a fascinating electronic tug-of-war. Its reactivity is not simply an average of its constituent parts but a complex outcome of their interplay.
-
For Oxidation: It is moderately deactivated due to the potent nitro group, despite the presence of an activating amino group.
-
For SN1 Reactions: It is strongly deactivated, as the carbocation-stabilizing effect of the para-amino group cannot overcome the severe destabilizing inductive effect of the adjacent ortho-nitro group.
-
For Acidity: It is a relatively strong alcohol acid, with the ortho-nitro group's electron-withdrawing power dominating.
For the synthetic chemist, this means that (4-Amino-2-nitrophenyl)methanol is not a simple analog of other aminobenzyl or nitrobenzyl alcohols. Reactions at the benzylic position will generally be more sluggish than on activated systems. However, this attenuated reactivity can be a synthetic advantage, potentially allowing for selective reactions at the amino group (e.g., acylation, diazotization) while leaving the alcohol untouched under specific conditions. Understanding these nuances is the key to unlocking its full potential as a versatile synthetic intermediate.
References
-
Duchoň, A., et al. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2012. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 12(9), 5969–5982. Available at: [Link]
-
Qiu, J., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. Available at: [Link]
-
Holla, S. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr? Chemistry Stack Exchange. Available at: [Link]
-
Rundle, R. E., & Eliel, E. L. (1950). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 28(11), 881-893. Available at: [Link]
-
PubChem (n.d.). Benzyl alcohol, 4-amino-2-nitro-. National Center for Biotechnology Information. Available at: [Link]
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- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (4-Amino-2-nitrophenyl)methanol for Pharmaceutical Research and Development
(4-Amino-2-nitrophenyl)methanol is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its unique trifunctional structure, featuring an amine, a nitro group, and a primary alcohol on an aromatic scaffold, presents both opportunities and challenges for synthetic chemists. The strategic manipulation of these functional groups is paramount in the development of novel therapeutics. This guide provides an in-depth analysis and comparison of the primary synthetic routes to this versatile intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the Synthetic Landscape
The synthesis of (4-Amino-2-nitrophenyl)methanol predominantly revolves around two core strategies: the reduction of a pre-functionalized aromatic ring and the functional group interconversion of readily available starting materials. The choice of a specific route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and the safety profile of the reagents and reaction conditions. This guide will dissect the most prevalent and effective synthetic pathways, providing a comparative analysis to aid in methodology selection.
Key Synthetic Strategies at a Glance
Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of (4-Amino-2-nitrophenyl)methanol. The first approach involves the selective reduction of a carboxylic acid or its ester derivative, while the second focuses on the reduction of a nitro group on a pre-existing benzyl alcohol framework.
A Senior Application Scientist's Guide to Establishing the Purity of Synthesized (4-Amino-2-nitrophenyl)methanol
Abstract: The validation of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of chemical research and drug development. This guide provides an in-depth comparative analysis of essential analytical techniques for establishing the purity of (4-Amino-2-nitrophenyl)methanol, a key structural motif in various chemical syntheses. We will move beyond mere procedural lists to explore the underlying principles and strategic rationale for employing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest standards of scientific integrity.
The Criticality of Purity for (4-Amino-2-nitrophenyl)methanol
(4-Amino-2-nitrophenyl)methanol is a substituted aromatic compound whose functional groups—amino, nitro, and hydroxyl—make it a versatile intermediate. However, these same groups can participate in or arise from side reactions during synthesis, leading to impurities such as starting materials, isomers (e.g., 2-amino-4-nitrophenyl methanol), or over-oxidation products. The presence of even minor impurities can drastically alter the reactivity, biological activity, and safety profile of any downstream product. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for robust quality control.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
Expertise & Experience: TLC is the organic chemist's first line of defense.[1] It is an indispensable, low-cost technique used to rapidly monitor the progress of a reaction and to get a quick snapshot of a sample's complexity.[1][2] The principle of separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.[2] For a molecule like (4-Amino-2-nitrophenyl)methanol, its polarity, governed by the amino and hydroxyl groups, dictates its interaction with the silica plate and its mobility in various solvent systems.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel-coated aluminum or glass plate. Gently draw a starting line with a pencil approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the synthesized (4-Amino-2-nitrophenyl)methanol in a volatile solvent like ethyl acetate or methanol (~0.5 mL).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line. For comparison, it is best practice to also spot the starting materials.
-
Developing: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 1:1 mixture of hexanes and ethyl acetate). Ensure the solvent level is below the starting line. The chamber should be sealed and saturated with solvent vapors.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove and dry it. Visualize the spots under a UV lamp (254 nm). The presence of a single spot for the product lane indicates high purity, while multiple spots suggest the presence of impurities.
-
Rf Calculation: The Retention Factor (Rf) = (Distance traveled by the spot) / (Distance traveled by the solvent front). This value should be consistent for a pure compound under identical conditions.
Caption: Workflow for TLC Purity Analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: When a quantitative assessment of purity is required, HPLC is the gold standard.[3] It offers high resolution, sensitivity, and reproducibility. For polar aromatic compounds like (4-Amino-2-nitrophenyl)methanol, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice. The stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. The compound's retention is determined by its hydrophobic/hydrophilic character.
The choice of a C18 column provides strong hydrophobic interactions, leading to good retention of the aromatic ring, while the polar mobile phase (e.g., a mixture of acetonitrile and water) elutes the compound.[4] A UV detector is ideal, as the aromatic nitro-compound structure possesses a strong chromophore, allowing for sensitive detection.[5]
Experimental Protocol: RP-HPLC Analysis
-
System Preparation:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL.[4] Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Data Acquisition and Analysis:
-
Inject a blank (mobile phase) first, followed by the sample.
-
Integrate the area of all peaks in the chromatogram.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Caption: Workflow for Quantitative HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
Expertise & Experience: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for purity determination. ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.[6] The presence of impurity signals in an NMR spectrum is a direct indication of contamination.
For (4-Amino-2-nitrophenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the methylene (-CH₂-) protons, and exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups.[6] The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).[7] The purity can be assessed by comparing the integration of the product signals to any extraneous signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.[6] DMSO-d₆ is often preferred as it allows for the observation of -OH and -NH₂ protons.
-
Instrument Parameters (General):
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a long relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is intended.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon atoms in the structure.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign all peaks to the protons and carbons of (4-Amino-2-nitrophenyl)methanol.
-
Carefully examine the spectrum for any unassigned peaks, which would indicate impurities. The relative integration of these impurity peaks compared to the product peaks can give a semi-quantitative purity estimate.
-
Melting Point Analysis: The Classic Purity Indicator
Expertise & Experience: Melting point is a fundamental physical property of a solid. For a pure crystalline compound, the melting point is sharp, typically occurring over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, which requires less energy to break. This results in both a depression of the melting point and a broadening of the melting range.[8] Therefore, comparing the experimentally determined melting point to a literature value provides a reliable and straightforward measure of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
-
Analysis: Compare the observed melting range with the literature value. A broad and depressed range is indicative of impurities.
Comparative Analysis of Purity Determination Techniques
| Technique | Principle | Information Obtained | Sensitivity | Advantages for (4-Amino-2-nitrophenyl)methanol | Limitations |
| TLC | Differential partitioning between stationary and mobile phases.[2] | Qualitative Purity, Reaction Monitoring | Low-Moderate | Fast, inexpensive, requires minimal sample.[1] | Not quantitative, lower resolution than HPLC. |
| HPLC | High-resolution separation based on polarity.[9] | Quantitative Purity (%) | High | Gold standard for purity assay, highly accurate and reproducible.[3][10] | Higher cost, requires method development. |
| NMR | Nuclear spin transitions in a magnetic field. | Structural Confirmation, Impurity Identification | Moderate | Unambiguous structure proof, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity than HPLC, higher equipment cost. |
| Melting Point | Disruption of crystal lattice by impurities. | Physical Constant, Purity Indication | Low | Simple, fast, inexpensive equipment.[11] | Insensitive to amorphous or oily impurities; requires a pure, crystalline solid. |
Conclusion: An Integrated Approach to Purity Validation
No single technique can provide a complete picture of a compound's purity. A robust and trustworthy purity assessment of synthesized (4-Amino-2-nitrophenyl)methanol relies on an integrated, multi-technique approach. The analytical workflow should begin with TLC for rapid screening, followed by melting point analysis as a check of a key physical property. Definitive structural confirmation must be achieved with ¹H and ¹³C NMR, which also serves to identify any significant impurities. Finally, HPLC provides the precise, quantitative purity value required for regulatory and research documentation. By synergistically applying these methods, researchers can establish the purity of their synthesized material with the highest degree of scientific confidence.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (4-Amino-2-nitrophenyl)methanol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is paramount. (4-Amino-2-nitrophenyl)methanol, a key intermediate in various synthetic pathways, requires precise analytical characterization to ensure the quality and consistency of downstream products. This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on the critical process of cross-validation to ensure data integrity across different analytical techniques.
The principle of cross-validation rests on the comparison of results from two or more orthogonal analytical methods to ensure the accuracy and reliability of the data. This is particularly crucial in regulated environments where data from different laboratories or techniques must be comparable.[1]
The Analytical Challenge: Structural Features of (4-Amino-2-nitrophenyl)methanol
The chemical structure of (4-Amino-2-nitrophenyl)methanol, with its aromatic ring, primary amine, nitro group, and benzyl alcohol moiety, presents several analytical considerations. The presence of chromophores (nitro and amino groups on the benzene ring) makes it an excellent candidate for UV-based detection methods like High-Performance Liquid Chromatography (HPLC). However, its polarity and potential for thermal degradation require careful method development.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For (4-Amino-2-nitrophenyl)methanol, an RP-HPLC method provides a reliable approach for quantification and purity assessment.
Proposed RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase ensures the protonation of the primary amine, leading to better peak shape. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-15 min: 20-80% B15-20 min: 80% B20-25 min: 20% B | A gradient elution is necessary to ensure the timely elution of the analyte while also separating it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection | UV at 254 nm | The nitroaromatic structure of the analyte exhibits strong absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Validation of the RP-HPLC Method
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4] The validation would encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo and by assessing peak purity using a PDA detector.[5][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for the validation of the proposed RP-HPLC method.
Orthogonal Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
To provide a truly orthogonal comparison, a GC-MS method can be developed. Due to the low volatility and polar nature of (4-Amino-2-nitrophenyl)methanol, derivatization is necessary to improve its chromatographic properties and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups.[7]
Proposed GC-MS Method with Derivatization
-
Derivatization: The sample is treated with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl and amino groups to their trimethylsilyl (TMS) ethers and amines, respectively. This increases the volatility and thermal stability of the analyte.
-
GC Separation: The derivatized sample is injected into a gas chromatograph.
-
Mass Spectrometric Detection: The eluted components are detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern.
Proposed GC-MS Method Parameters
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for the separation of a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient to ensure good separation of the derivatized analyte from any impurities or derivatizing agent artifacts. |
| Injector Temperature | 250 °C | High enough to ensure complete volatilization of the derivatized analyte without causing degradation. |
| Ion Source | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for structural elucidation. |
| Mass Range | m/z 50-500 | A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte. |
Validation of the GC-MS Method
Similar to the HPLC method, the GC-MS method would undergo a full validation as per ICH Q2(R2) guidelines, with a focus on specificity (demonstrated by unique mass spectra and absence of co-eluting peaks), linearity of response, accuracy, and precision.
Cross-Validation: Bridging the Methodologies
The core of this guide is the cross-validation of the validated RP-HPLC and GC-MS methods. This process confirms that both methods provide equivalent results for the same sample, thereby increasing confidence in the analytical data.
Cross-Validation Protocol
-
Sample Selection: A minimum of three independent batches of (4-Amino-2-nitrophenyl)methanol should be selected for the study.
-
Analysis: Each batch is analyzed in triplicate using both the validated RP-HPLC and GC-MS methods.
-
Data Comparison: The quantitative results (e.g., purity or assay) obtained from both methods are statistically compared.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined. A common approach is to calculate the percentage difference between the mean results of the two methods for each batch. A typical acceptance criterion is that the percentage difference should not exceed a pre-defined limit, often ±2.0%.
Illustrative Cross-Validation Data
| Batch ID | Mean Purity by RP-HPLC (%) | Mean Purity by GC-MS (%) | % Difference |
| BATCH-001 | 99.5 | 99.3 | -0.20 |
| BATCH-002 | 99.2 | 99.4 | +0.20 |
| BATCH-003 | 99.7 | 99.6 | -0.10 |
In this illustrative example, the percentage difference for all three batches is well within the ±2.0% acceptance criterion, demonstrating the equivalency of the two methods.
Spectroscopic Characterization for Structural Confirmation
While chromatographic techniques are excellent for quantification and separation, spectroscopic methods are essential for unequivocal structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of (4-Amino-2-nitrophenyl)methanol is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the alcohol proton (-OH), and the amine protons (-NH₂). The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the amino and nitro substituents. The hydroxyl and amine protons are typically broad and their chemical shifts can be concentration and solvent-dependent.[8]
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry (MS)
The mass spectrum, particularly from the GC-MS analysis, provides crucial information about the molecular weight and fragmentation pattern of the derivatized analyte. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂).[9] The presence of a molecular ion peak and characteristic fragment ions in the mass spectrum confirms the identity of the compound.
Conclusion
The analytical control of (4-Amino-2-nitrophenyl)methanol requires a multi-faceted approach. A validated RP-HPLC method serves as a robust primary technique for routine quality control. The development and validation of an orthogonal GC-MS method provide a powerful complementary tool for both quantification and structural confirmation. The successful cross-validation of these two methods instills a high degree of confidence in the analytical results, ensuring data integrity and supporting regulatory compliance. This comprehensive analytical package, combining chromatographic separation, spectroscopic identification, and rigorous validation, is essential for any research or development program involving (4-Amino-2-nitrophenyl)methanol.
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 23, 2026, from [Link]
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1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]
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Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. (n.d.). Canadian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
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Rearrangements of 2-Nitrobenzyl Compounds. 1. Potential Energy Surface of 2-Nitrotoluene and Its Isomers Explored with ab Initio and Density Functional Theory Methods. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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3-Nitrobenzyl alcohol. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Biological Activity of (4-Amino-2-nitrophenyl)methanol Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives of (4-Amino-2-nitrophenyl)methanol, a versatile scaffold in medicinal chemistry. By objectively analyzing available experimental data, this document serves as a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the synthesis, mechanisms of action, and comparative efficacy of various derivatives, offering insights into their potential as therapeutic agents.
Introduction: The Potential of the (4-Amino-2-nitrophenyl)methanol Scaffold
(4-Amino-2-nitrophenyl)methanol is a unique chemical entity characterized by a benzene ring substituted with an amino group, a nitro group, and a hydroxymethyl group. This combination of functional groups provides a rich platform for chemical modification, allowing for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the nitro group, coupled with the electron-donating properties of the amino group, creates a distinct electronic environment that can influence the molecule's interaction with biological targets. The hydroxyl group offers a convenient handle for esterification and etherification, further expanding the accessible chemical space.
The core structure of (4-Amino-2-nitrophenyl)methanol suggests potential for a range of biological activities. Nitroaromatic compounds have a long history in medicine, with applications as antimicrobial and anticancer agents. The amino group provides a site for the formation of Schiff bases and amides, which are common pharmacophores in many bioactive molecules. This guide will explore how modifications to the (4-Amino-2-nitrophenyl)methanol scaffold impact its biological profile.
Synthesis of (4-Amino-2-nitrophenyl)methanol Derivatives: A General Overview
The versatile functional groups of (4-Amino-2-nitrophenyl)methanol allow for a variety of synthetic transformations. The general strategies for creating derivatives are outlined below.
Caption: General synthetic routes to derivatives of (4-Amino-2-nitrophenyl)methanol.
Experimental Protocol: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone.
Materials:
-
(4-Amino-2-nitrophenyl)methanol
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve equimolar amounts of (4-Amino-2-nitrophenyl)methanol and the desired aldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
Comparative Biological Activities
While direct comparative studies on a broad series of (4-Amino-2-nitrophenyl)methanol derivatives are not extensively available in the public domain, we can draw valuable insights by comparing the activities of structurally related compounds reported in various studies.
Antimicrobial Activity
Nitroaromatic compounds are known for their antimicrobial properties. The biological activity of Schiff bases derived from various amines has also been widely reported.
| Compound Type | Test Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| Schiff bases of 4-amino antipyrine | S. aureus, E. coli | Moderate to good inhibition | [1] |
| Hydrazone derivatives | M. tuberculosis | Significant activity | [2] |
| Tetradentate Schiff bases | B. licheniformis, S. aureus | Good antibacterial activity | [3] |
The data suggests that the introduction of an imine (-C=N-) linkage, as seen in Schiff bases, can confer significant antimicrobial activity. The specific activity is influenced by the nature of the aldehyde or ketone used in the synthesis. For instance, the presence of electron-withdrawing groups on the aromatic ring of the aldehyde can enhance the antibacterial effect.[3]
Anticancer Activity
The cytotoxic potential of nitroaromatic compounds and their derivatives is a promising area of research.
| Compound Type | Cell Line | Activity (e.g., IC50) | Reference |
| N-(4'-nitrophenyl)-l-prolinamides | A549, HCT-116 | Potent antitumor activity | [4] |
| 2-Amino-4-(nitroalkyl)-4H-chromenes | MDA-MB-231, MCF-7 | Good cytotoxic activity | [5] |
| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | Significant antiproliferative effect | [6] |
These studies indicate that the nitro-substituted phenyl moiety is a key pharmacophore for anticancer activity. The derivatization of the amino or hydroxyl group can modulate this activity, likely by altering the compound's solubility, cell permeability, and interaction with target molecules.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, we can hypothesize some structure-activity relationships for (4-Amino-2-nitrophenyl)methanol derivatives.
Caption: Hypothesized structure-activity relationships for (4-Amino-2-nitrophenyl)methanol derivatives.
-
Role of the Nitro Group: The nitro group is likely crucial for the observed biological activities, potentially through mechanisms involving bioreduction to reactive intermediates that can damage cellular macromolecules.
-
Impact of Amino Group Derivatization: Conversion of the amino group to a Schiff base or an amide can significantly influence both antimicrobial and anticancer activities. The steric and electronic properties of the substituent introduced will play a major role.
-
Influence of Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group can alter the lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its overall biological activity.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized protocols for assessing biological activity are essential.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Agar Well Diffusion for Antimicrobial Screening
This method is used to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare a bacterial inoculum and swab it evenly onto the surface of a nutrient agar plate.
-
Use a sterile cork borer to create wells in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
The (4-Amino-2-nitrophenyl)methanol scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature on its derivatives is somewhat fragmented, the available data on structurally related compounds strongly suggests potential for significant antimicrobial and anticancer activities.
This guide highlights the need for systematic studies that synthesize and evaluate a diverse library of (4-Amino-2-nitrophenyl)methanol derivatives in a comparative manner. Such research would provide a more definitive understanding of the structure-activity relationships and pave the way for the rational design of more potent and selective drug candidates. Future investigations should focus on:
-
Expanding the diversity of derivatives: Synthesizing a wider range of esters, ethers, Schiff bases, and amides.
-
Broad-spectrum biological screening: Testing against a larger panel of microbial strains and cancer cell lines.
-
Mechanism of action studies: Elucidating the molecular targets and pathways through which these compounds exert their effects.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in animal models.
By pursuing these research avenues, the full therapeutic potential of (4-Amino-2-nitrophenyl)methanol derivatives can be unlocked, contributing to the development of new and effective treatments for a range of diseases.
References
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Osinubi, A., Izunobi, J., Bao, X., Asekun, O., Kong, J., Gui, C., & Familoni, O. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. R Soc Open Sci, 7(9), 200906. [Link]
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Zia-ur-Rehman, M., et al. (2013). Synthesis of 4-aminoantipyrine derived Schiff bases and their evaluation for antibacterial, cytotoxic and free radical scavenging activity. ResearchGate. [Link]
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Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]
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Singh, P., & Kumar, D. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. ResearchGate. [Link]
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Patil, S. A., et al. (2020). Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. Results in Chemistry. [Link]
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Stoyanova, T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to (4-Amino-2-nitrophenyl)methanol: Purity, Performance, and Practical Alternatives
For researchers and professionals in drug development and organic synthesis, the quality and consistency of starting materials are paramount. (4-Amino-2-nitrophenyl)methanol (CAS 22996-17-4), a versatile aromatic building block, is no exception.[1][2][3] This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this compound, compares it with key structural isomers, and presents detailed experimental protocols for its characterization.
Understanding the Quality Benchmark: A Typical Certificate of Analysis
While a Certificate of Analysis is specific to a particular batch, a comprehensive CoA for (4-Amino-2-nitrophenyl)methanol will typically include the following parameters. Understanding these is crucial for ensuring the reliability and reproducibility of your experimental outcomes.
| Parameter | Typical Specification | Significance in Research and Development |
| Appearance | Yellow to orange solid/powder | A visual check for consistency and potential degradation. |
| Purity (by HPLC) | ≥96% | The percentage of the desired compound in the sample. Higher purity minimizes the risk of side reactions from impurities. |
| Molecular Formula | C7H8N2O3 | Confirms the elemental composition of the molecule.[2][3] |
| Molecular Weight | 168.15 g/mol | Essential for accurate molar concentration calculations in reaction setups.[2] |
| Solubility | Soluble in DMSO and Methanol | Informs the choice of appropriate solvents for reactions and analytical procedures. |
| Storage Conditions | Room temperature, protected from light, inert atmosphere | Following these recommendations is critical to prevent degradation and maintain the compound's integrity over time.[1][3] |
Structural Isomers as Potential Alternatives: A Comparative Analysis
The substitution pattern on the phenyl ring significantly influences the reactivity and physical properties of a molecule. Below is a comparison of (4-Amino-2-nitrophenyl)methanol with its structural isomers, which may be considered as alternative building blocks depending on the synthetic goal.
| Compound | (4-Amino-2-nitrophenyl)methanol | (2-Amino-4-nitrophenyl)methanol | (4-Amino-3-nitrophenyl)methanol |
| Structure | |||
| CAS Number | 22996-17-4[1][2][3] | 78468-34-5[4] | 63189-97-9[5] |
| Typical Purity | ≥96%[6] | ≥95%[4] | Information not readily available |
| Melting Point | Not specified | 178-180 °C[4] | Information not readily available |
| Appearance | Yellow to orange solid | Light yellow to yellow solid[4] | Information not readily available |
The choice between these isomers is dictated by the desired regiochemistry of subsequent transformations. The electronic effects of the amino and nitro groups, and their positions relative to the hydroxymethyl group, will govern the reactivity of the aromatic ring and the benzylic position.
Experimental Protocols for Quality Assessment
To independently verify the quality of (4-Amino-2-nitrophenyl)methanol and its alternatives, the following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of organic compounds.
Caption: Workflow for HPLC Purity Analysis.
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v). The optimal ratio may require method development.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of (4-Amino-2-nitrophenyl)methanol in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare the sample to be tested at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and the sample.
-
The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR spectroscopy is essential for confirming the chemical structure of the molecule.
Caption: Workflow for NMR Structural Verification.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Spectral Analysis:
-
Chemical Shifts (δ): The aromatic protons will appear in the range of 6-8 ppm. The benzylic protons (-CH₂OH) will be a singlet or a doublet around 4.5 ppm. The amino (-NH₂) protons will appear as a broad singlet, and its chemical shift can be solvent-dependent. The hydroxyl (-OH) proton signal may also be broad and its position variable.
-
Integration: The ratio of the integrals of the different proton signals should correspond to the number of protons in each environment (e.g., aromatic region:amino protons:benzylic protons).
-
Coupling Patterns: The splitting patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
-
Conclusion
A thorough understanding and verification of the quality of (4-Amino-2-nitrophenyl)methanol are critical for its successful application in research and development. By carefully interpreting the Certificate of Analysis and employing analytical techniques such as HPLC and NMR, researchers can ensure the integrity of their starting material. Furthermore, a comparative knowledge of its structural isomers provides valuable options for synthetic strategies. This guide serves as a foundational resource for scientists and professionals working with this important chemical intermediate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Amino-2-nitrophenyl)methanol
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of (4-Amino-2-nitrophenyl)methanol, a compound that, due to its aromatic amine and nitro functional groups, requires careful management. The procedures outlined below are designed to ensure compliance with safety regulations and to minimize risk to personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward safe handling. (4-Amino-2-nitrophenyl)methanol is classified as a hazardous substance, and its disposal protocol is dictated by its chemical properties and associated toxicological profile.
Chemical and Physical Properties
A clear understanding of the compound's properties is essential for assessing its risks.
| Property | Value | Source |
| Chemical Name | (4-Amino-2-nitrophenyl)methanol | [1] |
| Synonyms | 2-Amino-4-nitrobenzyl alcohol | [2][3] |
| CAS Number | 22996-17-4; 78468-34-5 | [2][4] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][3] |
| Appearance | Solid; Light yellow to yellow powder | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Core Hazards:
The primary hazards associated with (4-Amino-2-nitrophenyl)methanol stem from its classification as an aromatic amine and a nitro compound.
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin. Aromatic amines and nitro compounds as a class are known for their systemic toxicity.[5][6]
-
Irritation: It may cause skin, eye, and respiratory irritation.[7]
-
Sensitization: May cause an allergic skin reaction.[7]
-
Mutagenicity: It is suspected of causing genetic defects.[7]
-
Reactivity: As a nitro compound, it may react with strong oxidizing agents.[8] It is crucial to prevent contact with incompatible materials during storage and disposal.
Given these hazards, it is imperative that (4-Amino-2-nitrophenyl)methanol is never disposed of via standard laboratory drains or in general waste.[7][9] Such actions risk contaminating waterways and present a significant environmental hazard. The only acceptable disposal method is through a licensed and approved hazardous waste management service.
Mandatory Personal Protective Equipment (PPE)
Before handling (4-Amino-2-nitrophenyl)methanol in any capacity, including for disposal, the following PPE must be worn. This is a non-negotiable step to prevent personal exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact and absorption.[7][10] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from dust particles and potential splashes.[7][11] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2][10] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling the solid powder outside of a fume hood to prevent inhalation of dust.[2][7] |
Causality: The requirement for comprehensive PPE is a direct consequence of the compound's multiple routes of toxic exposure—inhalation, ingestion, and skin contact. Each piece of equipment forms a barrier, creating a self-validating system of protection for the handler.
Waste Segregation and Collection Protocol
Proper containment is the cornerstone of safe chemical waste management. Follow this protocol meticulously for all waste streams containing (4-Amino-2-nitrophenyl)methanol, including pure surplus chemical, contaminated labware (e.g., weigh boats, pipette tips), and solutions.
Step-by-Step Collection Procedure:
-
Select a Designated Waste Container:
-
Apply a Hazardous Waste Label:
-
The container must be labeled before any waste is added.
-
The label must include:
-
The full chemical name: "(4-Amino-2-nitrophenyl)methanol"
-
The words "Hazardous Waste"[12]
-
Appropriate GHS pictograms (e.g., health hazard, exclamation mark).
-
The date when the first waste is added (Accumulation Start Date).
-
-
This labeling is a federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that all personnel are aware of the container's contents and hazards.[12][13]
-
-
Segregate from Incompatibles:
-
Transferring Waste to the Container:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
For Solids: Use a dedicated scoop or spatula to carefully transfer the solid powder. Avoid creating dust.[2]
-
For Contaminated Labware: Place items like contaminated gloves, weigh paper, and pipette tips directly into the solid waste container.
-
For Solutions: Use a funnel to pour liquid waste into a designated liquid waste container (labeled appropriately for all components).
-
Keep the waste container sealed at all times, except when actively adding waste.[9][10]
-
Emergency Procedures: Spill Management
Accidents can happen, and a pre-planned response is critical. The procedure for managing a spill of (4-Amino-2-nitrophenyl)methanol depends on its scale and physical state.
Small, Contained Spill (Solid Powder < 5 grams):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE detailed in Section 2.
-
Prevent Dust Dispersion: Gently cover the spill with absorbent pads to minimize the generation of airborne dust.
-
Clean-Up: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard.[2] Avoid any sweeping actions that could make the powder airborne.
-
Containerize: Place the spilled material and all contaminated cleaning materials (pads, gloves, etc.) into your pre-labeled hazardous waste container.[2][11]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel, then with soap and water. Place the cleaning materials into the hazardous waste container.
-
Report: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department of the incident.
Large or Unmanageable Spill:
For any spill that is large, not easily contained, or occurs outside of a ventilated area, do not attempt to clean it up yourself.[15]
-
Evacuate: Immediately evacuate the area, closing doors behind you to contain vapors or dust.[15]
-
Alert: Activate the nearest fire alarm or follow your institution's specific emergency notification procedure. Call 911 or your institution's emergency number.[15]
-
Report: Inform emergency responders of the identity of the spilled material.
Spill Response Decision Workflow
The following diagram illustrates the logical decision-making process for responding to a chemical spill.
Caption: Decision workflow for responding to a spill of (4-Amino-2-nitrophenyl)methanol.
Final Disposal Pathway
The ultimate disposal of (4-Amino-2-nitrophenyl)methanol waste must be handled by professionals.
-
Storage Pending Disposal: Store your sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area must be under the control of laboratory personnel.[12] Be mindful of regulatory limits on the volume of waste and the time it can be stored (e.g., 90 days for large quantity generators).[12]
-
Scheduling a Pick-Up: Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office responsible for hazardous waste management. They will arrange for a pick-up by a licensed hazardous waste disposal contractor.[6][10]
-
Prohibition of On-Site Treatment: Do not attempt to neutralize or treat the chemical waste yourself. Such procedures require specific permits and can be dangerous, potentially generating more hazardous byproducts.[16] The standard and required disposal method for this compound is typically high-temperature incineration by a specialized facility.
By adhering to this structured and scientifically grounded protocol, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Amino-2-nitrophenyl)methanol
This guide provides essential, immediate safety and logistical information for the handling of (4-Amino-2-nitrophenyl)methanol (CAS No. 22996-17-4). As researchers, scientists, and drug development professionals, a comprehensive understanding of the hazards associated with this compound is paramount for ensuring personal and environmental safety. This document moves beyond a simple checklist, offering a procedural, step-by-step guide grounded in the causality of experimental choices and authoritative safety standards.
Hazard Identification: The "Why" Behind the "What"
(4-Amino-2-nitrophenyl)methanol, a solid that can appear as a reddish-purple powder, presents a significant hazard profile that necessitates stringent control measures.[1] Understanding these hazards is the foundational step in selecting and correctly using Personal Protective Equipment (PPE).
The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]
-
Allergic Skin Reaction: It is classified as a skin sensitizer, meaning repeated exposure may lead to an allergic reaction.[2]
-
Respiratory Irritation: Inhalation of the dust can cause respiratory irritation.[2]
-
Suspected Genetic Defects: The compound is suspected of causing genetic defects, highlighting the critical need to prevent any systemic exposure.[2]
-
Toxicity: The signal word for this chemical is "Warning," with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled.[3]
These hazards dictate a multi-faceted approach to PPE, aimed at creating a complete barrier between the researcher and the chemical.
Selecting Your Armor: A Comprehensive PPE Protocol
The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task at hand, whether it involves handling the solid powder, preparing solutions, or running reactions.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is mandatory.[2]
-
Minimum Requirement: At a minimum, safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required for any handling of this chemical.[2]
-
Enhanced Protection: When there is a risk of splashing or significant dust generation (e.g., during weighing or transfers), a face shield should be worn in addition to safety goggles.[1] Contact lenses should not be worn when working with this chemical.[1]
Skin and Body Protection
Preventing skin contact is crucial due to the compound's irritant properties, its potential to cause allergic reactions, and its suspected mutagenicity.[2]
-
Protective Clothing: A standard laboratory coat is the minimum requirement. For tasks with a higher risk of contamination, such as handling larger quantities or cleaning up spills, a chemical-resistant apron or a full protective suit should be considered.[1][2] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Respiratory Protection
Due to the risk of respiratory irritation and the potential for systemic toxicity through inhalation, respiratory protection must be used when engineering controls like fume hoods are insufficient to control exposure.[2]
-
When to Use: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified chemical fume hood.[2]
-
Type of Respirator: A particulate filter conforming to EN 143 is recommended.[2] For weighing and handling the solid, an N95 or P100 respirator is appropriate.
PPE Selection Summary
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses | Lab coat, Nitrile gloves | Not generally required |
| Weighing Solid Compound | Safety goggles and face shield | Lab coat, Nitrile gloves | Required (N95/P100) if not in a fume hood |
| Preparing Solutions | Safety goggles (face shield if splashing is likely) | Lab coat, Nitrile gloves | Recommended if not in a fume hood |
| Running Reactions | Safety goggles | Lab coat, Nitrile gloves | Assess based on potential for aerosol generation |
| Spill Cleanup | Safety goggles and face shield | Chemical-resistant apron over lab coat, Nitrile gloves | Required (N95/P100 or higher) |
Operational Plan: From Gowning to Disposal
A disciplined, procedural approach to the use of PPE is as important as its selection.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on a lab coat and any additional protective clothing (e.g., apron).
-
Put on your respirator (if required for the task). Ensure a proper fit test has been conducted.
-
Put on safety goggles and a face shield (if required).
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat and any other protective clothing by rolling it inside out.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned experimental task.
Caption: PPE selection workflow for handling (4-Amino-2-nitrophenyl)methanol.
Emergency Response: Spills and Exposures
In the event of an emergency, a swift and correct response is critical.
-
Spill Response:
-
Alert personnel in the area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye/face protection.[2][5]
-
For dry spills, avoid generating dust.[5] Carefully sweep or vacuum the material into a sealed, labeled container for disposal.[2][5]
-
Wash the spill area thoroughly with water.[5]
-
Prevent spilled material from entering drains or waterways.[2][4]
-
-
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] Seek medical attention.[2]
-
Skin Contact: If on skin, wash immediately with plenty of soap and water.[2] Remove contaminated clothing.[2] If skin irritation or a rash occurs, get medical advice.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing for at least 15 minutes and seek medical attention.[2]
-
Ingestion: If swallowed, give a glass of water.[5] Seek immediate medical attention.[2]
-
Decontamination and Disposal Protocols
Proper disposal of both the chemical waste and contaminated PPE is the final step in ensuring safety.
-
PPE Disposal: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.
-
Chemical Disposal: Dispose of contents and containers to an approved waste disposal plant.[2] Do not empty into drains.[2]
-
Empty Container Disposal: Empty containers should be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste.[6] Once triple-rinsed and dry, the labels on the container should be defaced before disposal in regular trash.[6]
References
-
PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 4-Nitrobenzylalcohol. Carl ROTH. [Link]
-
Hazardous Material Fact Sheet - Empty Chemical Container Disposal. University of Nebraska Medical Center. [Link]
Sources
- 1. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 22996-17-4|(4-Amino-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. carlroth.com [carlroth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. unmc.edu [unmc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
